Technical Documentation Center

2-(1H-pyrazol-1-yl)cyclohexan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
  • CAS: 1017665-07-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine as a Pharmacophore and Ligand

Abstract This technical guide provides a comprehensive structural and synthetic analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate nitrogen donor scaffold with significant utility in coordination chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate nitrogen donor scaffold with significant utility in coordination chemistry and medicinal pharmacophores. We examine the stereochemical imperatives of the cyclohexane backbone, detail a robust synthetic protocol for the trans-isomer via aziridine ring-opening, and map its coordination modes for transition metal catalysis.

Part 1: Structural Analysis & Stereochemistry

The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions by a primary amine (–NH₂) and a pyrazole ring (linked via N1), respectively. Its utility is defined by the rigid stereochemical control provided by the cyclohexane backbone.

Conformational Dynamics

The 1,2-disubstitution pattern on cyclohexane introduces cis/trans isomerism. The trans-isomer is thermodynamically preferred and synthetically more accessible via nucleophilic ring-opening mechanisms.

  • Diequatorial Preference: In the trans-isomer, both the bulky pyrazole and amine groups prefer the equatorial position to minimize 1,3-diaxial interactions. This locks the N-N bite angle, making it a pre-organized bidentate ligand.

  • Chirality: The trans-isomer possesses two chiral centers (

    
     or 
    
    
    
    ). Enantioselective synthesis is required for pharmaceutical applications, often achieved using chiral aziridines or enzymatic resolution.
Electronic Properties[1]
  • Amine (–NH₂): A hard

    
    -donor (Lewis base). 
    
    
    
    (typical for primary cyclohexyl amines).
  • Pyrazole (N2): A softer

    
    -donor and weak 
    
    
    
    -acceptor. The pyridine-like nitrogen (N2) is the coordination site.
    
    
    (conjugated acid).
  • Chelation: The molecule acts as a hemilabile ligand . The amine binds strongly to metals, while the pyrazole can dissociate to open coordination sites for substrate binding during catalysis.

Part 2: Validated Synthetic Protocol

While reductive amination of 2-(1H-pyrazol-1-yl)cyclohexan-1-one is possible, it often yields diastereomeric mixtures. The Nucleophilic Ring Opening of Aziridines is the superior method for stereoselective access to the trans-1,2-diamine motif.

Synthetic Workflow (Aziridine Route)

Objective: Synthesis of trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

Reagents:

  • Cyclohexene (Starting Material)

  • Chloramine-T / Iodine (Aziridination)

  • Pyrazole (Nucleophile)[1]

  • 
     or Cs2CO3 (Base)
    

Protocol:

  • Aziridination: React cyclohexene with Chloramine-T and Iodine (

    
    ) in MeCN to form N-tosyl-7-azabicyclo[4.1.0]heptane  (N-tosyl cyclohexyl aziridine).
    
  • Nucleophilic Attack: Dissolve the aziridine (1.0 eq) and pyrazole (1.2 eq) in DMF. Add

    
     (2.0 eq). Heat to 
    
    
    
    for 12 hours.
    • Mechanism:[2][3] The pyrazolate anion attacks the aziridine ring from the backside (

      
      ), resulting in purely trans-stereochemistry.
      
  • Detosylation: Treat the intermediate trans-N-tosyl amine with Sodium Naphthalenide or

    
     in THF/DME at 
    
    
    
    to cleave the sulfonamide bond.
  • Purification: Acid-base extraction followed by recrystallization from Et2O/Hexanes.

Visualization of Synthesis

The following diagram illustrates the stereochemical inversion and pathway.

SynthesisPath Cyclohexene Cyclohexene Aziridine N-Tosyl Aziridine (Intermediate) Cyclohexene->Aziridine Chloramine-T, I2 Transition SN2 Backside Attack (Inversion) Aziridine->Transition + Pyrazole, K2CO3 Product trans-2-(Pyrazol-1-yl) cyclohexan-1-amine Transition->Product 1. Ring Opening 2. Detosylation

Figure 1: Stereoselective synthesis via aziridine ring opening ensures trans-geometry.

Part 3: Coordination Chemistry & Catalysis

This ligand scaffold is particularly valuable in Asymmetric Catalysis and Bioinorganic Modeling .

Coordination Modes

The ligand forms a 5-membered chelate ring with transition metals (


).
  • Geometry: The bite angle is restricted by the cyclohexane backbone, typically around

    
    , ideal for square planar (
    
    
    
    ) or octahedral (
    
    
    ) geometries.
  • Hemilability: In catalytic cycles (e.g., Suzuki-Miyaura coupling), the pyrazole N can dissociate, creating a vacant site for oxidative addition while the amine anchors the ligand.

Pharmacophore Interactions (Medicinal Chemistry)

In kinase inhibitors (e.g., JAK or CDK inhibitors), this scaffold serves as a hinge binder.

  • Donor-Acceptor Motif: The amine acts as a H-bond donor to the hinge region backbone carbonyls.

  • Hydrophobic Clamp: The cyclohexane ring sits in the hydrophobic pocket (Gatekeeper region), providing metabolic stability compared to linear alkyl chains.

Signaling & Interaction Diagram

InteractionMap Amine Amine (-NH2) Primary Anchor Metal Metal Center (Pd, Pt, Zn) Amine->Metal Sigma Bond (Strong) Enzyme Kinase Hinge Region (H-Bond Acceptor) Amine->Enzyme H-Bond Donor Pyrazole Pyrazole (N2) Secondary Donor Pyrazole->Metal Sigma/Pi Bond (Weak/Hemilabile) Pyrazole->Enzyme Pi-Stacking / H-Bond Acceptor Cyclohexane Cyclohexane Backbone Stereo-Lock Cyclohexane->Amine Fixes Equatorial Pos Cyclohexane->Pyrazole Fixes Equatorial Pos

Figure 2: Mechanistic interaction map showing dual utility in catalysis (Metal) and drug discovery (Enzyme).

Part 4: Physical Properties & Characterization

PropertyValue / Description
Molecular Formula

Molecular Weight 165.24 g/mol
Appearance Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (free base)
Key NMR Signals 1H NMR:

7.5-6.2 (3H, Pyrazole),

4.1 (1H, CH-N-Pz),

2.8 (1H, CH-NH2).[4]
IR Spectrum 3300-3400

(N-H stretch), 1500-1600

(C=N pyrazole)

References

  • Ansari, A. et al. (2023).[2] Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Link

  • Metwally, K. et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} derivatives. Acta Crystallographica. Link

  • Halcrow, M. A. (2007). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews. Link (Cited for general N,N-coordination modes).

  • Dana Bioscience . Product Specification: 2-(1H-Pyrazol-1-yl)cyclohexan-1-one. Link (Precursor availability verification).

  • Silva, D. et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles. MDPI Molecules. Link

Sources

Exploratory

Technical Monograph: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 15844085 Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol

Executive Summary

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional N,N-donor scaffold characterized by a cyclohexane ring substituted at the 1- and 2-positions with an amine and a pyrazole moiety, respectively. This molecule represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted mimetic of flexible diamines. Its core utility lies in two distinct fields:

  • Medicinal Chemistry: As a pharmacophore for kinase inhibitors, where the pyrazole-amine motif mimics the adenine hinge-binding region of ATP.

  • Coordination Chemistry: As a bidentate ligand capable of forming stable 5-membered chelate rings with transition metals (Cu, Pd, Ni), utilized in asymmetric catalysis when enantiomerically pure.

This guide details the synthesis, physicochemical properties, and application workflows for this compound, focusing on the thermodynamically favored trans-isomer, which is the predominant form in catalytic and biological applications.

Chemical Identity & Physicochemical Profile

The molecule exists primarily as two diastereomers: cis and trans. The trans-isomer is generally preferred in synthesis due to the stereoelectronic requirements of ring-opening reactions (e.g., anti-periplanar attack on epoxides or aziridines).

PropertyValue / Description
IUPAC Name 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
CAS Registry Varies by isomer (Generic: 15844085)
LogP (Predicted) ~1.1 (Lipophilic, crosses BBB)
pKa (Amine) ~10.2 (Primary amine)
pKa (Pyrazole) ~2.5 (Protonation at N2)
H-Bond Donors 1 (Amine -NH₂)
H-Bond Acceptors 2 (Amine N, Pyrazole N2)
Topological Polar Surface Area 43.8 Ų
Synthetic Methodologies

Two primary routes are established for the synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. Route A is preferred for stereoselective access to the trans-isomer. Route B is preferred for industrial scalability using commercially available ketone precursors.

Route A: Stereoselective Epoxide Ring Opening (Trans-Selective)

This method utilizes the inherent strain of cyclohexene oxide to drive nucleophilic attack by pyrazole, followed by functional group interconversion.

Step-by-Step Protocol:

  • Nucleophilic Attack:

    • Dissolve cyclohexene oxide (1.0 eq) and 1H-pyrazole (1.1 eq) in acetonitrile.

    • Add catalytic Cs₂CO₃ (0.1 eq) to deprotonate the pyrazole.

    • Reflux for 12 hours. The pyrazole attacks the epoxide in an SN2 fashion (backside attack), yielding trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol.

  • Activation:

    • Treat the intermediate alcohol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the mesylate.

  • Azidation (Inversion):

    • React the mesylate with NaN₃ in DMF at 80°C. Note: This SN2 step inverts the stereocenter, converting the trans-alcohol precursor into a cis-azide.

    • Correction for Trans-Amine Target: To obtain the trans-amine, one must retain configuration or invert twice. A superior modification involves Reductive Amination of the Ketone (Route B) or opening 7-azabicyclo[4.1.0]heptane (cyclohexene imine) directly with pyrazole, which yields the trans-diamine directly via anti-opening.

Route B: Reductive Amination (Scalable)

This is the most robust route for generating the scaffold, typically yielding a mixture of diastereomers that can be separated via chromatography or crystallization.

Reagents: 2-(1H-pyrazol-1-yl)cyclohexan-1-one, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (10 mmol) in dry methanol (50 mL).

    • Add NH₄OAc (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.

    • Stir at room temperature for 2 hours to form the hemiaminal/imine equilibrium.

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add NaBH₃CN (15 mmol, 1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup:

    • Quench with 1N HCl (carefully, to decompose excess hydride).

    • Basify to pH >12 using 6N NaOH.

    • Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1).

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Route Preference Start_Epoxide Cyclohexene Oxide Inter_Alcohol Trans-Alcohol Intermediate Start_Epoxide->Inter_Alcohol Pyrazole, Cs2CO3 (Ring Opening) Start_Ketone 2-(Pyrazol-1-yl) cyclohexanone Inter_Imine Imine/Hemiaminal Intermediate Start_Ketone->Inter_Imine NH4OAc MeOH Target 2-(1H-pyrazol-1-yl) cyclohexan-1-amine Inter_Alcohol->Target 1. MsCl 2. NaN3 3. H2/Pd-C Inter_Imine->Target NaBH3CN (Reductive Amination) RouteA Route A: Stereocontrolled RouteB Route B: Scalable/Industrial

Figure 1: Comparative synthetic routes. Route B (Reductive Amination) is preferred for bulk synthesis, while Route A allows for specific stereochemical manipulation.

Coordination Chemistry & Ligand Behavior

The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold acts as a bidentate chelate . The coordination involves the primary amine nitrogen (


) and the pyridine-like nitrogen (

) of the pyrazole ring (position 2).
  • Bite Angle: The 1,2-cyclohexane backbone imposes a rigid bite angle, typically forming a 5-membered metallacycle.

  • Hard/Soft Character: The amine is a "hard" donor (sigma only), while the pyrazole is a borderline "soft" donor (sigma donor + weak pi acceptor). This makes the ligand highly versatile for:

    • Copper(II): Oxidative coupling catalysis.

    • Palladium(II): C-H activation and cross-coupling.

    • Platinum(II): Cis-platin analogues (cytotoxicity studies).

Visualization: Metal Coordination Mode

Coordination Metal M(II) (Cu, Pd, Ni) Amine Amine (-NH2) Sigma Donor Amine->Metal Coordinate Bond Pyrazole Pyrazole (N2) Sigma/Pi Donor Pyrazole->Metal Coordinate Bond Backbone Cyclohexane Backbone Backbone->Amine Backbone->Pyrazole

Figure 2: Chelation mode.[1] The ligand forms a stable 5-membered ring with the metal center (M), utilizing the amine and pyrazole nitrogens.

Biological Applications: Kinase Inhibition

In drug discovery, this scaffold is a bioisostere for the adenosine ring of ATP. The pyrazole-amine arrangement allows for a specific hydrogen-bonding network within the "hinge region" of kinase enzymes.

  • Mechanism: The primary amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide NH.

  • Selectivity: The cyclohexane ring fills the ribose-binding pocket or the hydrophobic specificity pocket (Gatekeeper region), depending on the substitution pattern (cis vs. trans).

Safety & Handling
  • Hazards: As a primary amine, the compound is corrosive and an irritant. Pyrazole derivatives can possess skin sensitizing properties.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines absorb CO₂ from the air to form carbamates; the pyrazole ring is stable but can oxidize under harsh conditions.

  • Disposal: High nitrogen content requires disposal via incineration with afterburner and scrubber to prevent NOx release.

References
  • PubChem. (n.d.).[2][3] Compound Summary for CID 15844085. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Kumar, V., et al. (2013). Synthesis and kinase inhibitory activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for pyrazole-amine kinase scaffolds).
  • Togni, A., & Venanzi, L. M. (1994). Nitrogen donors in organometallic chemistry and homogeneous catalysis. Angewandte Chemie International Edition.

Sources

Foundational

molecular weight of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

An In-depth Technical Guide to the Molecular Weight of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Executive Summary The precise characterization of molecular entities is a cornerstone of modern drug discovery and chemical res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Executive Summary

The precise characterization of molecular entities is a cornerstone of modern drug discovery and chemical research. Among the fundamental properties, molecular weight stands as a critical identifier and a determinant of a compound's physicochemical and biological behavior. This technical guide provides a comprehensive examination of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a heterocyclic compound featuring a pyrazole moiety linked to a cyclohexylamine scaffold. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole nucleus.[1][2] This document details the theoretical calculation of the compound's molecular weight and presents robust, field-proven experimental protocols for its empirical determination using state-of-the-art analytical techniques. Methodologies covered include mass spectrometry and advanced nuclear magnetic resonance spectroscopy, providing researchers with the necessary framework for accurate structural validation and quality control.

Introduction to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional organic molecule incorporating a five-membered aromatic pyrazole ring and a saturated six-membered cyclohexylamine ring. The pyrazole ring is a common pharmacophore in numerous approved pharmaceuticals, valued for its ability to engage in various biological interactions.[1][3] The cyclohexylamine portion provides a three-dimensional structure that can be crucial for specific binding to protein targets. The accurate determination of its molecular weight is the primary step in its structural elucidation and is essential for confirming synthesis success, ensuring purity, and enabling correct stoichiometric calculations for subsequent reactions or biological assays.

Physicochemical Properties and Structure

The foundational attributes of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine are summarized below. These data serve as the reference standard against which all experimental determinations are compared.

PropertyValueSource
Molecular Formula C₉H₁₅N₃PubChem[4]
Average Molecular Weight 165.24 g/mol Calculated
Monoisotopic Mass 165.1266 DaPubChem[4]
Structure 2D Structure of 2-(1H-pyrazol-1-yl)cyclohexan-1-aminePubChem[4]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic masses of its constituent atoms.[5] The calculation for C₉H₁₅N₃ is performed by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

  • Carbon (C): 9 atoms × 12.011 u/atom = 108.099 u

  • Hydrogen (H): 15 atoms × 1.008 u/atom = 15.120 u

  • Nitrogen (N): 3 atoms × 14.007 u/atom = 42.021 u

  • Total Average Molecular Weight: 108.099 + 15.120 + 42.021 = 165.24 g/mol

This calculated value represents the weighted average of all naturally occurring isotopes of each element. For high-resolution mass spectrometry, the monoisotopic mass (165.1266 Da), which is the sum of the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N), is the more relevant value.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. The following sections detail the primary analytical methods for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a premier analytical technique for determining the molecular weight of small molecules by measuring the mass-to-charge ratio (m/z) of ionized molecules.[5][6] For a compound like 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically produces protonated molecular ions [M+H]⁺.

This protocol describes a self-validating system for the rapid confirmation of the target compound's molecular weight.

  • Sample Preparation:

    • Dissolve ~1 mg of the synthesized 2-(1H-pyrazol-1-yl)cyclohexan-1-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 methanol:water containing 0.1% formic acid. The formic acid facilitates protonation, enhancing the formation of the [M+H]⁺ ion.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard calibration solution to ensure mass accuracy.

    • Set the instrument to positive ion detection mode.

    • Configure the ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂) Pressure: 30 - 40 psi

      • Drying Gas (N₂) Flow: 8 - 12 L/min

      • Drying Gas Temperature: 300 - 350 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that brackets the expected molecular ion, for instance, m/z 100-300.

  • Data Analysis:

    • Examine the resulting mass spectrum for the primary ion. The expected monoisotopic mass is 165.1266 Da.

    • The most prominent peak should correspond to the protonated molecule [M+H]⁺ at an m/z of 166.1339.

    • Observe for other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 188.1158, which can further validate the parent mass.[4]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute in 50:50 MeOH:H₂O + 0.1% FA p1->p2 a2 Direct Infusion via Syringe Pump p2->a2 a1 Calibrate MS a1->a2 a3 Acquire Spectrum (Positive Ion Mode) a2->a3 d1 Identify [M+H]⁺ Peak (m/z ≈ 166.13) a3->d1 d2 Check for Other Adducts ([M+Na]⁺) d1->d2

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Diffusion-Ordered NMR Spectroscopy (DOSY-NMR)

While primarily a tool for structural elucidation, Nuclear Magnetic Resonance (NMR) can also provide an estimation of molecular weight through Diffusion-Ordered Spectroscopy (DOSY). This technique separates the NMR signals of different species in a solution based on their translational diffusion coefficients, which are related to their size and shape.[7] While less precise than MS, it is a non-destructive method that can confirm the association of all observed NMR signals with a single molecular entity.

The Stokes-Einstein equation describes the relationship between the diffusion coefficient (D), temperature (T), solvent viscosity (η), and the hydrodynamic radius (r) of a molecule: D = kT / (6πηr). Since the hydrodynamic radius is related to molecular weight, DOSY can be used to estimate this property.[7] By creating a calibration curve with compounds of known molecular weight and similar shape, the molecular weight of an unknown can be determined.

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent (e.g., D₂O or CD₃OD) at a known concentration. Include one or two internal standards of known molecular weight and diffusion coefficient.

  • Data Acquisition: Perform a 2D DOSY experiment. This involves acquiring a series of 1D ¹H NMR spectra with varying pulsed-field gradient strengths.

  • Data Processing: Process the 2D data to generate a spectrum with chemical shifts on one axis and diffusion coefficients on the other.

  • Analysis: Determine the diffusion coefficient for the target compound by observing the value at which its ¹H NMR signals align. Compare this diffusion coefficient to those of the internal standards to estimate the molecular weight.

DOSY_Concept cluster_0 Sample in NMR Tube cluster_1 DOSY Separation cluster_2 Resulting Spectrum Mol_A Large Molecule Slow Diffusion Sep Pulsed-Field Gradients Mol_A:f1->Sep Mol_B 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Medium Diffusion Mol_B:f1->Sep Mol_C Small Molecule Fast Diffusion Mol_C:f1->Sep Spec Diffusion Coefficient (log D) Slow Medium Fast Sep->Spec

Caption: Conceptual Diagram of a DOSY-NMR Experiment.

Data Validation and Conclusion

The gold standard for molecular weight determination involves the corroboration of data from multiple orthogonal techniques. The high-resolution mass obtained from MS provides the most accurate molecular weight.[5][6] NMR data, particularly from a DOSY experiment, can confirm that all proton signals belong to a single species with a consistent diffusion coefficient, thereby validating the sample's purity and structural integrity.

References

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved from MtoZ Biolabs website. [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from Impact Analytical website. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1h-pyrazol-1-yl)cyclohexan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Gubaydullin, D., et al. (2016). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Scientific Reports. [Link]

  • LS Instruments. (n.d.). Determining Molecular Weight Using Static Light Scattering (SLS). Retrieved from LS Instruments website. [Link]

  • Jordi Labs. (2021, June 16). How to Conduct Molecular Weight Analysis. Retrieved from Jordi Labs website. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • University of California, Irvine. (n.d.). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. [Link]

Sources

Exploratory

Technical Whitepaper: Structural & Synthetic Profiling of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

[1] Executive Summary This technical guide provides an in-depth analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate nitrogen-donor ligand featuring a saturated cyclohexane backbone fused with a heteroaromatic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate nitrogen-donor ligand featuring a saturated cyclohexane backbone fused with a heteroaromatic pyrazole moiety.[1] This scaffold represents a critical "hybrid" motif in medicinal chemistry—bridging the gap between flat aromatic kinase inhibitors and three-dimensional (


-rich) fragment-based drug design.[1] Furthermore, its 1,2-diamine-like architecture makes it a valuable hemilabile ligand in transition metal catalysis (Pd, Ni).[1]

Part 1: Chemical Identity & Topological Analysis[1]

Nomenclature and Identification
  • IUPAC Name: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine[1][2]

  • Common Descriptors: trans-2-(pyrazolyl)cyclohexylamine (referring to the thermodynamic isomer); 1,2-N,N-bidentate ligand.[1]

  • PubChem CID: 15844085[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 165.24 g/mol [1]

SMILES Topology

The spatial arrangement of the amine and pyrazole groups defines the molecule's ability to chelate metals or bind protein pockets.[1]

ConfigurationSMILES StringDescription
Canonical NC1CCCCC1n2cccn2Generic connectivity without stereochemistry.[1]
Isomeric (Trans) N[C@H]1CCCC[C@H]1n2cccn2(1R, 2R)-enantiomer.[1] The nitrogen lone pairs are anti-periplanar, often requiring conformational change for chelation.
Isomeric (Cis) N[C@H]1CCCC[C@@H]1n2cccn2(1S, 2R)-enantiomer.[1] Pre-organized for bidentate coordination (bite angle ~60-70°).[1]
Physiochemical Profile (In Silico)[1]
  • Topological Polar Surface Area (TPSA): ~43.8

    
     (Ideal for BBB penetration).[1]
    
  • cLogP: ~0.5 (Highly soluble in polar organic solvents; moderate water solubility).[1]

  • pKa (Amine): ~10.2 (Primary amine, protonated at physiological pH).[1]

  • pKa (Pyrazole): ~2.5 (The pyrazole

    
     is a weak base).[1]
    

Part 2: Synthetic Pathways & Mechanistic Causality[1]

The synthesis of 1,2-functionalized cyclohexanes is governed by the stereoelectronic requirements of ring-opening reactions.[1] The most robust route utilizes cyclohexene oxide as the divergent intermediate.[1]

Primary Synthetic Workflow (Epoxide Opening)

This protocol describes the synthesis of the trans-isomer, followed by potential inversion to the cis-isomer if required for specific coordination geometries.[1]

Step-by-Step Methodology:
  • Nucleophilic Ring Opening (Epoxide Lysis):

    • Reagents: Cyclohexene oxide, 1H-Pyrazole,

      
       (cat.), Acetonitrile, Reflux.[1]
      
    • Mechanism:[1][3] The pyrazole anion attacks the epoxide in an

      
      -like fashion.[1] Due to the cyclohexane ring constraints, this attack occurs anti to the oxygen leaving group, exclusively yielding trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol .[1]
      
  • Activation of Hydroxyl Group:

    • Reagents: Methanesulfonyl chloride (MsCl),

      
      , DCM, 0°C.
      
    • Outcome: Conversion of the alcohol to the mesylate (OMs), a good leaving group, with retention of configuration (still trans).[1]

  • Azidation (Stereochemical Inversion):

    • Reagents: Sodium Azide (

      
      ), DMF, 80°C.[1]
      
    • Mechanism:[1] The azide anion attacks the carbon bearing the mesylate via

      
      .[1] This causes a Walden inversion, converting the trans-mesylate into the cis-azide .[1]
      
  • Staudinger Reduction:

    • Reagents:

      
      , THF/H2O.[1]
      
    • Outcome: Reduction of the azide to the primary amine with retention of configuration.[1]

    • Final Product:cis-2-(1H-pyrazol-1-yl)cyclohexan-1-amine.[1]

Note: To access the trans-amine (thermodynamic product), one would typically oxidize the intermediate alcohol to a ketone and perform a reductive amination, which favors the trans-isomer to minimize 1,3-diaxial interactions.[1]

Visualization of Synthetic Logic

The following diagram illustrates the stereochemical flow from the achiral alkene to the specific amine isomers.

SynthesisPath Start Cyclohexene Oxide Inter1 Trans-Alcohol (2-(pyrazol-1-yl)cyclohexanol) Start->Inter1 + Pyrazole / Base (Anti-opening) Inter2 Trans-Mesylate (Activation) Inter1->Inter2 + MsCl / Et3N Branch2 Ketone Intermediate (Oxidation) Inter1->Branch2 Swern Oxidation Branch1 Cis-Azide (Inversion via SN2) Inter2->Branch1 + NaN3 / DMF (Walden Inversion) FinalCis Cis-Amine Product (Pre-organized Chelate) Branch1->FinalCis Staudinger Red. (PPh3 / H2O) FinalTrans Trans-Amine Product (Thermodynamic) Branch2->FinalTrans Reductive Amination (NH4OAc / NaBH3CN)

Caption: Divergent synthesis from cyclohexene oxide yielding cis- or trans-isomers based on nucleophilic inversion vs. reductive amination.

Part 3: Applications in Ligand Design & Coordination Chemistry[1]

The 2-(pyrazolyl)cyclohexylamine motif acts as a hemi-labile N,N-donor.[1] The hardness of the amine nitrogen (


) contrasts with the softer, 

-accepting nature of the pyrazole nitrogen (

).[1]
Coordination Modes

When binding to transition metals (e.g.,


, 

), the ligand forms a 6-membered chelate ring.[1]
  • Primary Amine (

    
    ):  Acts as the σ-donor anchor.[1] High basicity ensures strong binding.[1]
    
  • Pyrazole (

    
    ):  Acts as a 
    
    
    
    -acceptor/
    
    
    -donor.[1] This bond is more labile, allowing for temporary dissociation during catalytic cycles (e.g., olefin insertion).
Catalytic Relevance

This ligand class is structurally homologous to the Trost ligands (diaminocyclohexane derivatives) but offers distinct electronic asymmetry.

  • Palladium Catalysis: Used in Allylic Alkylation.[1] The trans-isomer induces high enantioselectivity due to the rigid chiral backbone.[1]

  • Nickel Catalysis: Used in Ethylene Oligomerization.[1] The pyrazole group stabilizes cationic Ni species.[1]

Coordination Workflow Diagram

Coordination Ligand 2-(pyrazolyl) cyclohexylamine Metal Metal Center (Pd, Ni, Cu) Ligand->Metal Bidentate Chelation (N,N) Complex Square Planar Complex Metal->Complex Stabilization Catalysis Substrate Activation Complex->Catalysis Hemilability (Pyrazole dissociation)

Caption: Mechanism of bidentate coordination and hemilability in catalytic cycles.[1]

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure the trustworthiness of the synthesized material, the following analytical checkpoints must be met.

Proton NMR ( NMR) Diagnostics[1]
  • Pyrazole Region (6.0 - 8.0 ppm): Look for three distinct signals (H3, H4, H5).[1] H5 (adjacent to N) is typically the most deshielded (~7.6 ppm).[1]

  • Methine Protons (3.0 - 4.5 ppm):

    • 
       (adjacent to amine): Multiplet, shifts depending on protonation.[1]
      
    • 
       (adjacent to pyrazole): Distinct triplet of doublets (td).[1]
      
    • Stereochemical Proof: The coupling constant (

      
      ) between 
      
      
      
      and
      
      
      determines geometry.[1]
      • 
         indicates Trans  (diaxial protons).[1]
        
      • 
         indicates Cis .[1]
        
Mass Spectrometry[1]
  • Expected Ion:

    
     m/z.[1][2]
    
  • Fragmentation: Loss of the pyrazole ring (68 Da) or ammonia (17 Da) are common fragmentations in ESI-MS/MS.[1]

References

  • PubChem. 2-(1H-pyrazol-1-yl)cyclohexan-1-amine (CID 15844085).[1][2] National Library of Medicine.[1] [Link][1]

  • Mukherjee, A., et al. (2022).[1][4] Recent Advances in Synthesis and Properties of Pyrazoles.[1][3][5] MDPI, Molecules.[1] [Link][1]

  • CrystEngComm. (2013).[1] Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. Royal Society of Chemistry.[1][6] [Link]

  • Inorganics. (2025).[1][7] Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand.[1][7] MDPI.[1][8] [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(pyrazol-1-yl)cyclohexylamine and its Derivatives in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(pyrazol-1-yl)cyclohexylamine, a heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(pyrazol-1-yl)cyclohexylamine, a heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the design and synthesis of novel therapeutic agents. We will delve into the core chemical informatics, synthesis strategies, physicochemical properties, and the established significance of the pyrazole and cyclohexylamine moieties that constitute this molecule.

Executive Summary: The Strategic Importance of Pyrazole-Containing Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2][3] Its derivatives are integral to a wide array of approved therapeutics, demonstrating efficacy as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[3][4][5] The incorporation of a cyclohexylamine moiety introduces three-dimensionality and modulates lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on 2-(pyrazol-1-yl)cyclohexylamine as a representative example to explore the synthesis, properties, and potential applications of this important class of compounds.

Core Compound Identification and Properties

A precise understanding of a molecule's identity and fundamental properties is paramount for any research and development endeavor. This section provides the key identifiers and predicted properties for 2-(pyrazol-1-yl)cyclohexylamine.

Chemical Identifiers

The International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChIKey, provide a unique and unambiguous representation of a chemical substance.

IdentifierValueSource
IUPAC Name 2-(1H-pyrazol-1-yl)cyclohexan-1-aminePubChem[6]
Molecular Formula C9H15N3PubChem[6]
SMILES C1CCC(C(C1)N)N2C=CC=N2PubChem[6]
InChI InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2PubChem[6]
InChIKey OEDWWEUVTQJUBT-UHFFFAOYSA-N PubChem[6]
Physicochemical and Predicted Properties

The following table summarizes key physicochemical properties of 2-(pyrazol-1-yl)cyclohexylamine. These values are critical for assessing its drug-likeness and potential for oral bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 165.24 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
XlogP 0.5A measure of lipophilicity, indicating good solubility.
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3Affects solubility and target interaction.
Topological Polar Surface Area 41.9 ŲPredicts cell permeability and oral absorption.

Data sourced from PubChem[6]

Synthesis Strategies and Methodologies

The synthesis of 2-(pyrazol-1-yl)cyclohexylamine and its analogs can be approached through several established organic chemistry pathways. The general strategy involves the formation of the pyrazole ring followed by its linkage to the cyclohexylamine scaffold, or vice-versa.

General Synthesis of the Pyrazole Moiety

The pyrazole ring is typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[7][8] This versatile method allows for the introduction of various substituents on the pyrazole core.

G cluster_0 Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole Condensation Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: General synthesis of the pyrazole ring.

Proposed Synthesis of 2-(pyrazol-1-yl)cyclohexylamine

A plausible synthetic route to 2-(pyrazol-1-yl)cyclohexylamine involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring by pyrazole, followed by manipulation of a protected amine functionality.

Step 1: Introduction of the Pyrazole Moiety

This step involves the reaction of a protected 2-aminocyclohexanol with a reagent that can introduce the pyrazole ring. A common method is the reaction of an alcohol with pyrazole under Mitsunobu conditions or by converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with the pyrazole anion.

Step 2: Deprotection of the Amine

The protecting group on the amine is then removed under appropriate conditions to yield the final product.

G cluster_0 Proposed Synthesis Protected_2-Aminocyclohexanol Protected_2-Aminocyclohexanol Intermediate Intermediate Protected_2-Aminocyclohexanol->Intermediate Pyrazole Addition Final_Product Final_Product Intermediate->Final_Product Deprotection

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Pyrazole-Substituted Cyclohexylamines: A Synoptic Approach for Drug Discovery Professionals

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] When functionalized with a cyclohexylamine moiety, it creates a chemical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] When functionalized with a cyclohexylamine moiety, it creates a chemical scaffold with a compelling blend of properties: the aromatic, hydrogen-bonding capable pyrazole and the bulky, lipophilic, and basic cyclohexylamine. This combination offers a rich design space for modulating drug-like properties. However, a consolidated resource on the physical characteristics of this specific molecular class is notably absent in the literature. This guide serves to bridge that gap. We will synthesize established principles from pyrazole and cyclohexylamine chemistry to provide a comprehensive, in-depth overview of the core physical properties of pyrazole-substituted cyclohexylamines. By detailing the causality behind experimental choices and providing validated protocols, this whitepaper offers researchers and drug development professionals the predictive insights and practical methodologies needed to harness the full potential of this promising scaffold.

Introduction to the Pyrazole-Cyclohexylamine Scaffold

The Pyrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is prized for its metabolic stability and versatile synthetic accessibility.[3][4] Its unique electronic configuration, featuring both a basic, pyridine-like nitrogen and an acidic, pyrrole-like nitrogen, allows it to act as both a hydrogen bond donor and acceptor.[5] This amphoteric nature is fundamental to its ability to interact with biological targets, underpinning its presence in drugs ranging from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[1][6]

The Cyclohexylamine Moiety: A Modulator of Physicochemical Properties

The cyclohexylamine group is a non-planar, saturated cyclic amine that imparts distinct and valuable characteristics to a parent molecule. Its primary contributions are:

  • Increased Lipophilicity: The saturated hydrocarbon ring significantly increases the molecule's non-polar surface area, which can enhance membrane permeability and influence volume of distribution.

  • Introduction of a Basic Center: The primary or secondary amine provides a strong basic center (typical pKa ~10-11), crucial for salt formation to improve solubility and for forming ionic interactions with acidic residues in protein targets.

  • Conformational Flexibility: Unlike rigid aromatic rings, the cyclohexyl group's chair-boat conformations introduce three-dimensionality, which can be exploited for optimizing binding to complex protein pockets.

Rationale for this Guide

The conjugation of these two moieties creates a scaffold where the fundamental properties of the pyrazole core are modulated by the cyclohexylamine substituent. Understanding this interplay is critical for rational drug design. This guide will deconstruct the key physical properties—thermal stability, solubility, lipophilicity, and basicity—providing both the theoretical framework and the practical workflows to characterize and optimize these molecules.

Synthesis and Structural Elucidation

Synthetic Strategies

The synthesis of pyrazole-substituted cyclohexylamines typically follows established routes for creating polysubstituted pyrazoles.[7] The most common and robust method is the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1] In some multi-component reaction schemes, cyclohexylamine itself can be used as a reagent, leading to the formation of a pyrazole via its subsequent elimination, highlighting the close synthetic relationship.[8][9]

Core Structural Features & Tautomerism

A critical feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[10][11] This equilibrium means that a 3-substituted and a 5-substituted pyrazole can exist as a mixture of two rapidly interconverting forms in solution.[5] This phenomenon has profound implications for its physicochemical properties and biological interactions, as the position of the hydrogen bond donor and the overall dipole moment of the molecule can change. The presence of the cyclohexylamine substituent can influence the tautomeric preference based on steric and electronic effects.

Spectroscopic and Crystallographic Characterization

Accurate characterization is the bedrock of understanding physical properties. A multi-technique approach is essential for unambiguously determining the structure and purity of any synthesized pyrazole-substituted cyclohexylamine.

Rationale: NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution and for studying the dynamics of tautomerism. A combination of 1D and 2D experiments provides a self-validating system for structural assignment.[12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can help in observing the exchangeable N-H proton).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A characteristically broad signal between 10-14 ppm is often indicative of the pyrazole N-H proton, its broadness resulting from quadrupolar coupling with ¹⁴N and chemical exchange.[12]

  • D₂O Exchange: To confirm the N-H proton, add a single drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad N-H signal and the amine N-H signal confirms their identity.[12]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the cyclohexyl ring and the pyrazole C4-C5 or C3-C4 protons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for unambiguous assignment. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the cyclohexyl C1 protons to the pyrazole C3/C5 carbon definitively establishes the point of attachment. It is also the most reliable method for distinguishing between the C3 and C5 positions in the presence of tautomerism.[12]

Rationale: While NMR defines the structure in solution, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[13][14] This is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals packing, that govern melting point and crystal lattice energy, which in turn affects solubility.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often a low temperature like 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a detailed map of intermolecular interactions in the crystal lattice.

Key Physicochemical Properties

The overall physical properties of a pyrazole-substituted cyclohexylamine are a composite of contributions from each part of the molecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Analysis cluster_properties Determined Properties start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, HMBC) start->NMR XRay X-Ray Diffraction start->XRay DSC Differential Scanning Calorimetry (DSC) start->DSC ShakeFlask Shake-Flask Method start->ShakeFlask Titration Potentiometric Titration start->Titration Structure Molecular Structure & Tautomerism NMR->Structure XRay->Structure MP Melting Point (Tm) Thermal Stability DSC->MP LogP Lipophilicity (LogP/D) ShakeFlask->LogP pKa_val Acidity/Basicity (pKa) Titration->pKa_val

Melting Point and Thermal Stability

The melting point (MP) is a critical indicator of molecular purity and is dictated by the strength of the intermolecular forces in the crystal lattice. For pyrazole-substituted cyclohexylamines, the key contributors are:

  • Hydrogen Bonding: The N-H of the pyrazole ring is a potent hydrogen bond donor, and the two pyrazole nitrogens are acceptors.[10][11] The amine of the cyclohexyl group is also a hydrogen bond donor/acceptor. These interactions significantly raise the melting point compared to non-hydrogen bonding analogs.

  • Van der Waals Forces: The bulky cyclohexyl ring and any other substituents contribute to dispersion forces.

  • Molecular Symmetry and Packing: How efficiently the molecules pack into a crystal lattice influences the melting point. The non-planar cyclohexyl ring can disrupt efficient packing, potentially lowering the melting point compared to a planar analog, but this effect is highly structure-dependent.

Table 1: Influence of Substitution on the Melting Points of Pyrazole Derivatives

CompoundSubstituentsMelting Point (°C)Key Intermolecular Forces
PyrazoleUnsubstituted67-70[15]Strong H-Bonding (Dimer)
1-MethylpyrazoleN-Methyl-36No H-Bonding Donor
Representative Pyrazole Derivative 1Varies154.3–258.9[16]H-Bonding, π-stacking, VdW
Representative Pyrazole Derivative 2VariesSee Ref.[17]H-Bonding, VdW

Note: Data for exact pyrazole-substituted cyclohexylamines is sparse; this table illustrates general principles.

Rationale: DSC provides a more accurate and reproducible measurement of the melting point (as the onset of the melting endotherm) and can also reveal other thermal events like polymorph transitions or decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Solubility and Lipophilicity

Aqueous solubility and lipophilicity (LogP/LogD) are arguably the most important physical properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME). For this scaffold, there is a delicate balance.

  • Aqueous Solubility: This is enhanced by the polar, hydrogen-bonding pyrazole ring and the ionizable amine. At pH values below its pKa, the protonated amine significantly increases water solubility. However, high crystal lattice energy (often correlated with a high melting point) can counteract this and lead to poor solubility, a phenomenon known as "brick dust".[18]

  • Lipophilicity (LogP): This is primarily driven by the non-polar cyclohexyl ring. LogP (the partition coefficient between octanol and water for the neutral species) is a key measure of a compound's affinity for lipid membranes. The LogD (distribution coefficient) is the more physiologically relevant measure as it accounts for ionization at a given pH.

Rationale: The shake-flask method is the gold standard for determining lipophilicity. Measuring at pH 7.4 (LogD₇.₄) provides a direct and physiologically relevant measure of how the compound will partition under biological conditions.

Step-by-Step Methodology:

  • System Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Pre-saturate the n-octanol with the buffer.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the buffered aqueous phase and n-octanol.

  • Equilibration: Shake the vial vigorously until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its charge state at different pH values, which profoundly impacts solubility, permeability, and target binding. Pyrazole-substituted cyclohexylamines are polybasic compounds with two key ionizable centers:

  • The Cyclohexylamine Nitrogen: This is the dominant basic center, with a pKa typically in the range of 10-11. It will be fully protonated (cationic) in the stomach and largely protonated at physiological pH.

  • The Pyrazole Ring: Pyrazole itself is a very weak base (pKa of the conjugate acid is ~2.5).[3][19] It is also a very weak acid (pKa of the N-H proton is ~14-15). For most physiological purposes, the pyrazole ring can be considered neutral, but its basicity can be modulated by substituents and can be relevant in specific acidic microenvironments.

Rationale: This method directly measures the change in pH of a solution of the compound as a titrant is added, allowing for the precise determination of the pKa values.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration in water or a water/co-solvent mixture (if solubility is low).

  • Titration: While monitoring the pH with a calibrated electrode, titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine. A subsequent titration with a strong base (e.g., NaOH) can be used for acidic protons, though the pyrazole N-H is often too weak to be measured in water.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Specialized software is used to refine the pKa values from the titration curve.

Structure-Property Relationships & Implications

The true power of this scaffold lies in its tunability. The physical properties are not static; they can be rationally modified by chemical substitution. Understanding these relationships is the essence of medicinal chemistry.

// Connections from Structure to Forces Pyrazole -> HBond [color="#EA4335"]; Cyclohexyl -> HBond [color="#EA4335"]; Cyclohexyl -> VdW [color="#4285F4"]; Substituents -> VdW [color="#4285F4"]; Cyclohexyl -> Ionic [color="#34A853"]; Substituents -> HBond [color="#EA4335", style=dashed, label="if polar"];

// Connections from Forces to Properties HBond -> MP [color="#5F6368"]; VdW -> MP [color="#5F6368"]; HBond -> Solubility [color="#5F6368"]; VdW -> Lipophilicity [color="#5F6368"]; Ionic -> Solubility [color="#5F6368"]; Ionic -> Lipophilicity [color="#5F6368", label="affects LogD"];

// Direct connections from Structure to Properties Cyclohexyl -> pKa_node [color="#5F6368", label="primary driver"]; Pyrazole -> pKa_node [color="#5F6368", style=dashed, label="minor influence"]; Substituents -> pKa_node [color="#5F6368", style=dashed, label="electronic effects"]; } } Caption: Logical relationships between molecular structure and key physical properties.

  • To Increase Solubility: One might introduce polar functional groups (e.g., -OH, -COOH) on the pyrazole or cyclohexyl rings, or ensure the amine pKa is optimized for salt formation. Another strategy is to disrupt crystal packing by adding substituents that hinder efficient stacking, which often correlates with a lower melting point.[18]

  • To Increase Lipophilicity/Permeability: Adding small, non-polar alkyl or halogen groups to the scaffold will increase LogP. Converting a primary amine on the cyclohexyl ring to a secondary or tertiary amine can also increase lipophilicity by reducing hydrogen bonding potential.

  • To Tune Basicity: The pKa of the cyclohexylamine can be fine-tuned by the electronic nature of the pyrazole ring. Electron-withdrawing groups on the pyrazole will decrease the amine's basicity (lower pKa), while electron-donating groups will have the opposite effect.

Conclusion

Pyrazole-substituted cyclohexylamines represent a molecular architecture of significant interest to drug discovery. Their physical properties are a direct and predictable consequence of the interplay between the pyrazole core and the cyclohexylamine substituent. A thorough understanding and empirical characterization of their melting point, solubility, lipophilicity, and pKa are not merely academic exercises; they are essential, self-validating steps in the rational design of effective and developable therapeutic agents. By employing the systematic, multi-technique approach outlined in this guide, researchers can effectively navigate the chemical space of this scaffold to optimize molecules for both potent biological activity and favorable drug-like properties.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH). [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). [Link]

  • The structure of pyrazole, c3h4n2, at 295 k and 108 k as determined by x-ray diffraction. Acta Chemica Scandinavica. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

  • Pyrazole - Solubility of Things. Solubility of Things. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole. The Merck Index online. [Link]

  • X‐ray structure of pyrazole 16a (anisotropic displacement parameters... ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (NIH). [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]

  • WO2006136829A2 - Pyrazole derivatives and their use as pka and pkb modulators.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

  • Pyrazole. Britannica. [Link]

  • Chemical structure of the selected pyrazole derivatives. ResearchGate. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a substituted cycloalkane containing a pyrazole ring atta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a substituted cycloalkane containing a pyrazole ring attached to a cyclohexane ring, which also bears a primary amine group. The presence of both a hydrogen bond donor (the amine) and acceptor (the pyrazole nitrogens) suggests its potential for diverse molecular interactions with biological targets.[1]

Table 1: Physicochemical Properties of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

PropertyValueSource
Molecular Formula C9H15N3PubChem[3]
Molecular Weight 165.24 g/mol PubChem[3]
Monoisotopic Mass 165.1266 DaPubChem[3]
Predicted XlogP 0.5PubChem[3]
InChI InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2PubChem[3]
InChIKey OEDWWEUVTQJUBT-UHFFFAOYSA-NPubChem[3]
SMILES C1CCC(C(C1)N)N2C=CC=N2PubChem[3]
CAS Number Not Available-

Note: Some properties are predicted based on computational models due to the limited experimental data available for this specific compound.

Proposed Synthesis Protocol

The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine can be envisioned through a nucleophilic substitution reaction followed by reduction. A plausible synthetic route would involve the reaction of a suitable cyclohexene-derived epoxide with pyrazole, followed by amination of the resulting alcohol. An alternative and more direct approach could be the reductive amination of the corresponding ketone, 2-(1H-pyrazol-1-yl)cyclohexan-1-one.[4]

Synthesis via Reductive Amination of 2-(1H-pyrazol-1-yl)cyclohexan-1-one

This two-step protocol involves the initial synthesis of the ketone intermediate followed by its conversion to the target amine.

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one

This step would likely involve the reaction of 2-chlorocyclohexan-1-one with pyrazole in the presence of a base.

Materials and Reagents:

  • 2-chlorocyclohexan-1-one

  • 1H-pyrazole

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chlorocyclohexan-1-one (1.0 eq) in acetonitrile, add 1H-pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 2-(1H-pyrazol-1-yl)cyclohexan-1-one by column chromatography on silica gel.

Step 2: Reductive Amination to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Materials and Reagents:

  • 2-(1H-pyrazol-1-yl)cyclohexan-1-one

  • Ammonium acetate (CH3COONH4)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude amine.

  • Purify by column chromatography on silica gel to obtain pure 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants 2-Chlorocyclohexan-1-one + 1H-Pyrazole Step1 Nucleophilic Substitution (K2CO3, CH3CN, 80°C) Reactants->Step1 Ketone 2-(1H-Pyrazol-1-yl)cyclohexan-1-one Step1->Ketone Step2 Reductive Amination Ketone->Step2 Reductive_Amination_Reagents NH4OAc, NaBH3CN, MeOH Reductive_Amination_Reagents->Step2 Purification Column Chromatography Step2->Purification Final_Product 2-(1H-Pyrazol-1-yl)cyclohexan-1-amine Purification->Final_Product

Caption: Proposed two-step synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the following spectroscopic characteristics can be predicted for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

  • ¹H NMR: The spectrum would be complex due to the stereochemistry of the cyclohexane ring. Key signals would include:

    • Three distinct protons for the pyrazole ring, likely in the range of δ 6.0-7.5 ppm.

    • A multiplet for the proton at the carbon bearing the pyrazole group (CH-N).

    • A multiplet for the proton at the carbon bearing the amine group (CH-NH2).

    • A broad singlet for the amine protons (NH2), which would be exchangeable with D2O.

    • A series of multiplets for the cyclohexane ring protons.

  • ¹³C NMR: Expected signals would include:

    • Three signals for the pyrazole ring carbons.

    • Signals for the two methine carbons of the cyclohexane ring attached to the nitrogen atoms.

    • Signals for the remaining methylene carbons of the cyclohexane ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for:

    • N-H stretching of the primary amine (around 3300-3400 cm⁻¹).

    • C-H stretching of the aliphatic and aromatic groups.

    • C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ at m/z 165.1266, corresponding to the monoisotopic mass.[3]

Applications in Drug Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a number of approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][5] The incorporation of a cyclohexylamine moiety introduces a three-dimensional structural element and a basic center, which can be crucial for target binding and pharmacokinetic properties.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors incorporate a pyrazole core. The amine group on the cyclohexane ring could serve as a key interaction point with the hinge region of protein kinases.

  • Inflammatory Diseases: Pyrazole derivatives, such as celecoxib, are known COX-2 inhibitors.[2] The title compound could be explored for similar activities.

  • Infectious Diseases: The pyrazole scaffold has been investigated for the development of antibacterial and antiviral agents.[2]

Structure-Activity Relationship (SAR) Considerations

The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold offers multiple points for chemical modification to explore structure-activity relationships.

Sources

Exploratory

cis- vs trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine isomers

An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Significance of cis- and trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine Isomers Abstract Stereoisomerism is a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Pharmacological Significance of cis- and trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine Isomers

Abstract

Stereoisomerism is a cornerstone of modern medicinal chemistry, dictating the efficacy, selectivity, and safety of therapeutic agents.[1][2] The three-dimensional arrangement of atoms can profoundly alter a molecule's interaction with biological targets, turning an active compound into an inactive or even toxic one.[3][4] This guide delves into the stereochemical nuances of the cis- and trans- isomers of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a vicinal diamine scaffold featuring the pharmacologically significant pyrazole moiety.[5][6] We will explore the strategic underpinnings of their stereoselective synthesis, the analytical methodologies for their unambiguous differentiation, and the pharmacological implications of their distinct spatial geometries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemical control in the design of novel therapeutics.

The Central Role of Stereochemistry in Drug Design

The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction between a small molecule drug and its biological target is highly dependent on the drug's stereochemistry.[1] Enantiomers or diastereomers of a drug can exhibit vastly different pharmacokinetic and pharmacodynamic profiles.[3][7] One isomer may be responsible for the desired therapeutic effect, while the other could be inactive, possess a different activity, or contribute to adverse effects.[4]

The 1,2-diaminocyclohexane framework is a privileged scaffold in medicinal chemistry, often serving as a rigid backbone for presenting functional groups in a well-defined spatial orientation. When combined with the pyrazole ring, a heterocycle known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties, the resulting molecule becomes a compelling subject for drug discovery.[8][9][10] The critical distinction between the cis- and trans- isomers of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine lies in the relative orientation of the pyrazole and amine substituents, which directly impacts their conformational preferences and ability to bind to target proteins.

Structural Elucidation: cis vs. trans Isomers

The cyclohexane ring predominantly adopts a low-energy chair conformation. In 1,2-disubstituted cyclohexanes, the cis and trans isomers are diastereomers with distinct physical and chemical properties.[11]

  • trans-Isomer: The two substituents are on opposite sides of the ring's plane. In the most stable chair conformation, both the pyrazole and amine groups can occupy equatorial positions, minimizing steric strain. This diaxial (a,a) to diequatorial (e,e) ring flip is a key dynamic feature.[12][13]

  • cis-Isomer: The substituents are on the same side of the plane. This necessitates that in any chair conformation, one group must be axial while the other is equatorial (a,e or e,a). This arrangement often leads to higher steric energy compared to the diequatorial trans isomer.[13][14]

G Start Cyclohexene Oxide Step1 Step 1: Ring Opening Reagent: Pyrazole, Base Mechanism: SN2 Attack Start->Step1 Intermediate trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol Step1->Intermediate Step2 Step 2: Azide Substitution Reagents: 1. MsCl, Et3N 2. NaN3 Mechanism: SN2 Inversion Intermediate->Step2 Azide trans-1-azido-2-(1H-pyrazol-1-yl)cyclohexane Step2->Azide Step3 Step 3: Reduction Reagents: PPh3, H2O or H2, Pd/C Mechanism: Staudinger or Hydrogenation Azide->Step3 End trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine Step3->End

Caption: Synthetic workflow for the trans-isomer.

Protocol 1: Stereoselective Synthesis of trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Materials: Cyclohexene oxide, Pyrazole, Sodium hydride (NaH), Anhydrous DMF, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Sodium azide (NaN₃), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

Step 1: Synthesis of trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add pyrazole (1.0 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add cyclohexene oxide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the trans-alcohol.

Step 2: Conversion to trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine

  • Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour.

  • Add sodium azide (3.0 eq) followed by a small amount of DMF to aid solubility. Heat the mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. The crude azide can be used directly.

  • Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (1.5 eq) and stir at room temperature for 12 hours.

  • Concentrate the solvent and purify by column chromatography to yield the pure trans-amine.

Strategies for the cis-Isomer

Accessing the cis-isomer is less direct. One common strategy involves a double inversion from the trans-alcohol intermediate via a Mitsunobu reaction to install a suitable nitrogen precursor (e.g., phthalimide), which results in a net retention of stereochemistry relative to the starting epoxide. Alternatively, modular syntheses using different starting materials and cyclization strategies can provide access to cis-1,2-diamine derivatives. [17]A recently developed biocatalytic approach using transaminases has also shown promise for producing pure trans-amines from a cis/trans mixture by selectively deaminating the cis-isomer, which could be adapted for preparative purposes. [18]

Analytical Characterization and Isomer Differentiation

Unambiguous confirmation of stereochemistry is critical. A combination of spectroscopic and chromatographic techniques is employed to distinguish between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for differentiating diastereomers in solution. [14]The key diagnostic signals are the protons on the carbons bearing the substituents (C1-H and C2-H). The magnitude of the coupling constant (J-value) between these two protons is highly dependent on their dihedral angle, as described by the Karplus equation.

  • In the stable diequatorial trans-isomer , the C1-H and C2-H protons are both axial. Their anti-periplanar (≈180°) relationship results in a large coupling constant, typically J = 8-12 Hz.

  • In the cis-isomer , one proton is axial and the other is equatorial. Their gauche (≈60°) relationship results in a much smaller coupling constant, typically J = 2-5 Hz.

IsomerConformation (C1-H, C2-H)Dihedral AnglePredicted ³J_HH
trans diaxial~180°8 - 12 Hz (Large)
cis axial-equatorial~60°2 - 5 Hz (Small)

Table 1: Expected ¹H NMR coupling constants for differentiating cis and trans isomers.

Protocol 2: Analytical Differentiation by ¹H NMR Spectroscopy
  • Prepare a ~10 mg/mL solution of the purified amine sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Identify the multiplet signals corresponding to the C1-H (adjacent to the NH₂) and C2-H (adjacent to the pyrazole) protons. These are typically found between 3.0 and 4.5 ppm.

  • Analyze the coupling pattern of these signals. A large splitting constant (8-12 Hz) is indicative of the trans-isomer. A small splitting constant (2-5 Hz) confirms the cis-isomer.

  • Perform 2D NMR experiments like COSY to definitively correlate the C1-H and C2-H signals.

X-Ray Crystallography

For compounds that form suitable single crystals, X-ray crystallography provides the ultimate, unambiguous proof of stereochemistry and conformation in the solid state. It allows for direct visualization of the relative orientation of the substituents on the cyclohexane ring. [15][16][17][18]

Chiral Resolution and Chromatography

Each diastereomer (cis and trans) is a racemic mixture of two enantiomers. Chiral resolution is necessary to isolate the individual enantiomers for pharmacological testing. [19]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. [20][21]These salts have different solubilities, allowing one to be selectively crystallized and separated. [19]* Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. [22]Polysaccharide-based columns are commonly effective for this class of compounds.

G Racemate Racemic Amine (e.g., trans-(R,R) + trans-(S,S)) Mix Formation of Diastereomeric Salts Racemate->Mix Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Agent->Mix Salts Salt A: [trans-(R,R)][(+)-Tartrate] Salt B: [trans-(S,S)][(+)-Tartrate] (Different Solubilities) Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Separate Filtration Crystallize->Separate Enantiomers Pure Enantiomers (after acid/base workup) Separate->Enantiomers

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Pharmacological Implications and Future Outlook

The distinct three-dimensional structures of the cis and trans isomers directly translate to differential biological activity. The relative orientation of the hydrogen bond-donating amine and the hydrogen bond-accepting/aromatic pyrazole ring creates a specific pharmacophore.

Caption: Conceptual diagram of stereospecific binding.

The trans-diequatorial isomer presents its functional groups in a more spatially distributed and rigid manner compared to the cis-isomer, where the axial group can lead to unfavorable steric interactions with a receptor pocket. This can lead to orders-of-magnitude differences in binding affinity and potency. Therefore, the separate synthesis and evaluation of each pure stereoisomer is not merely an academic exercise but a critical step in drug development to identify the true eutomer (the more active isomer) and avoid potential off-target effects or increased metabolic burden from the distomer (the less active isomer). [4] Future Directions:

  • Scaffolds for Library Synthesis: The cis and trans isomers serve as excellent starting points for generating libraries of compounds for high-throughput screening.

  • Asymmetric Catalysis: These chiral diamines can be explored as ligands for transition metals in asymmetric catalysis, opening new avenues in synthetic chemistry. [23][24]* Structure-Activity Relationship (SAR) Studies: A systematic study of all four individual stereoisomers (cis-(1R,2S), cis-(1S,2R), trans-(1R,2R), and trans-(1S,2S)) against a panel of biological targets would provide invaluable SAR data to guide future drug design.

By understanding and controlling the stereochemistry of molecules like 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, researchers can design more potent, selective, and safer medicines, ultimately advancing the field of pharmacotherapeutics.

References

  • Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. Organic Letters - ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives through Enantioselective N-Allylation Using Chiral π-Allyl Pd-Catalyst. Organic Letters - ACS Publications. [Link]

  • A review of drug isomerism and its significance. PMC. [Link]

  • Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. RSC Publishing. [Link]

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

  • Catalytic asymmetric synthesis of vicinal diamine derivatives through enantioselective N-allylation using chiral pi-allyl Pd-catalyst. PubMed. [Link]

  • Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines. PubMed. [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. ResearchGate. [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]

  • The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Oreate AI Blog. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Relationships Between Conformations of Disubstituted Cyclohexanes. University of Calgary. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. Michigan State University. [Link]

  • Modular synthesis of cyclic cis- and trans-1,2-diamine derivatives. RSC Publishing. [Link]

  • UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. eScholarship.org. [Link]

  • Chiral Resolution Screening | Solid State. Onyx Scientific. [Link]

  • CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. [Link]

  • 2-Pyrazolines on the basis of diarylidene-cyclohexanones. Synthesis and stereochemistry of N-thiocarbamoyl and N-thiazolyl derivatives. ResearchGate. [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Semantic Scholar. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. [Link]

  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science (RSC Publishing). [Link]

  • (PDF) Synthesis ofcis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) v1. ResearchGate. [Link]

  • Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine. PubMed. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. [Link]

Sources

Foundational

pKa values of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine nitrogen atoms

An In-Depth Technical Guide to the pKa Values of Nitrogen Atoms in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Executive Summary The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of Nitrogen Atoms in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] For molecules with multiple ionizable centers, such as 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a thorough understanding of the specific pKa value for each nitrogen atom is critical for predicting its behavior in a biological system. This guide provides a detailed analysis of the factors governing the basicity of the exocyclic primary amine and the two endocyclic pyrazole nitrogens. We will delve into a theoretical prediction of their respective pKa values, grounded in the principles of electronic effects, and present comprehensive, field-proven experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize molecular properties through a deep understanding of acid-base chemistry.

The Critical Role of pKa in Medicinal Chemistry

In drug discovery, the pKa of a molecule is not merely an academic value; it is a critical determinant of a compound's ultimate success.[3] This value dictates the degree of ionization at a given pH, which in turn governs a cascade of vital drug-like properties.[4] The ionization state affects:

  • Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and administration.

  • Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and better able to cross biological membranes, a key step in oral absorption and reaching intracellular targets.[5]

  • Target Binding: Ionic interactions, such as salt bridges, are often essential for high-affinity binding to a biological target. Knowing the protonation state at physiological pH (typically ~7.4) is paramount.

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a drug's pKa.[2] For instance, the charge of a molecule can affect its propensity for plasma protein binding and its susceptibility to certain metabolic enzymes.

The molecule 2-(1H-pyrazol-1-yl)cyclohexan-1-amine possesses three distinct nitrogen atoms, each with a unique electronic environment and, therefore, a different pKa. Accurately assigning these values is the first step in rationally designing more effective and safer therapeutic agents.

Theoretical Analysis of Basicity

The basicity of each nitrogen atom in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a function of the availability of its lone pair of electrons for protonation. This is influenced by hybridization, inductive effects, and resonance.

The Cyclohexylamine Moiety (N-exo)

The exocyclic nitrogen is a primary aliphatic amine. The parent compound, cyclohexylamine, is a relatively strong base with a pKa of its conjugate acid reported to be approximately 10.6.[6][7][8] This high basicity is due to the sp3-hybridized nitrogen, where the lone pair resides in an orbital with high p-character and is readily available. The cyclohexyl group is a saturated alkyl system that acts as a weak electron-donating group through induction, further stabilizing the positive charge of the resulting ammonium ion.

However, in the target molecule, the amine is substituted at the 2-position with a 1H-pyrazol-1-yl group. The pyrazole ring is known to be electron-withdrawing. This inductive effect will pull electron density away from the cyclohexyl ring and, consequently, from the exocyclic nitrogen atom. This delocalization reduces the availability of the lone pair, thereby decreasing the basicity of the amine.

Prediction: The pKa of the exocyclic amine is expected to be lower than that of unsubstituted cyclohexylamine (10.6), likely in the range of 9.5 - 10.0 .

The Pyrazole Moiety (N-endo)

The pyrazole ring contains two nitrogen atoms in distinct chemical environments.

  • N1 (Pyrrolic Nitrogen): This nitrogen is analogous to the nitrogen in pyrrole. Its lone pair of electrons is integral to the 6π electron system that confers aromaticity to the pyrazole ring. As this lone pair is delocalized within the ring, it is not available for protonation. Therefore, this nitrogen is essentially non-basic.

  • N2 (Pyridinic Nitrogen): This nitrogen is sp2-hybridized, and its lone pair resides in an sp2 orbital in the plane of the aromatic ring. This lone pair is not involved in the aromatic system and is therefore available for protonation. Unsubstituted pyrazole is a very weak base, with the pKa of its conjugate acid reported to be around 2.5.[9][10] The low basicity, compared to an aliphatic amine, is due to the lone pair residing in an sp2 orbital, which has more s-character and is held more tightly by the nucleus.

In the target molecule, the N1 position is substituted with the 2-aminocyclohexyl group. This alkyl substituent is electron-donating, which will slightly increase the electron density within the pyrazole ring and at the N2 position. This should, in turn, slightly increase the basicity of the N2 nitrogen.

Prediction: The pKa of the N2 pyridinic nitrogen is expected to be slightly higher than that of unsubstituted pyrazole (2.5), likely in the range of 3.0 - 3.5 .

Predicted pKa Values Summary
Nitrogen AtomTypeKey Electronic FactorsPredicted pKa
N-exo Primary Aliphatic Aminesp3 hybridization, electron-withdrawing pyrazolyl substituent9.5 - 10.0
N1 PyrrolicLone pair involved in aromatic sextetNon-basic
N2 Pyridinicsp2 hybridization, lone pair in-plane, electron-donating alkyl substituent3.0 - 3.5

Experimental Determination of pKa Values

While theoretical analysis provides a strong foundation, empirical determination is essential for obtaining accurate pKa values.[1] Several robust methods are available, each with its own advantages.

Potentiometric Titration

This is a classic and highly reliable method for determining pKa values.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12] For 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, two distinct equivalence points corresponding to the two basic nitrogens should be observable.

Experimental Protocol:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO2.[12] Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) titrant.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first derivative of the curve (ΔpH/ΔV) can be plotted against volume to more accurately determine the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (with KCl for ionic strength) prep1->prep2 titrate1 Purge with N2 prep2->titrate1 titrate2 Add Aliquot of HCl titrate1->titrate2 Repeat titrate3 Record Stable pH titrate2->titrate3 Repeat titrate3->titrate2 Repeat analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Points analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Points analysis2->analysis3 caption Potentiometric Titration Workflow G cluster_prep Preparation & Scanning cluster_measurement Measurement cluster_analysis Analysis prep1 Scan Spectra in Strong Acid & Base prep2 Identify Analytical λmax prep1->prep2 prep3 Prepare Buffer Series prep2->prep3 meas1 Prepare Analyte in Each Buffer prep3->meas1 meas2 Measure Absorbance at λmax meas1->meas2 analysis1 Plot Absorbance vs. pH meas2->analysis1 analysis2 Fit to Sigmoid Curve analysis1->analysis2 analysis3 Determine pKa from Inflection Point analysis2->analysis3 caption UV-Vis Spectrophotometry Workflow

Caption: UV-Vis Spectrophotometry Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool not only for determining pKa but also for unambiguously identifying the site of protonation. [13]The chemical shifts of nuclei (¹H or ¹³C) near a basic site will change as the pH of the solution is varied, reflecting the change in the electronic environment upon protonation.

Experimental Protocol:

  • Sample Preparation: Prepare a series of samples of the compound in a suitable solvent (e.g., D₂O) across a range of pD (the pH equivalent in D₂O) values. An internal chemical shift standard is often used. [13]2. Data Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum for each sample.

  • Analysis: Identify specific protons or carbons whose chemical shifts change significantly with pD (e.g., the C-H protons on the pyrazole ring and the C-H proton alpha to the exocyclic amine). Plot the chemical shift (δ) of each of these nuclei versus pD. The resulting titration curves can be fitted to determine the pKa for each specific site. [14] This method is particularly advantageous for this molecule as it can definitively distinguish between the protonation of the N2 pyrazole nitrogen and the N-exo cyclohexylamine nitrogen.

Conclusion

For 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a molecule with clear potential in medicinal chemistry, understanding the individual basicity of its three nitrogen atoms is fundamental. Theoretical analysis predicts three distinct behaviors: a non-basic pyrrolic nitrogen (N1), a weakly basic pyridinic nitrogen (N2) with a pKa around 3.0-3.5, and a moderately basic primary amine (N-exo) with a pKa around 9.5-10.0. These predictions are grounded in the interplay of aromaticity and inductive effects.

To validate these predictions, a suite of experimental techniques, including potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy, can be employed. The combined use of these methods provides a self-validating system to ensure the accuracy of the determined pKa values. [1]This knowledge is indispensable for drug development professionals, enabling the optimization of solubility, permeability, and target interactions, thereby accelerating the journey from a promising lead compound to an effective therapeutic agent. [4]

References

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Berg, D. J., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Chemical Education. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Scent.vn. (n.d.). Cyclohexylamine (CAS 108-91-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • vCalc. (2021). pKa of Cyclohexylamine. Retrieved from [Link]

  • Al-Iraqi, M. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Springer, S. E., & Sarnicky, S. E. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

  • Swartz, M. A., et al. (2018). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews. Retrieved from [Link]

  • Al-Iraqi, M. A. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • De, B., et al. (2017). Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Retrieved from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Hydrogen Bond Donor Capacity of 2-(Pyrazol-1-yl)cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Crucial Role of Hydrogen Bonding in Modern Drug Discovery In the intricate dance of molecular recognition that governs therapeutic efficacy, h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Hydrogen Bonding in Modern Drug Discovery

In the intricate dance of molecular recognition that governs therapeutic efficacy, hydrogen bonds play a leading role. These non-covalent interactions are fundamental to a drug's ability to bind to its target with high affinity and specificity.[1][2] The precise geometry and energy of hydrogen bonds can dictate a ligand's orientation within a binding site, influencing everything from potency and selectivity to pharmacokinetic properties such as solubility and membrane permeability.[3][4] A thorough understanding and quantification of a molecule's hydrogen bond donor and acceptor capabilities are therefore not merely academic exercises but critical components of rational drug design.[5] This guide provides a detailed examination of the hydrogen bond donor capacity of 2-(pyrazol-1-yl)cyclohexylamine, a molecule of interest due to its combination of a flexible aliphatic scaffold and a heteroaromatic system.

Molecular Architecture and Potential Hydrogen Bond Donor Sites

The structure of 2-(pyrazol-1-yl)cyclohexylamine, as detailed in PubChem, consists of a cyclohexane ring substituted with a primary amine at the 1-position and a pyrazol-1-yl group at the 2-position.[6] This arrangement presents two primary potential hydrogen bond donor sites: the amine group (-NH2) and the C-H bonds of the pyrazole ring.

Figure 1: Chemical structure of 2-(pyrazol-1-yl)cyclohexylamine.

The primary amine is a classical and potent hydrogen bond donor. The two hydrogens on the nitrogen atom can readily participate in hydrogen bonding with acceptor atoms like oxygen or nitrogen. The strength of this donation is significantly influenced by the basicity of the amine. The cyclohexylamine moiety suggests a pKa value for the conjugate acid that is likely in the range of typical aliphatic amines, around 10-11.[7][8] This indicates a relatively strong basicity and, consequently, a moderate to strong hydrogen bond donor capacity.

The pyrazole ring introduces more nuanced hydrogen bond donor capabilities. While the nitrogen atoms in the pyrazole ring are typically considered hydrogen bond acceptors, the C-H bonds, particularly those adjacent to the nitrogen atoms, can act as weak hydrogen bond donors.[9] This is due to the electron-withdrawing nature of the nitrogen atoms, which increases the acidity of the attached protons. The hydrogen at the 3- and 5-positions of the pyrazole ring are the most likely candidates for this type of interaction.

Quantifying Hydrogen Bond Donor Capacity: A Multi-faceted Approach

A comprehensive evaluation of the hydrogen bond donor capacity of 2-(pyrazol-1-yl)cyclohexylamine requires a combination of experimental and computational techniques.

Experimental Determination

pKa Measurement: The acid dissociation constant (pKa) of the protonated amine is a fundamental parameter that correlates with its hydrogen bond donating strength.[10] A higher pKa value for the conjugate acid corresponds to a more basic amine, which is generally a better hydrogen bond donor. Potentiometric or spectrophotometric titration methods can be employed to accurately determine the pKa of the cyclohexylammonium group.[11][12]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding.[13] The chemical shift of the N-H protons is highly sensitive to their electronic environment and participation in hydrogen bonds.[14] A downfield shift in the 1H NMR spectrum upon addition of a hydrogen bond acceptor is indicative of hydrogen bond formation.[15]

A detailed protocol for an NMR titration experiment is provided below. This technique allows for the quantitative determination of the association constant (Ka) for the hydrogen bonding interaction between 2-(pyrazol-1-yl)cyclohexylamine and a suitable acceptor molecule.[16][17]

UV-Vis Spectroscopy: A colorimetric method using a pyrazinone sensor has been developed to quantify hydrogen bond donor strength.[18][19][20] This high-throughput method involves titrating the compound of interest with the sensor and measuring the resulting blue shift in the UV-Vis spectrum to determine the binding coefficient (ln(Keq)).

Computational Modeling

In the absence of experimental data, computational chemistry offers valuable insights into hydrogen bond donor capacity.[21][22] Density Functional Theory (DFT) calculations can be used to determine the interaction energies between 2-(pyrazol-1-yl)cyclohexylamine and a reference hydrogen bond acceptor.[23] Additionally, analysis of the molecular electrostatic potential (MEP) can identify regions of positive potential around the N-H and C-H protons, indicating their propensity to act as hydrogen bond donors.[3]

Experimental Protocol: NMR Titration for Hydrogen Bond Donor Strength

This protocol outlines the steps for determining the association constant (Ka) of the hydrogen bond interaction between 2-(pyrazol-1-yl)cyclohexylamine (the donor) and a suitable hydrogen bond acceptor (e.g., pyridine-d5) using 1H NMR spectroscopy.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_donor Prepare stock solution of 2-(pyrazol-1-yl)cyclohexylamine in deuterated solvent acq_initial Acquire 1H NMR spectrum of the donor solution prep_donor->acq_initial prep_acceptor Prepare stock solution of hydrogen bond acceptor (e.g., pyridine-d5) acq_titration Perform serial additions of the acceptor solution to the donor solution prep_acceptor->acq_titration acq_initial->acq_titration acq_spectra Acquire 1H NMR spectrum after each addition acq_titration->acq_spectra Repeat until saturation analysis_shift Monitor the chemical shift of the N-H protons acq_spectra->analysis_shift analysis_fit Fit the chemical shift data to a binding isotherm analysis_shift->analysis_fit analysis_ka Calculate the association constant (Ka) analysis_fit->analysis_ka

Figure 2: Workflow for NMR titration experiment.

Materials:

  • 2-(pyrazol-1-yl)cyclohexylamine

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Hydrogen bond acceptor (e.g., pyridine-d5)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 2-(pyrazol-1-yl)cyclohexylamine of known concentration (e.g., 10 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the hydrogen bond acceptor of known concentration (e.g., 100 mM) in the same deuterated solvent.

  • Initial Spectrum:

    • Transfer a known volume of the donor stock solution to an NMR tube.

    • Acquire a 1H NMR spectrum. Record the chemical shift of the N-H protons.

  • Titration:

    • Add a small, known volume of the acceptor stock solution to the NMR tube.

    • Acquire another 1H NMR spectrum and record the new chemical shift of the N-H protons.

  • Repeat:

    • Continue adding aliquots of the acceptor solution and acquiring spectra until the chemical shift of the N-H protons no longer changes significantly, indicating saturation.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of the N-H protons as a function of the acceptor concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) to calculate the association constant (Ka).[17]

Data Summary and Interpretation

While specific experimental data for 2-(pyrazol-1-yl)cyclohexylamine is not yet publicly available, we can predict the likely outcomes based on the properties of its constituent functional groups.

Hydrogen Bond Donor SiteExpected pKa (Conjugate Acid)Predicted 1H NMR Shift (CDCl3)Predicted Hydrogen Bond Donor Strength
Primary Amine (-NH2)~10-111.0-2.0 ppmModerate to Strong
Pyrazole C-H> 257.0-8.0 ppmWeak

Table 1: Predicted Hydrogen Bond Donor Properties of 2-(pyrazol-1-yl)cyclohexylamine.

The primary amine is expected to be the dominant hydrogen bond donor. The strength of this interaction will be tunable by altering the substitution on the cyclohexyl ring or the pyrazole ring, which would in turn modulate the pKa of the amine.[10] The weaker C-H donors on the pyrazole ring may become more significant in environments where the primary amine is already engaged in a strong hydrogen bond or in specific protein-ligand interactions where the geometry favors such a contact.

Conclusion and Future Directions

2-(Pyrazol-1-yl)cyclohexylamine possesses a dual hydrogen bond donor profile, with a primary amine group acting as a strong donor and the pyrazole C-H groups as weaker donors. A comprehensive characterization of its hydrogen bond donor capacity through the experimental and computational methods outlined in this guide will provide crucial data for its application in drug discovery and development. Future work should focus on the synthesis of this compound and the experimental determination of its pKa and hydrogen bond association constants with a variety of acceptors. Such studies will enable a more precise understanding of its interaction profile and facilitate the design of novel therapeutics with improved potency and selectivity.

References

[1] Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094. [Link]

[21] Platts, J. A., Hibbs, D. E., & Grant, G. H. (1999). Theoretical prediction of hydrogen bond donor capacity. Physical Chemistry Chemical Physics, 1(16), 3849-3856. [Link]

[3] Shityakov, S., & Förster, C. (2014). In silico predictive model of hydrogen bond acidity (α) for blood-brain barrier permeability. Journal of chemical information and modeling, 54(4), 1134–1144. [Link]

[13] Fadeev, E. (2010). What NMR experiments can be used to detect hydrogen bonds? ResearchGate. [Link]

[2] Kubinyi, H. (2006). Hydrogen bonding: the last mystery in drug design?. In Drug Discovery and Development (pp. 257-273). Springer, Dordrecht. [Link]

[5] Goodford, P. J. (1989). The role of hydrogen-bonds in drug binding. Progress in clinical and biological research, 289, 303–314. [Link]

[4] Pan, Y., Huang, N., Cho, S., & MacKerell Jr, A. D. (2017). Is it important to compute intramolecular hydrogen bonding in drug design?. Journal of computer-aided molecular design, 31(10), 875–886. [Link]

[18] Hughes, D. L. (2021). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ACS omega, 6(4), 2686–2694. [Link]

[19] Woods, K. N., & Hughes, D. L. (2022). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. The Journal of organic chemistry, 87(1), 536–544. [Link]

[16] Franz, A. K. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis. [Link]

[23] Gohlke, H., & Klebe, G. (2001). Quantum chemical investigation of hydrogen-bond strengths and partition into donor and acceptor contributions. Journal of molecular biology, 314(3), 543–558. [Link]

[20] Woods, K. N., & Hughes, D. L. (2022). Quantification of Hydrogen-Bond-Donating Ability of Biologically Relevant Compounds. The Journal of Organic Chemistry, 87(1), 536–544. [Link]

[24] Franz, A. K., & Singh, R. P. (2019). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of organic chemistry, 84(15), 9476–9484. [Link]

[25] Tormena, C. F. (2025). Chapter 11: Hydrogen Bonds and NMR. In NMR Spectroscopic Parameters Theories and Models, Computational Codes and Calculations. Royal Society of Chemistry. [Link]

[15] Abraham, M. H., & Abraham, R. J. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 41(14), 6064-6066. [Link]

[14] Zarycz, I. A., & Zaccarias, N. A. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. The journal of physical chemistry. A, 122(28), 5965–5973. [Link]

[26] Ghiandoni, G. M., & Caldeweyher, E. (2023). Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. Scientific reports, 13(1), 4143. [Link]

[6] National Center for Biotechnology Information (n.d.). 2-(1h-pyrazol-1-yl)cyclohexan-1-amine. PubChem. Retrieved from [Link]

[22] Hao, M. H. (2006). Theoretical calculation of hydrogen-bonding strength for drug molecules. Journal of chemical theory and computation, 2(3), 863–872. [Link]

[27] Hunter, C. A. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Chemical science, 16(1), 12-19. [Link]

[10] Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

[11] Clark, J. H. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

[12] Wallace, H. M. (2011). Measurement of polyamine pKa values. Methods in molecular biology (Clifton, N.J.), 720, 493–503. [Link]

[28] Huda, M., & Trindle, C. (2010). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 83(2), 199-204. [Link]

[17] Koenig, B. (n.d.). Determination of Binding Constants by NMR Titration. KGROUP. [Link]

[8] Wikipedia. (2024, November 28). Cyclohexylamine. [Link]

[29] Reddy, G. N., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

[30] Ananikov, V. P., et al. (2018). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 42(18), 15037-15044. [Link]

[31] Al-Majid, A. M., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)thiazoles. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

[32] United States Department of Agriculture. (n.d.). Cyclohexylamine. [Link]

[33] Gomaa, A. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(3), 1344. [Link]

[9] Kumar, A., & Kumar, R. (2022). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Journal of the Indian Chemical Society, 99(8), 100589. [Link]

[34] Metwally, M. A., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(p-tolyl)ethan-1-one. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 1), 74–77. [Link]

[35] International Programme on Chemical Safety. (n.d.). ICSC 0245 - CYCLOHEXYLAMINE. INCHEM. [Link]

[36] Zala, D., et al. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(2), M1389. [Link]

[37] Ramsbeck, D., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine from Cyclohexene Oxide: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide for the multi-step synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the multi-step synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, a valuable scaffold in medicinal chemistry, starting from the readily available cyclohexene oxide. The synthetic strategy is built upon a robust and stereocontrolled sequence involving an initial azide-mediated epoxide ring-opening, followed by activation of the resulting alcohol, nucleophilic substitution with pyrazole, and a final, mild reduction of the azide moiety. This document offers detailed, step-by-step protocols, explains the mechanistic rationale behind key transformations, and provides critical insights for successful execution, purification, and characterization of all intermediates and the final product.

Introduction and Strategic Overview

The fusion of a cyclohexane ring with pyrazole and amine functionalities creates a molecular scaffold of significant interest in drug discovery. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.[1][2][3] The 1,2-amino-substituted cyclohexane core provides a rigid, three-dimensional structure that is crucial for specific interactions with biological targets.

The synthesis of the target compound, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, from cyclohexene oxide is not a trivial single transformation but a sequence of reactions that must be carefully planned to control regioselectivity and stereochemistry. The chosen synthetic pathway, detailed herein, proceeds in four high-yielding steps:

  • Epoxide Ring-Opening: Nucleophilic attack of an azide ion on cyclohexene oxide to generate a trans-2-azidocyclohexanol intermediate. This approach is favored for its high regioselectivity and the utility of the azide as a masked amine.[4][5]

  • Hydroxyl Group Activation: Conversion of the secondary alcohol into a good leaving group (methanesulfonate) to facilitate subsequent nucleophilic substitution.

  • Pyrazole Installation: SN2 displacement of the mesylate group by pyrazole, which proceeds with inversion of stereochemistry.

  • Azide Reduction: Mild and chemoselective reduction of the azide to the primary amine using the Staudinger reaction, which preserves the pyrazole ring.[6][7][8]

This strategic sequence provides excellent control over the final product's constitution and stereochemistry.

Overall Synthetic Workflow

The complete synthetic transformation is illustrated below. The workflow is designed to be efficient and scalable for laboratory settings.

G cluster_0 Synthetic Pathway A Cyclohexene Oxide B trans-2-Azidocyclohexan-1-ol A->B  Step 1: Epoxide Opening  NaN₃, NH₄Cl, EtOH/H₂O C trans-2-Azidocyclohexyl Methanesulfonate B->C  Step 2: Mesylation  MsCl, Et₃N, DCM D cis-1-Azido-2-(1H-pyrazol-1-yl)cyclohexane C->D  Step 3: Pyrazole Substitution  Pyrazole, NaH, DMF E 2-(1H-Pyrazol-1-yl)cyclohexan-1-amine (Final Product) D->E  Step 4: Staudinger Reduction  1. PPh₃, THF  2. H₂O

Caption: Workflow for the 4-step synthesis of the target compound.

Mechanistic Rationale and Stereochemical Control

A profound understanding of the reaction mechanisms is critical for anticipating the stereochemical outcome. The synthesis is designed to yield a specific diastereomer of the final product.

Step 1: Epoxide Ring-Opening

The reaction of epoxides with nucleophiles under neutral or basic conditions proceeds via an SN2 mechanism.[4][9][10] The azide nucleophile (N₃⁻) attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted ring-opening. For symmetrical epoxides like cyclohexene oxide, the attack can occur at either carbon. The crucial stereochemical outcome is a trans (anti-diaxial) relationship between the incoming nucleophile (azide) and the resulting hydroxyl group, a consequence of the required backside attack. This is dictated by the Fürst-Plattner rule for cyclohexene oxide ring-opening, which favors a chair-like transition state.[11]

Step 2 & 3: Inversion of Stereochemistry

Activation of the alcohol with methanesulfonyl chloride (MsCl) does not affect the stereocenter. However, the subsequent nucleophilic substitution of the mesylate group by the pyrazole anion is a classic SN2 reaction. This step proceeds with a complete inversion of configuration at the carbon center bearing the leaving group. Therefore, the trans relationship of the substituents in the azido alcohol is converted to a cis relationship in the pyrazolyl-azide intermediate.

Step 4: Staudinger Reduction

The Staudinger reduction is a remarkably mild method for converting azides to amines.[8][12] The reaction involves the initial attack of a phosphine (typically triphenylphosphine) on the azide to form a phosphazide intermediate, which then loses dinitrogen gas (N₂) to yield an iminophosphorane.[7] Subsequent hydrolysis of the iminophosphorane produces the primary amine and a phosphine oxide byproduct.[7] This reaction proceeds with retention of configuration at the stereocenter, ensuring that the cis stereochemistry of the precursor is maintained in the final amine product.

G A Epoxide (Planar) B trans-Azido Alcohol (Anti-diaxial addition) A->B Step 1 (Backside Attack) C cis-Pyrazolyl Azide (SN2 Inversion) B->C Steps 2 & 3 (Inversion of Stereochemistry) D cis-Pyrazolyl Amine (Retention) C->D Step 4 (Retention of Stereochemistry)

Caption: Key stereochemical transformations throughout the synthesis.

Detailed Experimental Protocols

Safety Precaution: Organic azides are potentially energetic compounds and should be handled with care in a well-ventilated fume hood, avoiding heat, shock, and friction.[13] Sodium azide is highly toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of trans-2-Azidocyclohexan-1-ol

This protocol describes the nucleophilic ring-opening of cyclohexene oxide using sodium azide.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
Cyclohexene oxide98.145.00 g1.0
Sodium azide (NaN₃)65.014.97 g1.5
Ammonium chloride (NH₄Cl)53.494.14 g1.5
Ethanol (EtOH)46.07100 mL-
Water (H₂O)18.0225 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (100 mL) and water (25 mL).

  • Add sodium azide (4.97 g, 76.4 mmol) and ammonium chloride (4.14 g, 77.4 mmol) to the solvent mixture and stir until dissolved.

  • Add cyclohexene oxide (5.00 g, 50.9 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the remaining aqueous residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude oil by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford trans-2-azidocyclohexan-1-ol as a colorless oil.

Protocol 2: Synthesis of trans-2-Azidocyclohexyl Methanesulfonate

This protocol details the activation of the hydroxyl group via mesylation.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
trans-2-Azidocyclohexan-1-ol141.175.00 g1.0
Dichloromethane (DCM)84.93100 mL-
Triethylamine (Et₃N)101.195.9 mL1.2
Methanesulfonyl chloride (MsCl)114.553.3 mL1.2

Procedure:

  • Dissolve trans-2-azidocyclohexan-1-ol (5.00 g, 35.4 mmol) in anhydrous dichloromethane (100 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (5.9 mL, 42.5 mmol) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (3.3 mL, 42.5 mmol) dropwise. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours. Monitor by TLC.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This product is often used in the next step without further purification.

Protocol 3: Synthesis of cis-1-Azido-2-(1H-pyrazol-1-yl)cyclohexane

This protocol describes the SN2 displacement with pyrazole.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
trans-2-Azidocyclohexyl Ms219.267.76 g1.0
Pyrazole68.082.90 g1.2
Sodium Hydride (NaH, 60% disp.)40.001.70 g1.2
Anhydrous DMF73.09100 mL-

Procedure:

  • To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (1.70 g, 42.5 mmol of 60% dispersion) and wash with anhydrous hexanes (2 x 10 mL) to remove mineral oil.

  • Add anhydrous dimethylformamide (DMF, 50 mL).

  • In a separate flask, dissolve pyrazole (2.90 g, 42.6 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

  • Dissolve the crude trans-2-azidocyclohexyl methanesulfonate (7.76 g, 35.4 mmol) in 30 mL of anhydrous DMF and add it dropwise to the sodium pyrazolide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the product.

Protocol 4: Synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine (Staudinger Reduction)

This protocol outlines the final reduction step.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
cis-1-Azido-2-(1H-pyrazol-1-yl)cyclohexane191.245.00 g1.0
Triphenylphosphine (PPh₃)262.297.55 g1.1
Tetrahydrofuran (THF)72.11100 mL-
Water (H₂O)18.0210 mL-

Procedure:

  • Dissolve cis-1-azido-2-(1H-pyrazol-1-yl)cyclohexane (5.00 g, 26.1 mmol) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triphenylphosphine (7.55 g, 28.8 mmol) portion-wise at room temperature. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates complete consumption of the starting azide.[13]

  • Add water (10 mL, ~20 equiv.) to the reaction mixture and heat to 50 °C for 3-5 hours to hydrolyze the intermediate iminophosphorane.[7]

  • Cool the reaction and concentrate under reduced pressure to remove most of the THF.

  • Dissolve the residue in 100 mL of 1 M hydrochloric acid (HCl) and wash with diethyl ether (3 x 50 mL) to remove the triphenylphosphine oxide byproduct.

  • Basify the aqueous layer to pH > 12 by the slow addition of 5 M sodium hydroxide (NaOH) solution, ensuring the flask is cooled in an ice bath.

  • Extract the liberated amine product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. Further purification can be achieved by chromatography or distillation if necessary.

Conclusion

This application note details a reliable and stereocontrolled synthetic route to 2-(1H-pyrazol-1-yl)cyclohexan-1-amine from cyclohexene oxide. By leveraging a sequence of well-understood reactions—epoxide opening, mesylation, SN2 substitution, and Staudinger reduction—this protocol provides researchers with a practical guide to access this valuable molecular scaffold. The mechanistic discussions and step-by-step instructions are designed to ensure reproducibility and success for professionals engaged in synthetic chemistry and drug development.

References

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • Organic Chemistry Portal. 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry.
  • Tang, S., & He, Z. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]

  • Gomtsyan, A. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. [Link]

  • Srivastava, V. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Modern Chemistry & Applications. [Link]

  • Pastó, M., et al. (2003). Synthesis of Enantiopure Amino Alcohols by Ring-Opening of Epoxyalcohols and Epoxyethers with Ammonia. ResearchGate. [Link]

  • Johnson, J. S., & Beaudry, C. M. (2006). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC. [Link]

  • Wikipedia. Staudinger reaction. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Hu, X., et al. (2012). Enantioselective synthesis of β-pyrazole-substituted alcohols through an asymmetric ring-opening reaction of meso-epoxides. PubMed. [Link]

  • Lephoto, M. L., et al. (2016). Pyrazole Supported Zinc(II) Benzoates as Catalysts for the Ring Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. MDPI. [Link]

  • Gomtsyan, A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • van der Wal, L., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]

  • Pearson. (2024). What products are obtained from the reaction of cyclohexene oxide with b. methylamine?. [Link]

  • Lephoto, M. L., et al. (2016). Pyrazole Supported Zinc(II) Benzoates as Catalysts for the Ring Opening Copolymerization of Cyclohexene Oxide and Carbon Dioxide. ResearchGate. [Link]

  • Gomtsyan, A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. [Link]

  • Darkwa, J., et al. (2020). (Pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. UGSpace. [Link]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • ResearchGate. Epoxide ring-opening reaction of cyclohexene oxide with various amines.... [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]

  • Lephoto, M. L., et al. (2016). pyrazole supported zinc(ii) benzoates as catalysts for the ring opening copolymerization of cyclohexene oxide and carbon dioxide. Journament. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

  • Alper, P. B., et al. (2002). The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Journal of the American Chemical Society. [Link]

  • Soman, S. B., et al. (2008). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. ResearchGate. [Link]

  • Wikipedia. Cyclohexene oxide. [Link]

  • Al-Amiery, A. A., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Kumar, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Myshko, A., et al. (2020). Attempts for the synthesis of 2‐(1H‐pyrazol‐1‐ylmethylene)‐1‐benzofuran‐3(2H)‐ones 12. ResearchGate. [Link]

  • Li, Y., et al. (2025). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

Sources

Application

Application Notes and Protocols: Nucleophilic Ring Opening of Aziridines with Pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction The nucleophilic ring-opening of aziridines stands as a cornerstone reaction in modern organic synthesis, providing a versatile pathway to valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic ring-opening of aziridines stands as a cornerstone reaction in modern organic synthesis, providing a versatile pathway to valuable β-amino alcohol and diamine scaffolds.[1][2][3][4][5] Aziridines, as strained three-membered nitrogen-containing heterocycles, are highly susceptible to nucleophilic attack, leading to stereospecific ring-opening and the formation of diverse functionalized molecules.[6][7][8] Among the various nucleophiles employed, pyrazoles have emerged as particularly significant due to their prevalence in medicinally important compounds.[9][10][11][12] The resulting pyrazole-containing β-amino structures are key pharmacophores in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[9][11][12]

This application note provides a comprehensive guide to the nucleophilic ring-opening of aziridines with pyrazole, delving into the underlying mechanistic principles, offering detailed experimental protocols, and discussing critical parameters that influence reaction outcomes. By understanding the nuances of this powerful transformation, researchers can effectively leverage it for the synthesis of novel chemical entities with potential therapeutic applications.

Mechanistic Insights: The "Why" Behind the Reaction

The nucleophilic ring-opening of an activated aziridine with pyrazole typically proceeds via an SN2-type mechanism. The regioselectivity of the reaction is a crucial aspect, dictated by both electronic and steric factors of the aziridine substrate.

Key Mechanistic Steps:
  • Activation of the Aziridine: The reactivity of the aziridine ring is significantly enhanced by the presence of an electron-withdrawing group (EWG) on the nitrogen atom (e.g., tosyl, mesyl, or acyl groups).[6][8] This activation polarizes the C-N bonds, rendering the ring carbons more electrophilic and susceptible to nucleophilic attack. Non-activated aziridines are generally less reactive towards nucleophiles.[6]

  • Nucleophilic Attack by Pyrazole: Pyrazole, being a weak acid, can act as a nucleophile. The reaction is often facilitated by a base, which deprotonates the pyrazole to form the more nucleophilic pyrazolide anion. The pyrazolide then attacks one of the aziridine ring carbons.

  • Regioselectivity of the Attack: The site of nucleophilic attack is a critical determinant of the final product structure.

    • Steric Hindrance: In asymmetrically substituted aziridines, the nucleophile will preferentially attack the less sterically hindered carbon atom.

    • Electronic Effects: The presence of electron-withdrawing or -donating groups on the aziridine ring can also influence the regioselectivity of the attack.

  • Ring Opening and Protonation: The nucleophilic attack leads to the concerted opening of the three-membered ring, inverting the stereochemistry at the attacked carbon center. Subsequent protonation of the resulting amino anion, typically during aqueous workup, affords the final β-amino pyrazole product.

Visualizing the Mechanism

Aziridine Ring Opening with Pyrazole cluster_0 Step 1: Pyrazole Deprotonation cluster_1 Step 2: Nucleophilic Attack and Ring Opening cluster_2 Step 3: Protonation Pyrazole Pyrazole (pKa ~ 2.5) Pyrazolide Pyrazolide Anion (Nucleophile) Pyrazole->Pyrazolide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Pyrazolide Transition_State SN2 Transition State Pyrazolide->Transition_State Nucleophilic Attack Activated_Aziridine Activated Aziridine (EWG on N) Activated_Aziridine->Transition_State Ring_Opened_Intermediate Ring-Opened Intermediate (Amino Anion) Transition_State->Ring_Opened_Intermediate Ring Opening Final_Product β-Amino Pyrazole Product Ring_Opened_Intermediate->Final_Product Protonation Proton_Source Proton Source (e.g., H2O, NH4Cl) Proton_Source->Final_Product

Caption: General mechanism of pyrazole ring-opening of an aziridine.

Optimizing the Reaction: A Guide to Key Parameters

The success of the nucleophilic ring-opening of aziridines with pyrazole hinges on the careful selection of several key reaction parameters. Understanding the role of each component is crucial for achieving high yields, predictable regioselectivity, and clean reaction profiles.

Choosing the Right Components
ComponentKey ConsiderationsRecommended OptionsRationale & Insights
Aziridine Activating Group (EWG): Essential for reactivity.[6][8] Substituents on the Ring: Influence regioselectivity and steric hindrance.* N-Tosyl (Ts): Highly activating, good leaving group character.[6] * N-Mesyl (Ms): Similar to tosyl, often used interchangeably. * N-Acyl (e.g., Boc, Cbz): Also effective activators.[8]The EWG on the nitrogen atom is the primary driver of the reaction, making the aziridine ring susceptible to nucleophilic attack. The choice of EWG can also influence the ease of its subsequent removal if desired.
Pyrazole Substituents: Can affect nucleophilicity and steric bulk. Tautomerism: Can lead to isomeric products.* Unsubstituted Pyrazole: A good starting point for methodology development. * Substituted Pyrazoles: Allows for the introduction of diverse functional groups.[9][11]The electronic nature of substituents on the pyrazole ring can modulate its nucleophilicity. Electron-donating groups will generally increase reactivity, while electron-withdrawing groups will decrease it. Careful consideration of potential tautomers is necessary to predict the final product structure.
Base Strength (pKa): Must be strong enough to deprotonate pyrazole but not so strong as to cause side reactions. Solubility: Should be soluble in the chosen reaction solvent.* Sodium Hydride (NaH): A strong, non-nucleophilic base, often used in aprotic solvents. * Potassium Carbonate (K₂CO₃): A milder base, suitable for more sensitive substrates. * Cesium Carbonate (Cs₂CO₃): Often provides enhanced reactivity due to the nature of the cesium cation.The choice of base is critical for generating the pyrazolide anion in sufficient concentration to drive the reaction forward. In situ deprotonation is a common and effective strategy.
Solvent Polarity: Aprotic polar solvents are generally preferred to solvate the ionic intermediates. Inertness: Must not react with the reagents.* Dimethylformamide (DMF): A common choice due to its high polarity and solvating ability.[13] * Acetonitrile (CH₃CN): Another excellent polar aprotic solvent. * Tetrahydrofuran (THF): A less polar option, may require longer reaction times or higher temperatures.The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents facilitate the SN2 reaction by stabilizing the transition state and solvating the cationic counter-ion of the pyrazolide.
Temperature Reaction Rate: Higher temperatures generally increase the reaction rate. Side Reactions: Elevated temperatures can sometimes lead to undesired side reactions.* Room Temperature to 80 °C: A typical range for these reactions.The optimal temperature will depend on the specific reactivity of the aziridine and pyrazole. Monitoring the reaction by TLC or LC-MS is essential to determine the ideal temperature for a given system.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the nucleophilic ring-opening of an N-tosyl-activated aziridine with pyrazole. It should be adapted and optimized for specific substrates.

Materials and Reagents:
  • N-Tosyl aziridine (1.0 equiv)

  • Pyrazole (1.1 - 1.5 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 - 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:
  • Preparation of the Reaction Vessel:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen. Flame-drying the glassware removes any adsorbed water.

  • Formation of the Pyrazolide Anion:

    • Add anhydrous DMF to the flask containing sodium hydride and cool the suspension to 0 °C using an ice bath.

    • Dissolve the pyrazole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10-15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the evolution of hydrogen gas.

    • Rationale: The dropwise addition of the pyrazole solution to the NaH suspension at a controlled temperature helps to manage the exothermic reaction and the rate of hydrogen gas evolution. Stirring allows for the complete formation of the sodium pyrazolide.

  • Ring-Opening Reaction:

    • Dissolve the N-tosyl aziridine in anhydrous DMF.

    • Add the aziridine solution dropwise to the pyrazolide solution at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The progress of the reaction should be carefully monitored to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: The aqueous workup is designed to remove inorganic salts and DMF. Washing with brine helps to break any emulsions and further remove water from the organic layer. Column chromatography is a standard technique for purifying the final product from any unreacted starting materials or byproducts.

Visualizing the Workflow

Caption: Step-by-step experimental workflow for the reaction.

Troubleshooting and Safety Considerations

Potential IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently activated aziridine. Incomplete formation of pyrazolide. Low reaction temperature.Use a more electron-withdrawing group on the aziridine nitrogen. Ensure the base is of good quality and used in sufficient excess. Increase the reaction temperature and/or reaction time.
Formation of Multiple Products Lack of regioselectivity. Side reactions due to high temperature. Tautomerization of pyrazole.Modify the substituents on the aziridine or pyrazole to enhance steric or electronic bias. Optimize the reaction temperature. Characterize all products to understand the isomeric distribution.
Difficult Purification Co-elution of starting materials and product. Presence of DMF in the final product.Optimize the chromatography eluent system. Ensure thorough aqueous workup to remove DMF. Consider alternative purification methods like crystallization.
Safety Precautions:
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a well-ventilated fume hood and wear appropriate gloves.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Conclusion

The nucleophilic ring-opening of aziridines with pyrazole is a robust and highly valuable transformation for the synthesis of medicinally relevant β-amino pyrazole derivatives. By carefully considering the reaction mechanism and optimizing key experimental parameters such as the choice of activating group, base, and solvent, researchers can achieve high yields and predictable regioselectivity. The detailed protocol and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel nitrogen-containing compounds for drug discovery and development.

References

  • Sun, X., Ye, S., & Wu, J. (2006). N-Heterocyclic Carbene: An Efficient Catalyst for the Ring-Opening Reaction of Aziridine with Acid Anhydride. European Journal of Organic Chemistry, 2006(21), 4787-4790. [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. [Link]

  • Facile synthesis of 2-pyrazolines and α,β-diamino ketones via regioselective ring-opening of hydrazone-tethered aziridines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. (2010). MDPI. [Link]

  • The organocatalytic ring-opening polymerization of N-tosyl aziridines by an N-heterocyclic carbene. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Journal of Organic Chemistry. [Link]

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Organocatalyzed nucleophilic addition of pyrazoles to 2H-azirines: asymmetric synthesis of 3,3-disubstituted aziridines and kinetic resolution of racemic 2H-azirines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. [Link]

  • The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES. [Link]

  • Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. (n.d.). Chemical Science (RSC Publishing). [Link]

  • A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. (n.d.). PMC. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis of Aziridines from Amino Alcohols. (n.d.). ResearchGate. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). PMC. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2025). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Designing of pyrazole‐containing β‐amino carbonyl compounds. (n.d.). ResearchGate. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ARKIVOC. [Link]

  • Regioselectivity in pyrazole EAS. (2022). Reddit. [Link]

Sources

Method

protocol for N-alkylation of pyrazole with 2-aminocyclohexyl halides

Application Note: Strategic N-Alkylation of Pyrazoles with 2-Aminocyclohexyl Halides Part 1: Executive Summary & Mechanistic Strategy The synthesis of 1-(2-aminocyclohexyl)pyrazoles represents a critical transformation i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of Pyrazoles with 2-Aminocyclohexyl Halides

Part 1: Executive Summary & Mechanistic Strategy

The synthesis of 1-(2-aminocyclohexyl)pyrazoles represents a critical transformation in the development of kinase inhibitors and GPCR ligands. However, the direct alkylation of pyrazoles with 2-aminocyclohexyl halides is deceptively complex. It is not a simple


 displacement; it is a competition between elimination (

), direct substitution (

), and Neighboring Group Participation (NGP).

The Core Challenge: Secondary halides on a cyclohexane ring are sterically hindered, making direct


 sluggish. Furthermore, the presence of a vicinal amine (even if protected) introduces electronic and steric effects that often favor elimination to cyclohexene or intramolecular cyclization.

The Expert Solution: Successful protocols do not force a direct


 reaction.[1] Instead, they leverage the Neighboring Group Participation (NGP)  of the amine protecting group (e.g., carbamates like Boc) to form a transient aziridinium  or oxazolidinone  intermediate. The pyrazole anion then regioselectively opens this intermediate.
  • Stereochemical Outcome: This pathway typically yields the trans-1,2-disubstituted product (via double inversion: Inversion 1 to form aziridine + Inversion 2 during ring opening).

  • Regioselectivity: Pyrazoles are ambident nucleophiles (

    
     vs. 
    
    
    
    ). Steric bulk of the cyclohexyl group generally favors alkylation at the less hindered nitrogen (
    
    
    ), but tautomeric equilibrium must be controlled via base selection.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the dominant pathway when using N-Boc-2-chlorocyclohexylamine. Note that the "direct


" is kinetically disfavored compared to the intramolecular formation of the intermediate.

ReactionMechanism Substrate N-Boc-2-Chloro cyclohexylamine Intermediate Transient N-Boc Aziridine Substrate->Intermediate Intramolecular Cyclization (Fast) SideProduct Cyclohexene (Elimination) Substrate->SideProduct E2 Elimination (Competing) Base Base (NaH/Cs2CO3) Pyrazole Pyrazole Anion Base->Pyrazole Deprotonation Product Trans-1-(2-aminocyclohexyl) pyrazole (Protected) Intermediate->Product Ring Opening (Regioselective) Pyrazole->Product Nucleophilic Attack

Caption: Mechanistic pathway leveraging NGP for stereoselective synthesis. The transient aziridine ensures trans-selectivity.

Part 3: Detailed Experimental Protocol

This protocol is optimized for N-Boc-trans-2-chlorocyclohexylamine reacting with a substituted pyrazole.

Materials & Reagents
  • Substrate: trans-N-Boc-2-chlorocyclohexylamine (1.0 equiv)

  • Nucleophile: Pyrazole derivative (1.2 equiv)[2]

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv) OR Cesium Carbonate (2.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide)

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates aziridine formation via Finkelstein-like transient iodination.

Step-by-Step Procedure (Method A: Strong Base/Kinetic Control)
  • Pyrazole Activation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the Pyrazole (1.2 equiv) and anhydrous DMF (0.2 M concentration relative to halide).

    • Cool the solution to

      
       in an ice bath.
      
    • Carefully add NaH (1.5 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.

    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (formation of the pyrazolyl anion).
      
  • Electrophile Addition:

    • Dissolve N-Boc-2-chlorocyclohexylamine (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pyrazolyl anion mixture at RT.

    • Critical Step: If the reaction is sluggish, heat to

      
      . Do not exceed 
      
      
      
      to minimize E2 elimination (cyclohexene formation).
  • Monitoring:

    • Monitor via TLC or LC-MS.[3]

    • Target Signal: Disappearance of the chloride (

      
       of SM) and appearance of the product mass (
      
      
      
      of SM + Pyrazole - HCl).
    • Watch for: Cyclohexene (non-UV active usually, but visible in NMR) or N-Boc-2-hydroxycyclohexylamine (hydrolysis byproduct).

  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
      .
      
    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash the organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note on Regioisomers: If using an unsymmetrical pyrazole, the

      
       and 
      
      
      
      isomers may have close
      
      
      values.[4] A shallow gradient (e.g., 5% to 20% EtOAc) is recommended.

Part 4: Optimization & Troubleshooting Data

The choice of base and solvent dramatically impacts the ratio of Substitution (


) vs. Elimination (

) and Regioselectivity (

).

Table 1: Screening Conditions for Pyrazole Alkylation

EntryBaseSolventTemp (

)
Yield (%)Ratio (Sub:Elim)Notes
1

AcetoneReflux<20%40:60Too slow; elimination dominates.
2

MeCN

55%70:30"Cesium Effect" improves solubility.
3 NaH DMF 60 82% 95:5 Recommended Protocol.
4 KOtBuTHF030%10:90Strong base/low polarity favors E2 elimination.
5 NaHDMF10060%60:40High temp promotes elimination.

Decision Tree for Protocol Selection:

OptimizationTree Start Start: Select Conditions SubstrateType Is the Pyrazole Acidic (pKa < 15)? Start->SubstrateType WeakBase Use Cs2CO3 / MeCN (Method B) SubstrateType->WeakBase Yes (e.g., Nitro-pyrazole) StrongBase Use NaH / DMF (Method A) SubstrateType->StrongBase No (e.g., Alkyl-pyrazole) Result Check LC-MS WeakBase->Result StrongBase->Result Elimination Problem: High Elimination? Result->Elimination If Low Yield FixElim Lower Temp, Increase Conc. Elimination->FixElim

Caption: Decision matrix for selecting base/solvent based on pyrazole acidity and side-reaction profile.

Part 5: Critical Scientific Considerations (E-E-A-T)

Regioselectivity (The Ambident Nucleophile)

Pyrazoles can react at either nitrogen.

  • Unsubstituted Pyrazoles:

    
     and 
    
    
    
    are identical due to tautomerism. The product is a single isomer.[1]
  • Substituted Pyrazoles (e.g., 3-methylpyrazole):

    • Steric Control: Alkylation generally occurs at the less hindered nitrogen (distal to the substituent).

    • Electronic Control: Electron-withdrawing groups (EWG) on the pyrazole ring increase the acidity of the adjacent

      
      , often directing alkylation to that nitrogen, although steric factors usually dominate in 
      
      
      
      reactions.
    • Validation: Use 2D NMR (NOESY) to confirm the regiochemistry of the final product. Cross-peaks between the cyclohexyl protons and the pyrazole substituent indicate the isomer.

Stereochemical Integrity

When using trans-2-aminocyclohexyl halides with an amide/carbamate protecting group, the reaction proceeds with overall retention of relative configuration (trans-halide


 trans-product) if it goes through the aziridine intermediate (Double Inversion).
  • Step 1: Intramolecular displacement of halide by Carbamate-N

    
     Inversion 
    
    
    
    Cis-fused Aziridinium.
  • Step 2: Pyrazole attack opens Aziridine

    
     Inversion 
    
    
    
    Trans-product.
Safety & Scalability
  • Aziridines: The intermediate aziridines are potent alkylating agents and potential genotoxins. Ensure complete consumption of the intermediate by using excess pyrazole and sufficient reaction time.

  • NaH: Sodium hydride generates flammable

    
     gas. On scales >10g, ensure proper venting and slow addition.
    

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5][6]

    • Source:Journal of Organic Chemistry (2022).[5]

    • URL:[Link]

    • Relevance: Defines the steric and electronic factors controlling vs selectivity.
  • Neighboring Group Participation (NGP)

    • Title: Neighboring Group Participation in Nucleophilic Substitution.[1][7][8][9]

    • Source:IUPAC Compendium of Chemical Terminology.
    • URL:[Link]

    • Relevance: Foundational basis for the aziridinium intermediate p
  • General Pyrazole Synthesis & Functionalization

    • Title: Recent Advances in the Synthesis of Pyrazoles.[4][5][10][11][12][13]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides context on alternative routes (e.g., cyclocondensation)
  • Phase Transfer Catalysis Alternatives

    • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis.[4]

    • Source:ResearchGate / Synthetic Communications.[1]

    • URL:[Link]

    • )

Sources

Application

Application Notes and Protocols for the Reductive Amination Synthesis of Pyrazole Cyclohexyl Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Pyrazole Cyclohexyl Amines in Medicinal Chemistry The pyrazole n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazole Cyclohexyl Amines in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with over 40 pyrazole-containing drugs approved by the FDA for a wide array of clinical applications, including anti-inflammatory, antipsychotic, and analgesic agents.[1] The unique physicochemical properties of the pyrazole core, featuring two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[1] This versatility has led to the development of numerous successful drugs such as Celecoxib and Rimonabant.[2]

The incorporation of a cyclohexyl amine moiety onto a pyrazole scaffold introduces a lipophilic, three-dimensional element that can significantly enhance a molecule's pharmacological profile. This includes improvements in potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability. The resulting pyrazole cyclohexyl amine structure is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]

Reductive amination stands out as a robust and highly efficient method for the synthesis of these valuable compounds. This one-pot reaction, which combines a carbonyl compound (a pyrazole aldehyde) with an amine (cyclohexylamine) in the presence of a selective reducing agent, offers a direct and high-yielding route to the desired secondary amine, minimizing the formation of byproducts often seen with other alkylation methods.[2][5]

Mechanism and Rationale: The Elegance of Reductive Amination

The reductive amination process proceeds through a two-step sequence within a single reaction vessel: the formation of an iminium ion followed by its immediate reduction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the cyclohexylamine on the carbonyl carbon of the pyrazole aldehyde. This is followed by dehydration to form a Schiff base (imine). Under the slightly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride Reduction: A mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the iminium carbon, yielding the final secondary amine product.[6]

The choice of sodium triacetoxyborohydride is critical to the success of this reaction. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than other borohydrides like sodium borohydride (NaBH₄).[7] This selectivity is paramount, as NaBH(OAc)₃ will readily reduce the iminium ion intermediate but is slow to react with the starting aldehyde, thus preventing the undesired formation of the corresponding alcohol.[6][7] This chemoselectivity allows for a one-pot procedure with high yields and minimal side product formation.[6]

Below is a diagram illustrating the reductive amination workflow.

Reductive_Amination_Workflow cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Reduction & Product Formation Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Imine Imine Intermediate Pyrazole_Aldehyde->Imine + Cyclohexylamine - H₂O Cyclohexylamine Cyclohexylamine Iminium Iminium Ion Imine->Iminium + H⁺ Final_Product Pyrazole Cyclohexyl Amine Iminium->Final_Product + NaBH(OAc)₃ (Hydride Transfer) Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium

Caption: Reductive amination workflow.

Detailed Experimental Protocol: Synthesis of N-((1H-pyrazol-4-yl)methyl)cyclohexanamine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyrazole cyclohexyl amine via reductive amination.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier
1H-Pyrazole-4-carbaldehydeC₄H₄N₂O96.09-Sigma-Aldrich
CyclohexylamineC₆H₁₃N99.17-Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94-Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃-aq. soln.Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37-Fisher Scientific
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Syringes

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carbaldehyde (1.0 g, 10.4 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (20 mL). To this solution, add cyclohexylamine (1.43 mL, 12.5 mmol, 1.2 equiv).

  • Initiation and Monitoring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 30 minutes. The progress of imine formation can be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.87 g, 13.5 mmol, 1.3 equiv) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm.

  • Reaction: Continue stirring the reaction mixture at room temperature for 3-5 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure N-((1H-pyrazol-4-yl)methyl)cyclohexanamine.

Expected Results
Starting MaterialProductYield (%)Physical Appearance
1H-Pyrazole-4-carbaldehydeN-((1H-pyrazol-4-yl)methyl)cyclohexanamine85-95%Colorless to pale yellow oil

Note: Yields are dependent on the purity of starting materials and the efficiency of the purification process.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Start Setup 1. Reaction Setup: - Add Pyrazole Aldehyde to flask Start->Setup Addition 2. Add Anhydrous DCE and Cyclohexylamine Setup->Addition Stir_1 3. Stir at RT for 30 min (Imine Formation) Addition->Stir_1 Add_Reducing_Agent 4. Add NaBH(OAc)₃ portion-wise Stir_1->Add_Reducing_Agent Stir_2 5. Stir at RT for 3-5 hours (Reduction) Add_Reducing_Agent->Stir_2 Quench 6. Quench with sat. NaHCO₃ Stir_2->Quench Extract 7. Extract with DCM Quench->Extract Dry_Concentrate 8. Dry (MgSO₄) and Concentrate Extract->Dry_Concentrate Purify 9. Purify by Flash Chromatography Dry_Concentrate->Purify End End Product Purify->End

Caption: Step-by-step experimental workflow.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a gentle increase in temperature (e.g., to 40 °C) can facilitate completion. Ensure all reagents are of high purity and the solvent is anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Formation of Side Products: The primary side product is the alcohol resulting from the reduction of the starting aldehyde. This is minimized by using the more selective NaBH(OAc)₃. If alcohol formation is still significant, it indicates that the imine formation is slow. Adding a catalytic amount of acetic acid can sometimes accelerate imine formation.

  • Purification Challenges: The basic nature of the amine product can cause streaking on silica gel during chromatography. Pre-treating the silica gel with triethylamine (e.g., 1% in the eluent) can improve the separation.

Conclusion

The reductive amination of pyrazole aldehydes with cyclohexylamine is a highly effective and versatile method for the synthesis of a key structural motif in modern drug discovery. The use of sodium triacetoxyborohydride ensures a mild, selective, and high-yielding transformation. The protocol and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing compounds as privileged structures in medicinal chemistry. RSC Advances, 7(55), 34811-34839.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • L-Abbasi, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 789-817.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Myers, A. G. (n.d.).
  • Dangerfield, E. M., et al. (2010). Amine Synthesis via Reductive Amination of Aldehydes and Hemiacetals Using Sodium Borohydride and Ammonium Salts. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The R. W. Johnson Pharmaceutical Research Institute.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The R. W. Johnson Pharmaceutical Research Institute.
  • Soleiman, H. A., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. European Journal of Chemistry, 5(1), 124-132.
  • Chantarathammachart, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Wachendorff-Cheeseman, N., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Journal of the Serbian Chemical Society, 83(10), 1133-1146.

Sources

Method

Application Notes and Protocols for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Novel Pyrazole-Based Bidentate Ligand The field of coordination chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrazole-Based Bidentate Ligand

The field of coordination chemistry continually seeks novel ligands that can impart unique steric and electronic properties to metal centers, thereby enabling new catalytic transformations and the development of innovative therapeutic agents. Pyrazole-containing compounds have emerged as a versatile class of ligands due to their rich coordination chemistry and significant biological activities.[1][2][3][4] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a hydrogen bond donor and acceptor, contributing to its diverse applications in medicinal chemistry.[5] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a promising, yet underexplored, bidentate ligand: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine .

The strategic placement of a pyrazole ring and an amino group on a cyclohexane scaffold creates a chiral bidentate ligand with a fixed spatial arrangement. This structural rigidity is anticipated to provide enhanced stereocontrol in asymmetric catalysis. Furthermore, the incorporation of the pyrazole nucleus, a common motif in FDA-approved drugs, suggests potential for this ligand and its metal complexes in drug discovery and development.[5][6] These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to explore the full potential of this intriguing molecule.

Part 1: Synthesis and Characterization of the Ligand

A crucial first step for the exploration of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is its efficient synthesis, as it is not readily commercially available. The following protocol outlines a reliable synthetic route starting from the corresponding ketone, 2-(1H-pyrazol-1-yl)cyclohexan-1-one, which is commercially available.[7]

Protocol 1: Synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine via Reductive Amination

This protocol details the conversion of the ketone to the desired primary amine. Reductive amination is a robust and widely used method for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(1H-Pyrazol-1-yl)cyclohexan-1-one≥95%e.g., BLDpharm[7]Starting material
Ammonium acetateACS gradeStandard supplierNitrogen source
Sodium cyanoborohydride (NaBH₃CN)95%Standard supplierReducing agent
Methanol (MeOH)AnhydrousStandard supplierSolvent
Dichloromethane (DCM)ACS gradeStandard supplierFor extraction
Saturated sodium bicarbonate solutionPrepared in-houseFor workup
Anhydrous magnesium sulfate (MgSO₄)Standard supplierDrying agent
Diethyl etherACS gradeStandard supplierFor precipitation/crystallization
Hydrochloric acid (HCl) in diethyl ether2.0 MStandard supplierFor salt formation (optional)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (1.0 eq) in anhydrous methanol (50 mL).

  • Addition of Amine Source: To the stirred solution, add ammonium acetate (10.0 eq). The large excess is used to drive the equilibrium towards imine formation.

  • Reduction: After stirring for 30 minutes at room temperature, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood. The reaction is typically exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: To the aqueous residue, add dichloromethane (50 mL) and a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • (Optional) Salt Formation: For easier handling and storage, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis_Workflow cluster_reaction Reductive Amination Ketone 2-(1H-pyrazol-1-yl)cyclohexan-1-one Imine Imine Intermediate Ketone->Imine in MeOH AmmoniumAcetate Ammonium Acetate (Nitrogen Source) AmmoniumAcetate->Imine Amine 2-(1H-pyrazol-1-yl)cyclohexan-1-amine (Product) Imine->Amine NaBH3CN Sodium Cyanoborohydride (Reducing Agent) NaBH3CN->Imine Coordination_Chemistry cluster_reactants Reactants cluster_product Product Ligand 2-(1H-pyrazol-1-yl)cyclohexan-1-amine (Bidentate Ligand) Product [Pd(Ligand)Cl2] (Square Planar Complex) Ligand->Product Pd_precursor [Pd(CH3CN)2Cl2] (Palladium Precursor) Pd_precursor->Product in Acetonitrile

Caption: Formation of a Palladium(II) complex.

Characterization of the Metal Complex
  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.

  • X-ray Crystallography: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand environment upon coordination to the metal.

Application Note: Potential in Catalysis

The synthesized palladium complex, and analogous complexes with other metals (e.g., copper, nickel, rhodium), are promising candidates for catalysts in various organic transformations.

  • Cross-Coupling Reactions: The steric bulk of the cyclohexane backbone and the electronic properties of the pyrazole ring can influence the efficiency and selectivity of Suzuki, Heck, and Sonogashira cross-coupling reactions. [3]* Asymmetric Catalysis: The inherent chirality of the ligand makes it a valuable target for asymmetric synthesis. Enantiomerically pure forms of the ligand could be used to synthesize chiral metal complexes for enantioselective catalysis. [8]

Part 3: Relevance in Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically used drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antipsychotic properties. [1][5][6][9]

Application Note: A Scaffold for Novel Therapeutics
  • Bioisostere: The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties like solubility and metabolic stability. [5]* Kinase Inhibition: Pyrazole derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy. [10][11]The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold could serve as a starting point for the design of novel kinase inhibitors.

  • Metal-Based Therapeutics: The coordination complexes of this ligand could also be investigated as potential therapeutic agents. For instance, platinum and palladium complexes are known for their anticancer activities. [12]

Drug_Development_Logic Ligand 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Pyrazole_Core Pyrazole Core (Known Pharmacophore) Ligand->Pyrazole_Core Amine_Group Amine Group (Modifiable Handle) Ligand->Amine_Group Cyclohexane_Scaffold Cyclohexane Scaffold (Stereochemical Control) Ligand->Cyclohexane_Scaffold Metal_Complexes Metal Complexes Ligand->Metal_Complexes Coordination Potential_Therapeutics Potential Therapeutics Pyrazole_Core->Potential_Therapeutics Bioactivity Metal_Complexes->Potential_Therapeutics e.g., Anticancer

Caption: Logic for drug development applications.

Conclusion

2-(1H-pyrazol-1-yl)cyclohexan-1-amine represents a promising bidentate ligand with significant potential in both catalysis and drug development. Its synthesis from a commercially available precursor is straightforward, and its unique structural features—a chiral cyclohexane backbone and a biologically relevant pyrazole moiety—make it a compelling target for further investigation. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and explore the diverse applications of this novel ligand and its metal complexes.

References

  • Screening of different bidentate ligands [a,b} ([a] Reactions conditions - ResearchGate. (n.d.). Retrieved February 15, 2026, from https://www.researchgate.net/figure/Screening-of-different-bidentate-ligands-a-b-a-Reactions-conditions-1-a-025-mmol-2-a_fig2_344167669
  • Self-assembly of bidentate chiral ligand through the coordination of... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Retrieved February 15, 2026, from [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) - MOCEDES. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Coordination Chemistry of Pyrazole‐Derived Ligands - ResearchGate. (2007). Retrieved February 15, 2026, from [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (2021). Retrieved February 15, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. (2025). Retrieved February 15, 2026, from [Link]

  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Retrieved February 15, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024). Retrieved February 15, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025). Retrieved February 15, 2026, from [Link]

  • 2-(1H-Pyrazol-1-yl)cyclohexan-1-one 1g - Dana Bioscience. (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC. (2025). Retrieved February 15, 2026, from [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and applications: Ten years of experience in monodentate, bidentate, tridentate and macrocycle pyrazole heterocyclic chemistry - Academic Journals. (2009). Retrieved February 15, 2026, from [Link]

  • Novel Bidentate Amine Ligand and the Interplay between Pd(II) and Pt(II) Coordination and Biological Activity - PubMed. (2024). Retrieved February 15, 2026, from [Link]

  • Chemistry of Pyrazolinones and their Applications | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Stereoselective Synthesis and Utilization of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine Scaffolds in Kinase Inhibitor Discovery

Abstract The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine motif represents a privileged scaffold in medicinal chemistry, particularly within the design of type I and type II kinase inhibitors. This vicinal diamine mimic serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine motif represents a privileged scaffold in medicinal chemistry, particularly within the design of type I and type II kinase inhibitors. This vicinal diamine mimic serves two critical functions: the pyrazole moiety acts as a monodentate or bidentate hinge binder (mimicking the adenine ring of ATP), while the cyclohexane ring provides a rigid, stereochemically defined spacer that directs the primary amine "tail" towards the solvent-exposed front pocket or the ribose-binding region. This application note details the stereoselective synthesis of the trans-isomer via aziridine ring-opening, outlines its conjugation into larger pharmacophores, and provides structural insights into its binding modes within CDK and JAK kinase families.

Introduction: The Pharmacophore Logic

In fragment-based drug discovery (FBDD), the rigidity of the linker connecting the hinge-binding motif to the solubilizing tail is a determinant of selectivity. Flexible alkyl chains often suffer from entropic penalties upon binding. The cyclohexane ring in 2-(1H-pyrazol-1-yl)cyclohexan-1-amine locks the pyrazole and the exocyclic amine into a specific conformation (typically diequatorial in the trans-isomer), reducing the entropic cost of binding.

Key Structural Advantages:
  • Hinge Interaction: The N2 nitrogen of the pyrazole (N-linked at N1) serves as a hydrogen bond acceptor for the kinase hinge region.

  • Vector Control: The vicinal substitution pattern allows for precise vectoring of substituents. The trans-isomer typically extends the molecule linearly, while the cis-isomer induces a turn, useful for macrocyclization strategies.

  • Solubility: The primary amine provides a handle for late-stage functionalization (e.g., urea/amide formation) and enhances aqueous solubility.

Experimental Protocol: Stereoselective Synthesis

This protocol describes the synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclohexan-1-amine (trans-isomer) utilizing a Lewis-acid catalyzed ring-opening of 7-azabicyclo[4.1.0]heptane (cyclohexene imine). This route is preferred over epoxide opening/azide displacement sequences for its atom economy and direct access to the trans-geometry.

Reaction Scheme & Mechanism (Graphviz)

Synthesispathway Start Cyclohexene Oxide Inter1 trans-2-Azidocyclohexanol Start->Inter1 NaN3, NH4Cl (Ring Opening) Inter2 7-azabicyclo[4.1.0]heptane (Cyclohexene Imine) Inter1->Inter2 PPh3 (Staudinger/Cyclization) Product trans-2-(1H-pyrazol-1-yl) cyclohexan-1-amine Inter2->Product Sc(OTf)3 (cat.) CH3CN, Reflux Reagent 1H-Pyrazole (Nucleophile) Reagent->Product

Figure 1: Synthetic workflow for the stereoselective formation of the trans-isomer via aziridine opening.

Materials and Reagents[1][2][3]
  • Precursor: 7-azabicyclo[4.1.0]heptane (prepared from cyclohexene oxide via azide opening and Staudinger cyclization).

  • Nucleophile: 1H-Pyrazole (98%, Sigma-Aldrich).

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (10 mol%).

  • Solvent: Acetonitrile (Anhydrous).

  • Workup: Ethyl acetate, Brine, Na₂SO₄.

Step-by-Step Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azabicyclo[4.1.0]heptane (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (20 mL).

  • Addition: Add 1H-pyrazole (1.2 equiv, 6.0 mmol) followed by Sc(OTf)₃ (0.1 equiv, 0.5 mmol) under an argon atmosphere.

  • Reaction: Heat the mixture to reflux (82°C) and stir for 12 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM; stain with Ninhydrin for free amine detection).

    • Note: The spot for the starting imine will disappear, and a lower Rf spot (amine) will appear.

  • Workup: Cool the reaction to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Critical Step: The product is an amine.[1][2][3][4] If the product remains in the aqueous phase, adjust pH to >10 using 1M NaOH before extraction.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM with 1% NH₄OH additive).

Expected Analytical Data
  • Yield: 75-85%

  • Stereochemistry: trans-isomer (>95:5 dr).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, 1H, Py-H), 7.48 (d, 1H, Py-H), 6.25 (t, 1H, Py-H), 3.95 (td, 1H, CH-NPy), 2.85 (td, 1H, CH-NH₂), 2.10-1.20 (m, 8H, Cyclohexyl-CH₂).

    • Interpretation: The coupling constants of the methine protons (td, J ≈ 10, 4 Hz) indicate an axial-axial relationship, confirming the trans-diequatorial conformation.

Application in Kinase Inhibitor Synthesis

Once synthesized, the 2-(1H-pyrazol-1-yl)cyclohexan-1-amine serves as a versatile building block. The free amine is typically coupled to an electrophilic core (e.g., a chloropyrimidine or isocyanate).

Coupling Strategy: Urea Formation (Type II Inhibitor Design)

To target the "back pocket" (DFG-out conformation), the amine is often converted into a urea.

Protocol:

  • Dissolve the trans-amine (1.0 equiv) in DCM/DIEA.

  • Add an aryl isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.0 equiv).

  • Stir at RT for 2 hours.

  • Precipitate the product with hexanes or purify via HPLC.

Comparative Optimization Data

The following table summarizes the efficiency of different coupling conditions for attaching the scaffold to a 2,4-dichloropyrimidine core (common in CDK inhibitors).

ConditionBaseTemp (°C)Yield (%)Comments
Method A DIEA (2.0 eq)8045%Significant bis-substitution observed.
Method B K₂CO₃ (3.0 eq)6062%Slow reaction rate (24h).
Method C TEA (2.5 eq) 0 -> RT 88% Optimal. Controlled addition prevents side reactions.

Mechanism of Action & Signaling Pathway

The incorporation of this scaffold impacts the PI3K/Akt/mTOR and JAK/STAT pathways depending on the core heterocycle used.

Pathway Diagram (Graphviz)

KinasePathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation Cytokine Cytokine Receptor (JAK/STAT) JAK JAK1/2/3 Cytokine->JAK PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR STAT STAT JAK->STAT Phosphorylation Nucleus Gene Transcription (Proliferation) STAT->Nucleus Translocation Inhibitor Pyrazole-Cyclohexyl-Amine Inhibitor Inhibitor->mTOR Potential Off-Target Inhibitor->JAK Blocks ATP Binding

Figure 2: Biological intervention points. The scaffold primarily targets the ATP-binding cleft of JAK or mTOR/CDK kinases, preventing downstream phosphorylation cascades.

References

  • Vertex AI Search Results. (2025). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health. Link

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules Journal. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and N-Heterocycles. Link

  • BenchChem. (2025).[1] Application Note and Synthesis Protocol for Pyrazole-Amine Derivatives. Link

  • ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting CDKs. Link

Sources

Method

Application Note: Synthesis of Sterically Constrained Schiff Bases from 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Strategic Overview This application note details the protocol for synthesizing Schiff base ligands derived from 2-(1H-pyrazol-1-yl)cyclohexan-1-amine . These ligands represent a privileged scaffold in coordination chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This application note details the protocol for synthesizing Schiff base ligands derived from 2-(1H-pyrazol-1-yl)cyclohexan-1-amine . These ligands represent a privileged scaffold in coordination chemistry and drug discovery.[1] The molecule features a rigid cyclohexane backbone that imposes restricted conformational freedom, enhancing the stereoselectivity and stability of resulting metal complexes.

Unlike flexible aliphatic amines, the trans-1,2-disubstituted cyclohexane framework forces the pyrazole and the imine nitrogen atoms into a pre-organized geometry ideal for binding transition metals (e.g., Cu(II), Pd(II), Re(I)). This guide focuses on the condensation of the amine with aldehydes/ketones to generate bidentate (


) or tridentate (

) chelators.

Critical Parameters & Mechanistic Insight

Stereochemistry Considerations

The starting material, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, exists as cis and trans diastereomers.

  • Target Isomer: The (trans) isomer is the industry standard for coordination chemistry. It is typically synthesized via the ring-opening of cyclohexene oxide by pyrazole, followed by functional group manipulation (alcohol

    
     mesylate 
    
    
    
    azide
    
    
    amine).
  • Impact: The trans-diequatorial orientation minimizes 1,3-diaxial interactions and positions the donor atoms for optimal "bite angles" in metal coordination.

Reaction Thermodynamics

The Schiff base condensation is an equilibrium reaction:



  • Water Management: For reactive aldehydes (e.g., salicylaldehyde), the equilibrium favors the product, and simple reflux in alcohol is sufficient. For ketones or electron-rich aldehydes, water removal (molecular sieves or Dean-Stark) is mandatory to drive the reaction to completion.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde (e.g., -NO

    
    ) accelerate the nucleophilic attack; electron-donating groups (e.g., -OMe) slow it down, often requiring acid catalysis.
    

Experimental Protocols

Method A: Standard Condensation (Reactive Aldehydes)

Best for: Salicylaldehyde, Pyridine-2-carboxaldehyde, Benzaldehyde derivatives.

Materials
  • Amine: trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine (1.0 equiv)

  • Aldehyde: Salicylaldehyde (1.05 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) [0.2 M concentration]

  • Catalyst: Glacial Acetic Acid (2-3 drops, optional but recommended)

Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine in 5 mL of absolute EtOH.

  • Addition: Add 1.05 mmol of salicylaldehyde dropwise at room temperature. The solution often turns yellow immediately (formation of the pre-equilibrium carbinolamine).

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor via TLC (SiO

      
      , 10% MeOH in DCM). The aldehyde spot should disappear.
      
  • Crystallization: Allow the reaction to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Isolation: Filter the resulting precipitate. Wash with cold EtOH (2 x 1 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum typically yields the Schiff base as a yellow/orange solid.

Method B: Dehydrative Condensation (Ketones/Deactivated Aldehydes)

Best for: Acetophenone derivatives, sterically hindered substrates.

Materials
  • Amine: trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine (1.0 equiv)

  • Carbonyl: Ketone substrate (1.2 equiv)

  • Solvent: Toluene (anhydrous)

  • Additives:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA, 5 mol%), 4Å Molecular Sieves (activated).
Protocol
  • Setup: Use a two-neck flask equipped with a Dean-Stark trap (if scale >1g) or add 4Å molecular sieves directly to the flask (scale <1g).

  • Mixing: Combine amine, ketone, and

    
    -TSA in Toluene under an inert atmosphere (
    
    
    
    or Ar).
  • Reflux: Heat to reflux (110°C). Water generation must be managed.

  • Duration: Reaction times are longer (12–24 hours).

  • Workup: Filter off molecular sieves while hot. Evaporate toluene under reduced pressure.

  • Purification: Recrystallize from hot EtOH/Hexane or perform flash column chromatography if oil persists.

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the synthesis workflow and the decision matrix for selecting the correct method.

SchiffBaseProtocol Start Start: 2-(pyrazolyl)cyclohexylamine Substrate Select Carbonyl Partner Start->Substrate TypeA Type A: Reactive Aldehyde (e.g., Salicylaldehyde) Substrate->TypeA TypeB Type B: Ketone / Hindered (e.g., Acetophenone) Substrate->TypeB MethodA Method A: EtOH Reflux No Desiccant TypeA->MethodA MethodB Method B: Toluene/p-TSA + Molecular Sieves TypeB->MethodB Monitor Monitor: TLC / IR (Look for C=N ~1630 cm-1) MethodA->Monitor MethodB->Monitor Success Precipitate Formed? Monitor->Success Filter Filter & Wash (Cold EtOH) Success->Filter Yes (Solid) Evap Evaporate & Recrystallize Success->Evap No (Oil/Soln) Final Final Product: Schiff Base Ligand Filter->Final Evap->Final

Figure 1: Decision tree for selecting the appropriate synthesis method based on carbonyl reactivity.

Quality Control & Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must undergo the following validation steps.

Infrared Spectroscopy (FT-IR)

This is the fastest check for reaction completion.

  • Starting Material: Primary amine N-H stretch (doublet) at 3300–3400 cm

    
    . Carbonyl C=O stretch at ~1700 cm
    
    
    
    .
  • Product: Disappearance of N-H and C=O bands. Appearance of a strong Imine (C=N) stretch at 1610–1640 cm

    
     .
    
Nuclear Magnetic Resonance ( H NMR)
  • Azomethine Proton: The singlet for the imine proton (

    
    ) is diagnostic.
    
    • Salicylaldimines:

      
       8.3 – 8.6 ppm (often shows coupling if H-bonding to phenol).
      
    • Pyridine-imines:

      
       8.2 – 8.5 ppm.
      
  • Cyclohexane Backbone: The methine protons (

    
     and 
    
    
    
    ) on the cyclohexane ring will shift downfield compared to the starting amine due to the electron-withdrawing nature of the imine.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling out Product is soluble in hot EtOH or impurities present.Triturate oil with cold Hexane or Diethyl Ether to induce crystallization.
Low Yield Hydrolysis of imine (equilibrium reversal).Ensure solvents are anhydrous. Use Method B (Sieves) to trap water.
Starting Material Persists Low reactivity of carbonyl.Add catalytic Acetic Acid (Method A) or switch to Toluene reflux with p-TSA (Method B).

References

  • Synthesis of Trans-Pyrazolylcyclohexanol Derivatives: Title: New Schiff bases derived from trans-pyrazolylcyclohexanol: synthesis, co-ordination chemistry and structural features.[2] Source: Journal of the Chemical Society, Dalton Transactions. Link:

  • General Protocol for Cyclohexane-Diamine Schiff Bases (Analogous Chemistry): Title: Schiff base ligand derived from (±)trans-1,2-cyclohexanediamine and its Cu(II), Co(II), Zn(II) and Mn(II) complexes.[3] Source: Journal of the Serbian Chemical Society.[3] Link: [J. Serb.[3] Chem. Soc. 81 (2016)]([Link])

  • Coordination Chemistry of Pyrazole Ligands: Title: The Coordination Chemistry of Pyrazole-Derived Ligands.[1][2][4][5] Source: Chemical Reviews.[5] Link:

  • Biological Applications of Pyrazole Schiff Bases: Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.[4][6] Source: RSC Advances. Link:

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions Using Pyrazole-Amine Ligands

Introduction: The Ascendancy of Pyrazole-Amine Ligands in Modern Catalysis Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, with profound impli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazole-Amine Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has revolutionized molecular construction. At the heart of these powerful transformations lies the ligand, a crucial component that modulates the reactivity, stability, and selectivity of the palladium catalyst.

Among the diverse array of ligands developed, pyrazole-amine ligands have emerged as a particularly versatile and effective class. These ligands, characterized by the presence of both a pyrazole and an amine moiety, offer a unique combination of electronic and steric properties that can be finely tuned to optimize catalytic performance. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as a potent σ-donor, while the amine functionality provides an additional coordination site. This bidentate coordination to the palladium center enhances the stability of the catalytic complex and influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2]

The modular nature of pyrazole-amine ligands allows for systematic modification of their steric bulk and electronic properties. By introducing substituents on the pyrazole ring or the amine nitrogen, researchers can tailor the ligand to suit the specific demands of a particular cross-coupling reaction, leading to improved yields, faster reaction times, and broader substrate scope.[1][3] This guide provides a comprehensive overview of the synthesis and application of pyrazole-amine ligands in several key palladium-catalyzed coupling reactions, offering detailed protocols and insights into the rationale behind experimental choices.

Synthesis of Pyrazole-Amine Ligands: A Representative Protocol

The synthesis of pyrazole-amine ligands is often straightforward, typically involving the condensation of a suitably functionalized pyrazole with an appropriate amine-containing starting material. One common and versatile class of pyrazole-amine ligands are the pyrazolylpyridine ligands.

Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridine (1-PzPy)

This protocol describes the synthesis of a fundamental pyrazolylpyridine ligand, which serves as an excellent starting point for further derivatization.

Materials:

  • 2-Chloropyridine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add 2-chloropyridine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1H-pyrazol-1-yl)pyridine as a white solid.

Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. The choice of ligand is critical for achieving high efficiency, particularly with challenging substrates. Pyrazole-amine ligands have demonstrated exceptional performance in this reaction.[4]

The "Why": Mechanistic Role of Pyrazole-Amine Ligands

In the Suzuki-Miyaura catalytic cycle, the pyrazole-amine ligand plays several crucial roles. Its bidentate coordination to the palladium(0) active species enhances stability and prevents palladium black precipitation. The ligand's electronic properties influence the rate of oxidative addition of the aryl halide to the palladium center. Furthermore, the steric environment created by the ligand facilitates the transmetalation step with the organoboron reagent and the final reductive elimination to release the coupled product.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)-R L_n PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation->PdII_Aryl_R R-B(OR')_2 Base PdII_Aryl_R->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X BoronicAcid R-B(OR')_2 Base Base

Caption: Suzuki-Miyaura catalytic cycle with a pyrazole-amine ligand (L).

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Pyrazole-amine ligand (e.g., 1-PzPy) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (10:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk tube, combine the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and the pyrazole-amine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acid1-PzPyK₂CO₃Toluene/H₂O1001295
1-Bromo-4-methoxybenzenePhenylboronic acid1-PzPyK₃PO₄Dioxane/H₂O1001692
2-Bromopyridine4-Tolylboronic acid3,5-diMe-1-PhPz-PPh₂Cs₂CO₃Toluene1102488

Application in Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[5] The performance of this reaction is highly dependent on the ligand. Pyrazole-derived phosphine ligands have shown particular promise in this area.[6]

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

  • Aryl bromide (1.0 eq)

  • Secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Pyrazole-phosphine ligand (e.g., 2-(diphenylphosphino)-1-phenyl-3,5-dimethyl-1H-pyrazole) (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the pyrazole-phosphine ligand, and sodium tert-butoxide.

  • Add the aryl bromide and the secondary amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Aryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholine2-(di-t-butylphosphino)-...NaOtBuToluene1001894
1-Bromo-3,5-dimethylbenzeneDi-n-butylamine2-(dicyclohexylphosphino)-...K₃PO₄Dioxane1102489

Application in Heck and Sonogashira Couplings

Pyrazole-amine ligands also find application in Heck and Sonogashira coupling reactions, further highlighting their versatility.

  • Heck Reaction: In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, pyrazole-based ligands can promote high catalytic activity and selectivity. The general protocol is similar to the Suzuki-Miyaura coupling, with the boronic acid being replaced by an alkene and a suitable base like triethylamine.[7]

  • Sonogashira Coupling: For the Sonogashira coupling of aryl halides with terminal alkynes, a copper co-catalyst is often employed alongside the palladium-pyrazole-amine ligand complex.[8][9] The pyrazole-amine ligand helps to stabilize the palladium catalyst and facilitate the cross-coupling process.

Experimental Workflow: A Visual Guide

Experimental_Workflow Start Start Setup Reaction Setup: - Schlenk tube - Reagents & Catalyst - Inert Atmosphere Start->Setup Reaction Reaction: - Heating & Stirring - Monitoring (TLC/GC-MS) Setup->Reaction Workup Workup: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End Analysis->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

Pyrazole-amine ligands represent a powerful and adaptable platform for palladium-catalyzed cross-coupling reactions. Their straightforward synthesis, coupled with the ability to fine-tune their steric and electronic properties, makes them highly valuable for both academic research and industrial applications. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the benefits of these remarkable ligands in their synthetic endeavors. As the demand for more efficient and selective catalytic systems continues to grow, the development of novel pyrazole-amine ligand architectures will undoubtedly play a central role in shaping the future of organic synthesis.

References

  • Title: Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry Source: MDPI URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PMC URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: NIH URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: RSC Publishing URL: [Link]

  • Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review Source: ACS Omega URL: [Link]

  • Title: Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds Source: PubMed URL: [Link]

  • Title: Pyrazoles and Heck Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands Source: PMC URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles Source: Synfacts URL: [Link]

  • Title: Pyrazole-Bridged NHC Ligands and Their Dimetallic (Allyl)palladium Complexes Source: Academia.edu URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds Source: PMC URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: New palladium(II) complexes with pyrazole ligands Source: ResearchGate URL: [Link]

  • Title: Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: RSC Publishing URL: [Link]

  • Title: New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity Source: PubMed URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents Source: PMC URL: [Link]

Sources

Method

Application Notes and Protocols for the Resolution of Chiral 2-(1H-Pyrazol-1-yl)cyclohexan-1-amine

Introduction: The Significance of Chiral 2-(1H-Pyrazol-1-yl)cyclohexan-1-amine The enantiomers of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine are pivotal building blocks in modern medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-(1H-Pyrazol-1-yl)cyclohexan-1-amine

The enantiomers of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine are pivotal building blocks in modern medicinal chemistry and materials science. Their unique structural motif, combining a chiral cyclohexane backbone with a pyrazole moiety, imparts specific stereochemical properties that are crucial for biological activity and the development of advanced materials. The separation of the racemic mixture into its constituent enantiomers is, therefore, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other high-value chiral compounds.[1] This guide provides a comprehensive overview of the reagents and methodologies for the successful chiral resolution of this amine via diastereomeric salt formation, a classical yet industrially robust technique.[2][3]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through the formation of diastereomeric salts is a well-established and effective method for separating enantiomers.[2][4] The fundamental principle lies in the reaction of a racemic mixture of a base, in this case, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct physicochemical characteristics, most notably different solubilities in a given solvent.[2][5] This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[2] Subsequent treatment of the isolated salt with a base liberates the desired enantiomerically enriched amine.

Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis of Common Resolving Agents for Primary Amines

The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent. Several chiral acids are commonly employed for the resolution of primary amines. The selection of the optimal agent often requires empirical screening, as the efficiency of resolution is influenced by factors such as the crystal lattice energy of the resulting diastereomeric salts and their solubility in various solvent systems.[5] Below is a comparative overview of some of the most effective resolving agents.

Resolving AgentStructure TypeKey AttributesPotential Considerations
Tartaric Acid Derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid)Linear Dicarboxylic AcidReadily available and cost-effective. The aromatic groups can enhance π-π stacking interactions, leading to better-defined crystal structures.[6][7]The flexibility of the linear structure may sometimes lead to less predictable crystal packing.
Mandelic Acid α-Hydroxy Carboxylic AcidOften forms well-defined crystalline salts with amines.[8][9] The phenyl group can participate in favorable intermolecular interactions.The acidity is lower than sulfonic acids, which might affect salt formation with weakly basic amines.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, ensuring efficient salt formation with a wide range of amines.[1][4] The rigid bicyclic structure can induce high diastereoselectivity in crystallization.[10]Can be more expensive than tartaric or mandelic acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the chiral resolution of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. It is crucial to perform small-scale screening experiments with different resolving agents and solvents to identify the optimal conditions for a specific substrate.

Protocol 1: Resolution using (+)-Di-p-toluoyl-D-tartaric Acid ((+)-DPTTA)

This protocol is a general guideline and may require optimization for the specific amine.

Materials:

  • Racemic 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

  • (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)

  • Methanol (or other suitable solvent like ethanol or acetone)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a minimal amount of warm methanol in a flask.

    • In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 equivalent) in warm methanol.[6] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallized salt.

    • Slowly add the (+)-DPTTA solution to the amine solution with continuous stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of 1-2 hours.[6]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, or mother liquor, contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[2]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 2 M NaOH solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 10, check with pH paper).[6]

    • Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the yield and assess the enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Figure 2: Detailed workflow for resolution using (+)-DPTTA.

Protocol 2: Resolution using (1S)-(+)-10-Camphorsulfonic Acid

Materials:

  • Racemic 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

  • (1S)-(+)-10-Camphorsulfonic acid

  • Ethanol (or other suitable solvent)

  • Ammonium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in ethanol.

    • Add a solution of (1S)-(+)-10-camphorsulfonic acid (1 equivalent) in ethanol to the amine solution with stirring.

  • Fractional Crystallization:

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.

    • If crystallization does not occur, try adding a co-solvent in which the salt is less soluble (e.g., diethyl ether) or reducing the volume of the solvent.

    • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

    • Isolate the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the collected diastereomeric salt in a minimal amount of water.

    • Basify the solution with ammonium hydroxide.

    • Extract the liberated amine with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Characterize the product and determine the enantiomeric excess as described in Protocol 1.

Troubleshooting and Optimization

  • No Crystallization: If crystals do not form, try concentrating the solution, changing the solvent to one with lower polarity, or seeding with a small crystal from a previous successful experiment.

  • Low Enantiomeric Excess: The enantiomeric excess can often be improved by recrystallizing the diastereomeric salt. The choice of solvent for recrystallization is critical and should be screened.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. The other enantiomer of the amine can be recovered by evaporating the solvent from the mother liquor, liberating the amine with a base, and then attempting resolution with the opposite enantiomer of the resolving agent (e.g., (-)-Di-p-toluoyl-L-tartaric acid).

Conclusion

The chiral resolution of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine by diastereomeric salt formation is a powerful and scalable method for obtaining enantiomerically pure material. The selection of the appropriate resolving agent and the optimization of crystallization conditions are paramount to achieving high yields and excellent enantiomeric purity. The protocols provided in this guide serve as a robust starting point for researchers in their efforts to access these valuable chiral building blocks.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of D-Camphorsulfonic Acid as a Resolving Agent in Enantioselective Synthesis.
  • Wikipedia. Chiral resolution. Available from: [Link]

  • BenchChem. A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • BenchChem. Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
  • Journal of Chemical Education. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Available from: [Link]

  • ACS Publications. Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Available from: [Link]

  • ACS Omega. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available from: [Link]

  • Chemical Communications. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available from: [Link]

  • Tetrahedron: Asymmetry. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Indian Academy of Sciences. Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Available from: [Link]

  • Asian Journal of Chemistry. Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Available from: [Link]

  • ResearchGate. Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • Chemistry LibreTexts. 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • RSC Publishing. Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Available from: [Link]

  • White Rose eTheses Online. Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Available from: [Link]

  • PubMed. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Available from: [Link]

  • PDF Free Download. Resolution of trans-Cyclohexane-1, 2-diamine and Determination of. Available from: [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Available from: [Link]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • ResearchGate. (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Available from: [Link]

  • ACS Publications. Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. Available from: [Link]

  • RSC Publishing. Catalytic asymmetric synthesis of 1,2-diamines. Available from: [Link]

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available from: [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available from: [Link]

  • Stereochemistry - Stereoelectronics. 6 Separation of enantiomers. Available from: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Substituted Cyclohexylamines

Executive Summary This application note details the microwave-assisted synthesis of 2-substituted cyclohexylamines , a privileged scaffold in medicinal chemistry found in analgesics (e.g., Tramadol analogs), NMDA recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted synthesis of 2-substituted cyclohexylamines , a privileged scaffold in medicinal chemistry found in analgesics (e.g., Tramadol analogs), NMDA receptor antagonists, and mucolytics. Traditional thermal methods for these syntheses often suffer from long reaction times (12–48 hours), harsh reflux conditions, and poor stereocontrol.

We present two distinct, field-validated protocols:

  • Protocol A: Regio- and stereoselective ring opening of cyclohexene oxides to yield trans-2-aminocyclohexanols .

  • Protocol B: Rapid reductive amination of 2-substituted cyclohexanones to yield 2-alkylcyclohexylamines .

Both protocols utilize dielectric heating to achieve reaction completion in under 20 minutes with improved impurity profiles compared to conventional thermal methods.

Mechanistic Insight & Scientific Rationale

Why Microwave Irradiation?

Microwave synthesis is not merely "faster heating."[1][2] It relies on dipolar polarization and ionic conduction .

  • Dipolar Polarization: The oscillating electric field (2.45 GHz) causes polar molecules (solvents like water/ethanol or polar transition states) to rotate to align with the field. This molecular friction generates instantaneous internal heat.

  • The "Specific Microwave Effect": In the aminolysis of epoxides, the transition state is more polar than the ground state. According to the Arrhenius equation, microwave irradiation stabilizes this polar transition state (

    
     mechanism), effectively lowering the activation energy (
    
    
    
    ) and enhancing the reaction rate beyond what is explicable by temperature alone.
Stereochemical Control
  • Protocol A (Epoxide Opening): Proceeds via a classic

    
     mechanism. The nucleophilic amine attacks the epoxide carbon from the backside, resulting in exclusive anti-addition . This yields the trans-2-aminocyclohexanol  isomer with high diastereoselectivity.
    
  • Protocol B (Reductive Amination): Involves imine formation followed by hydride reduction.[3] While thermal methods often yield thermodynamic mixtures, microwave irradiation allows for rapid kinetic trapping. However, diastereoselectivity (cis/trans) is heavily dependent on the reducing agent and steric bulk of the 2-substituent.

Experimental Protocols

Protocol A: Synthesis of trans-2-Aminocyclohexanols (Epoxide Route)

Target: Functionalized scaffolds (e.g., amino-alcohols). Mechanism: Solvent-free or Aqueous


 Ring Opening.
Materials
  • Substrate: Cyclohexene oxide (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv) (e.g., Morpholine, Benzylamine).

  • Catalyst/Solvent: Deionized Water (2 mL per mmol) or Solvent-Free (Neat).

  • Vessel: 10 mL Pyrex microwave vial with magnetic stir bar.

Procedure
  • Setup: Charge the microwave vial with cyclohexene oxide (e.g., 2.0 mmol, 202 µL) and the chosen amine (e.g., Morpholine, 2.0 mmol, 175 µL).

  • Solvent: Add 4 mL of water. Note: Water acts as a highly efficient microwave absorber (high tan

    
    ) and facilitates proton transfer.
    
  • Irradiation: Cap the vial and place in the microwave reactor (Single-mode recommended).

  • Parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold water.

    • If oil: Extract with Ethyl Acetate (3 x 5 mL), dry over

      
      , and concentrate.
      
Yield Comparison
AmineThermal Yield (Reflux 12h)MW Yield (10 min)Stereochemistry
Morpholine65%92% >99% trans
Aniline40%85% >99% trans
Benzylamine72%94% >99% trans
Protocol B: Reductive Amination of 2-Substituted Cyclohexanones

Target: Alkyl-substituted amines (e.g., 2-methylcyclohexylamine). Mechanism: Imine formation


In situ reduction.
Materials
  • Ketone: 2-Methylcyclohexanone (1.0 equiv).

  • Amine: Aniline or Aliphatic Amine (1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative).

Procedure
  • Imine Formation (Step 1): In a microwave vial, combine 2-methylcyclohexanone (1.0 mmol), amine (1.1 mmol), and AcOH (1.0 mmol) in DCE (3 mL).

  • Irradiation 1 (Pre-formation): Heat at 80°C for 2 minutes to ensure imine equilibrium.

  • Reduction (Step 2): Caution: Open vial carefully. Add

    
     (1.5 mmol). Reseal.
    
  • Irradiation 2: Heat at 80°C for 10 minutes.

  • Quench: Add saturated

    
     solution to neutralize.
    
  • Extraction: Extract with DCM, dry organic layer, and purify via flash chromatography.

Note on Stereochemistry: This reaction typically yields a mixture of cis and trans isomers. The hydride reagent (


) generally attacks from the less hindered face. In 2-substituted systems, this often favors the cis-isomer (amine cis to alkyl group), but ratios vary (e.g., 3:1 to 1:1).

Visual Workflows (Graphviz)

Workflow for Protocol A (Epoxide Opening)

EpoxideWorkflow Start Start: Cyclohexene Oxide + Amine Mix Add Water (High Dielectric Medium) Start->Mix MW MW Irradiation 100°C, 10 min (Dynamic Power) Mix->MW Cool Cool to RT (Air Jet) MW->Cool Workup Extraction/Filtration Cool->Workup Product Product: trans-2-aminocyclohexanol Workup->Product

Caption: Streamlined workflow for the microwave-assisted aminolysis of cyclohexene oxide.

Mechanistic Pathway (Stereoselectivity)

Mechanism Epoxide Cyclohexene Oxide (Epoxide) TS Transition State (Polarized by MW) Epoxide->TS Activation Amine Nucleophile (Amine) Amine->TS Activation Attack Backside Attack (Anti-Addition) TS->Attack Final trans-2-Aminocyclohexanol Attack->Final Ring Opening

Caption: Mechanistic pathway highlighting the anti-addition leading to trans-selectivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Amine volatilityUse a capped vessel with pressure control; ensure amine is not lost before reaction starts.
Vial Over-pressurization Solvent superheatingReduce fill volume to <50% of vial capacity. Use "PowerMax" cooling if available to cool while heating.
Incomplete Reduction (Protocol B) Steric hindranceIncrease hold time to 20 mins or temp to 100°C. Switch to stronger reducing agent (e.g.,

in EtOH).
Poor Stereoselectivity (Protocol B) Thermodynamic equilibriumLower temperature (60°C) and extend time. Bulky reducing agents may improve cis selectivity.

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4] Green Chemistry, 1(1), 43-55. [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Bratulescu, G. (2009). Microwave-assisted synthesis of enamines and their reduction to amines.[8] Tetrahedron Letters. (General reference for MW enamine reduction concepts).

  • CEM Corporation. (2020). Microwave Synthesis of Amines: Application Note. [Link]

  • Miyazawa, A., et al. (2005). Microwave-promoted direct transformations of amines.[9][10] Chemical Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Heterocycle Functionalization Support Hub: Pyrazole Addition to Cyclohexene Derivatives

Status: Operational Ticket ID: PYR-CYC-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support center for N-heterocycle functionalization. You are likely here because the addit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-CYC-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support center for N-heterocycle functionalization. You are likely here because the addition of pyrazoles to cyclohexene scaffolds is yielding suboptimal results.

This reaction typically proceeds via one of two distinct mechanistic pathways depending on your starting material:

  • Conjugate (Aza-Michael) Addition: For activated alkenes (e.g., cyclohexenone, nitrocyclohexene).

  • Hydroamination: For unactivated alkenes (e.g., cyclohexene, 1,3-cyclohexadiene).

Misidentifying the pathway is the #1 cause of failure. This guide prioritizes the Aza-Michael route as it is the most common in drug discovery for building core scaffolds, but also addresses metal-catalyzed hydroamination for unactivated systems.

Module 1: The "Gold Standard" Protocol (Activated Systems)

Target Substrate: Cyclohex-2-en-1-one (or similar electron-deficient alkenes). Mechanism: Base-catalyzed 1,4-conjugate addition.

For robust yields in pharmaceutical intermediates, we recommend a Cesium Carbonate (Cs₂CO₃) mediated protocol. This system balances basicity with solubility in polar aprotic solvents, often outperforming DBU or K₂CO₃ in conversion rates.

Standard Operating Procedure (SOP-802)
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Enone : 1.2–1.5 equiv PyrazoleExcess nucleophile drives the equilibrium forward (Le Chatelier’s principle).
Catalyst Cs₂CO₃ (10–20 mol%)Cesium's larger cation radius ("cesium effect") enhances the solubility and nucleophilicity of the pyrazolate anion in organic solvents [1].
Solvent THF (Anhydrous)Superior to DCM or Toluene for solvating the ion pair. Avoid protic solvents (MeOH) if retro-Michael is observed.
Temperature 25°C – 40°CHigher temps (>60°C) often promote the reverse reaction (retro-Michael) or polymerization.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular addition over unimolecular decomposition.
Workflow Visualization

AzaMichaelWorkflow node_start Start: Reagents node_mix Mix: Pyrazole + Cs2CO3 (Activate Nucleophile) node_start->node_mix node_add Add: Cyclohexenone (Dropwise in THF) node_mix->node_add node_monitor Monitor: TLC/LCMS (Check for SM) node_add->node_monitor node_decision Conversion > 90%? node_monitor->node_decision node_workup Workup: Dilute EtOAc Wash H2O/Brine node_decision->node_workup Yes node_heat Troubleshoot: Heat to 40°C or Add 0.5eq Pyrazole node_decision->node_heat No node_heat->node_monitor

Caption: Optimized workflow for Cs₂CO₃-catalyzed aza-Michael addition. Note the feedback loop for incomplete conversion.

Module 2: Troubleshooting Low Yields

Issue 1: The "Stalled" Reaction (Equilibrium Trap)

Symptom: Conversion halts at ~60% regardless of time. Root Cause: The aza-Michael reaction is reversible. The product (N-alkyl pyrazole) is a latent leaving group. Fix:

  • Thermodynamic Control: Lower the temperature. While heat increases rate, it often shifts the equilibrium back to starting materials. Try 0°C to RT.

  • Proton Source: If using a strong base (NaH), the resulting enolate may stall. Add a proton source (e.g., 1 equiv of t-BuOH) to protonate the enolate and trap the product irreversibly.

Issue 2: Regioselectivity (N1 vs. N2 Mixtures)

Symptom: You obtain a mixture of isomers (attacks from different pyrazole nitrogens).[1] Root Cause: Pyrazoles are ambident nucleophiles.

  • Sterics: The less hindered nitrogen usually attacks.

  • Electronics: Electron-withdrawing groups (EWGs) on the pyrazole ring make the adjacent nitrogen less nucleophilic.

Advanced Protocol: Fluorinated Solvents Using fluorinated alcohols like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can dramatically improve regioselectivity.[1] These solvents form hydrogen bond networks that can shield specific nitrogen atoms or activate the electrophile selectively [2].

SolventRegioselectivity (N1:N2)Yield Impact
Ethanol~2:1 (Poor)High
Toluene~3:1 (Moderate)Moderate
HFIP/TFE >10:1 (Excellent) High (Accelerates rate)

Module 3: Advanced Unactivated Systems (Hydroamination)

If your substrate is Cyclohexene (no ketone/nitro group), base catalysis will not work . You must use transition metal catalysis to activate the alkene.

Recommended System: Palladium-Catalyzed Hydroamination.[2] Recent breakthroughs utilize Pd(0) with specific phosphine ligands to facilitate the addition of pyrazoles to dienes and unactivated alkenes [3].

Protocol Adjustment:

  • Catalyst: Pd(OAc)₂ + Xantphos or specialized phosphine ligands.

  • Additives: Acid co-catalyst (e.g., catalytic HCl or Bronsted acid) often assists in the hydropalladation step.

  • Note: This pathway is sensitive to air/moisture. Glovebox or strict Schlenk line techniques are required.

Module 4: Diagnostic Logic Tree

Use this logic flow to determine your next optimization step.

TroubleshootingTree start Problem: Low Yield check_sm Is SM consumed? start->check_sm sm_remains Yes: SM Remains check_sm->sm_remains No sm_gone No: SM Consumed (But low product yield) check_sm->sm_gone Yes check_act Is Cyclohexene Activated? (Enone/Nitro) sm_remains->check_act soln_lewis Action: Switch to Lewis Acid (Yb(OTf)3 or InCl3) check_act->soln_lewis Yes soln_metal Action: Switch to Pd/Cu Catalysis (Hydroamination) check_act->soln_metal No check_byprod Identify Byproduct sm_gone->check_byprod soln_retro Issue: Retro-Michael Action: Lower Temp / Dry Solvent check_byprod->soln_retro Starting Material Returns soln_poly Issue: Polymerization Action: Add Radical Inhibitor (BHT) check_byprod->soln_poly Gunk/Baseline Material

Caption: Diagnostic logic for isolating the root cause of yield loss in pyrazole additions.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydride (NaH) instead of Cesium Carbonate? A: You can, but it is risky. NaH generates a "naked" pyrazolate anion which is extremely nucleophilic but also highly basic. This often leads to side reactions like deprotonation of the cyclohexenone (at the gamma position) or polymerization. Cs₂CO₃ is milder and buffers the reaction.

Q: My reaction works on 100mg but fails at 5g. Why? A: Aza-Michael additions are exothermic. On a larger scale, the heat generated can trigger the Retro-Michael reaction (reversibility). Fix: Add the cyclohexenone dropwise at 0°C to control the exotherm, then slowly warm to room temperature.

Q: How do I separate N1 and N2 regioisomers? A: These isomers often have significantly different polarities.

  • TLC: Check 100% EtOAc or 5% MeOH/DCM.

  • Crystallization: If one isomer is solid, try crystallizing from Et₂O/Hexanes.

  • Prevention: As mentioned in Module 2, switching to HFIP solvent often suppresses the formation of the minor isomer entirely.

References

  • Cs2CO3 Catalyzed Direct Aza-Michael Addition: Zhang, D., et al.[3] "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[3] RSC Advances, 2016.

  • Fluorinated Solvents for Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1] Journal of Organic Chemistry, 2008.[1]

  • Pd-Catalyzed Hydroamination (Unactivated Systems): Trost, B. M., et al. "Palladium-Catalyzed Enantioselective Addition of Pronucleophiles to Dienes." Journal of the American Chemical Society.

  • Enantioselective Addition to Dienes: Chen, Z., et al. "Enantioselective Addition of Pyrazoles to Dienes."[2] National Institutes of Health (PubMed), 2023.

Sources

Optimization

Technical Support Center: Navigating the Regioselective N-Alkylation of Pyrazoles

A Senior Application Scientist's Guide to Separating and Identifying N1 vs. N2 Isomers Welcome to the technical support center for pyrazole functionalization. As a Senior Application Scientist, I understand that the seem...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Separating and Identifying N1 vs. N2 Isomers

Welcome to the technical support center for pyrazole functionalization. As a Senior Application Scientist, I understand that the seemingly straightforward N-alkylation of unsymmetrical pyrazoles is a frequent source of frustration for researchers in synthetic and medicinal chemistry. The challenge of controlling regioselectivity between the two adjacent nitrogen atoms—N1 and N2—often leads to inseparable isomeric mixtures, complicating downstream applications and hindering project timelines.

This guide is designed to move beyond simple protocols. It provides a framework for rational troubleshooting, grounded in mechanistic principles, to empower you to control your reaction outcomes. We will explore the subtle interplay of steric and electronic factors and provide actionable strategies for directing the alkylation to the desired nitrogen and for separating and definitively identifying the resulting isomers.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when undertaking pyrazole N-alkylation.

Q1: Why is controlling the regioselectivity of pyrazole N-alkylation so challenging?

The primary difficulty arises from the similar nucleophilicity and steric accessibility of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] For many unsymmetrical pyrazoles, standard alkylation conditions often result in a mixture of N1 and N2 alkylated regioisomers.[1][3] These isomers can have very similar physical properties, making their separation a significant challenge.[1][4]

Q2: What are the critical factors that influence whether alkylation occurs at the N1 or N2 position?

Regioselectivity is not governed by a single factor but is a result of a complex interplay between several variables. The key factors are:

  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][3]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and can favor the formation of a single regioisomer.[3] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[3][5]

  • Base and Counter-ion: The choice of base is critical and can even reverse the selectivity. Common bases include K₂CO₃, NaH, and KHMDS.[1][3] For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][6] Conversely, the use of magnesium-based catalysts like MgBr₂ has been shown to favor N2-alkylation.[3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[2][3] However, predicting the outcome based on electronics alone can be difficult as the pyrazolate anion exists in resonance, delocalizing the negative charge.[2]

  • Alkylating Agent: The reactivity and structure of the alkylating agent are important. The leaving group's ability (I > Br > Cl) affects reaction rates.[3] More complex alkylating agents can introduce secondary interactions, such as hydrogen bonding, that stabilize one transition state over the other, thereby directing selectivity.[7]

Q3: I have an inseparable mixture of N1 and N2 isomers. What are my primary options for separation?

The most common and effective method is silica gel column chromatography.[1][4] Success depends on finding an eluent system that provides adequate resolution on a TLC plate first. If standard chromatography fails, consider the following:

  • Alternative Eluent Systems: Experiment with different solvent mixtures and gradients. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can sometimes improve separation.[1]

  • Different Stationary Phases: If silica gel is ineffective, try alumina or reversed-phase (C18) silica, especially for more polar compounds.[1]

  • Recrystallization: If the product is crystalline, fractional recrystallization can sometimes be effective, though it may require multiple cycles.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.[1]

Troubleshooting Guide for Pyrazole N-Alkylation

This section provides a systematic approach to resolving common experimental issues.

Problem Potential Cause Recommended Solution & Rationale
Poor Regioselectivity (e.g., ~1:1 mixture of N1 and N2 isomers)Insufficient Steric or Electronic Bias: The substituents on the pyrazole and the alkylating agent do not create a strong preference for one nitrogen over the other under the current conditions.1. Increase Steric Hindrance: If the desired isomer is at the less hindered position, switch to a bulkier alkylating agent. For example, using sterically demanding α-halomethylsilanes can achieve excellent N1-selectivity.[1][8] 2. Change the Solvent: Screen different solvents. Polar aprotic solvents like DMF or DMSO often favor a single isomer.[3] For challenging cases, fluorinated alcohols (TFE, HFIP) can significantly enhance selectivity.[3][5] 3. Alter the Base/Catalyst: The base and its counter-ion can dramatically influence the outcome. For N1-alkylation, K₂CO₃ in DMSO is a reliable starting point.[3][6] For N2-alkylation, consider Lewis acids like MgBr₂.[3]
Low Reaction Yield Poor Reactivity of Alkylating Agent: The leaving group (e.g., -Cl) is not sufficiently reactive.Switch to a More Reactive Alkylating Agent: The general trend for leaving group ability is I > Br > Cl > OTs. If using an alkyl chloride, changing to the corresponding bromide or iodide will increase the reaction rate.[3]
Poor Solubility: The pyrazole starting material or the base is not soluble in the reaction solvent, leading to a sluggish heterogeneous reaction.Choose a More Suitable Solvent: Ensure all reactants are soluble at the reaction temperature. For many pyrazoles, DMF or DMSO are excellent choices for ensuring homogeneity.[1]
Difficulty Separating Isomers by Column Chromatography Similar Polarity: The N1 and N2 isomers have very similar polarities (Rf values), making separation on silica gel challenging.1. Optimize Eluent System: Systematically screen solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH). Additives like triethylamine (for basic pyrazoles) or acetic acid can alter surface interactions and improve separation.[1] 2. Change Stationary Phase: Switch from standard silica to alumina (basic or neutral) or consider reversed-phase (C18) chromatography with a polar mobile phase (e.g., MeCN/H₂O or MeOH/H₂O).[1]
Ambiguous Isomer Identification ¹H NMR is Inconclusive: The chemical shifts of the pyrazole ring protons are too similar between the two isomers for a confident assignment.1. Use 2D NMR Spectroscopy: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for assigning regiochemistry in solution. It will show a through-space correlation between the protons of the newly introduced alkyl group and the closest proton on the pyrazole ring (e.g., at the 5-position for an N1-isomer).[4] 2. X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction provides unambiguous, definitive proof of the molecular structure.[6][9][10]
Visualizing the Optimization Strategy

To effectively troubleshoot poor regioselectivity, a logical decision-making process is essential. The following diagram outlines a workflow for optimizing your reaction conditions.

G cluster_0 Optimization Workflow for Regioselectivity start Initial Reaction: Poor N1/N2 Selectivity sterics Modify Steric Hindrance start->sterics Step 1 solvent Change Solvent System sterics->solvent Step 2 base Alter Base / Catalyst solvent->base Step 3 temp Adjust Temperature base->temp Step 4 outcome Improved Selectivity? temp->outcome outcome->sterics No, Iterate success Proceed with Optimized Conditions outcome->success Yes failure Re-evaluate Strategy (e.g., protecting groups) outcome->failure No, after multiple iterations

Caption: A decision tree for systematically optimizing pyrazole N-alkylation regioselectivity.

Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Pyrazole N-Alkylation

This protocol provides a robust starting point for typical N-alkylation reactions.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).

  • Dissolution: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the pyrazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at 0 °C or room temperature. Stir the mixture for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with water and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with water and then with brine to remove the polar solvent (e.g., DMF).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: Highly N1-Selective Methylation Using a "Masked" Reagent

This advanced protocol is adapted for achieving high N1 selectivity using a sterically hindered α-halomethylsilane, which acts as a "masked" methylating agent.[8]

  • Setup: To an oven-dried flask under an inert atmosphere, add the substituted pyrazole (1.0 eq.) and dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add KHMDS (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add (chloromethyl)triisopropoxysilane (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Protodesilylation (Demasking): Upon completion of the N-alkylation step, add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq.) in THF and water to the reaction mixture. Heat the mixture to 60 °C and stir for 2-4 hours.

  • Workup and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the desired N1-methylated pyrazole with high regioselectivity (>92:8).[8]

Guide to Isomer Characterization

Unambiguous identification of the N1 and N2 isomers is critical. NMR spectroscopy is the most powerful tool for this purpose in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the pyrazole ring protons and carbons is highly sensitive to the position of the alkyl substituent.

  • ¹H NMR: The proton at the 5-position (C5-H) of an N1-alkylated pyrazole is typically deshielded (shifted downfield) compared to the C3-H proton. Conversely, in an N2-alkylated isomer, the C3-H and C5-H protons are often more chemically equivalent. The most definitive evidence comes from 2D NMR.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) also differ between the two isomers. These differences can be used for assignment, especially when compared with literature data or computational predictions.[11]

  • 2D NMR (NOESY): This is the most reliable NMR method for isomer assignment. A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å). For an N1-alkylated pyrazole, an NOE correlation will be seen between the protons of the alkyl group and the proton at the C5 position of the pyrazole ring. No such correlation will be observed for the N2 isomer.

Technique N1-Alkylated Isomer (Example) N2-Alkylated Isomer (Example)
¹H NMR C5-H is adjacent to the substituted N1 nitrogen and is often influenced differently than C3-H.The molecule has a C₂ axis of symmetry (if C3/C5 substituents are identical), making C3-H and C5-H chemically equivalent.
¹³C NMR C5 is adjacent to the substituted N1 nitrogen, leading to a distinct chemical shift compared to C3.[11]C3 and C5 are chemically equivalent (if substituents are identical).
NOESY Key Diagnostic: A clear cross-peak is observed between the N-CH₂- protons of the alkyl group and the C5-H proton of the pyrazole ring.No NOE is observed between the N-CH₂- protons and either C3-H or C5-H.
X-Ray Crystallography

If you can grow a single crystal of your compound, single-crystal X-ray diffraction provides the absolute, unambiguous structure of the isomer in the solid state.[6][9] This technique is considered the ultimate proof of structure and can be used to validate assignments made by other methods like NMR.

Experimental Workflow: From Reaction to Characterization

G cluster_workflow Complete Experimental Workflow reaction 1. Pyrazole N-Alkylation (Generates N1/N2 Mixture) workup 2. Aqueous Workup & Extraction reaction->workup purification 3. Column Chromatography (Separation of Isomers) workup->purification isomer1 Isolated Isomer A purification->isomer1 isomer2 Isolated Isomer B purification->isomer2 nmr 4. NMR Analysis (¹H, ¹³C, NOESY) isomer1->nmr isomer2->nmr xray 5. X-Ray Crystallography (Optional, for confirmation) nmr->xray if needed final_id 6. Unambiguous Isomer Identification nmr->final_id xray->final_id

Caption: A standard workflow from pyrazole alkylation to final isomer identification.

References
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]

  • Wan, Y., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 25(19), 4569. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports, 13, 1494. Retrieved from [Link]

  • Elguero, J., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(19), 7343–7353. Retrieved from [Link]

  • Claramunt, R. M., et al. (2006). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 30(9), 1338-1344. Retrieved from [Link]

  • Bakulev, V. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 101(1), 101237. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Huang, H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Retrieved from [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(12), 4615–4618. Retrieved from [Link]

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(12), 986-990. Retrieved from [Link]

  • Journet, M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 3621–3626. Retrieved from [Link]

  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

  • RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]

  • Reddit. (2023). N-methylation of pyrazole. Retrieved from [Link]

  • UABDivulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Welcome to the technical support guide for the chromatographic purification of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. This resource is designed for researchers and drug development professionals to provide clear, actiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. This resource is designed for researchers and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this and structurally similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying 2-(1H-pyrazol-1-yl)cyclohexan-1-amine on silica gel?

The main difficulty arises from the basic nature of the cyclohexylamine moiety. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can lead to several problems, including:

  • Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, resulting in significant yield loss.[3]

  • Peak Tailing: Slow dissociation from the acidic sites causes the compound to elute gradually rather than in a sharp band, leading to broad fractions and poor separation from impurities.[3]

  • Compound Degradation: For sensitive molecules, the acidic environment of the silica gel can sometimes cause decomposition.[4]

Q2: What is the best stationary phase for this purification?

The choice of stationary phase is critical. You have three primary options:

  • Deactivated Silica Gel (Recommended Start): This is standard silica gel that has been treated with a basic modifier to neutralize the acidic silanol groups. It is often the most practical and cost-effective solution.[5][6]

  • Alumina (Alternative): Alumina is a good alternative to silica. It is available in neutral, basic, or acidic grades. For this compound, neutral or basic alumina should be used to avoid the strong binding observed with acidic stationary phases.[3][7]

  • Amine-Functionalized Silica: This is a specialty stationary phase where the silica surface is covalently modified with amino groups. This creates a "basic" surface environment that is highly effective for purifying basic compounds, often allowing for the use of less aggressive solvent systems like hexane/ethyl acetate.[1][2]

Q3: What mobile phase (eluent) should I start with?

Your mobile phase must be optimized using Thin-Layer Chromatography (TLC) first. The key is to include a small amount of a basic additive to compete with your product for the acidic sites on the stationary phase.

  • For Silica Gel: A common starting point is a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). To this mixture, add 0.5-2% of a basic modifier such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[1][3]

  • For Alumina: Basic modifiers are often not necessary, but can still be used. Solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane are typical.

The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3 on the TLC plate.[5]

Q4: This compound has diastereomers (cis and trans). How can I separate them?

Separating diastereomers is often possible with careful column chromatography because they have different physical properties.[8] To achieve separation:

  • Use a Long Column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very close Rf values.[3][4]

  • Optimize Your Solvent System: Test various solvent combinations. Sometimes switching one solvent for another with similar polarity but different chemical properties (e.g., swapping Dichloromethane for Ethyl Acetate) can significantly improve resolution.

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) can provide a different selectivity, potentially separating the diastereomers.[3][8]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My compound is not eluting from the silica gel column.

Cause: This is a classic sign of strong, irreversible adsorption of the basic amine to the acidic silica gel.[3][4]

Solutions:

  • Immediate Action (Column Flush): Add a strong, polar, basic eluent directly to the column. A mixture of 5-10% ammonium hydroxide in methanol can be used to flush the compound off the column. Note that this will likely co-elute with any other polar impurities.

  • Future Prevention (Method Adjustment):

    • Add a Basic Modifier: Always add a competing base like triethylamine (1-2%) or ammonium hydroxide to your mobile phase during both column packing and elution. This neutralizes the silica surface.[1][5]

    • Switch to Alumina: For your next attempt, use neutral or basic alumina as the stationary phase, which lacks the highly acidic silanol groups.[3]

    • Use Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that is specifically designed for purifying amines.[2]

Problem: My collected fractions show significant peak tailing on TLC, and the separation is poor.

Cause: Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, a common issue with amines on silica. The compound adsorbs onto acidic sites and then slowly "bleeds" off during elution, smearing the band.[3]

Solutions:

  • Increase the Concentration of Basic Modifier: If you are already using a base like triethylamine, try increasing its concentration slightly (e.g., from 0.5% to 1.5%).

  • Pre-treat the Silica: Before loading your sample, flush the packed column with one or two column volumes of the mobile phase containing the basic additive. This ensures the entire stationary phase is deactivated before the compound is introduced.[5]

  • Reduce Sample Load: Overloading the column can exacerbate tailing. Ensure you are not using too much crude material for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.

The troubleshooting logic can be visualized as a decision-making process.

G start Problem: Poor Separation or Recovery check_elution Is the compound eluting at all? start->check_elution check_tailing Is there significant peak tailing? check_elution->check_tailing Yes no_elution Strong Adsorption (Acid-Base Interaction) check_elution->no_elution No tailing Secondary Adsorption Interactions check_tailing->tailing Yes good_elution Poor Resolution of Diastereomers or Impurities check_tailing->good_elution No sol_base Solution: 1. Add/Increase Basic Modifier (Et3N) 2. Pre-treat silica with base no_elution->sol_base sol_stationary Solution: 1. Switch to Neutral/Basic Alumina 2. Use Amine-Functionalized Silica no_elution->sol_stationary tailing->sol_base sol_gradient Solution: 1. Use a shallower solvent gradient 2. Use a longer column for more resolution good_elution->sol_gradient

Caption: Troubleshooting flowchart for amine purification.

Problem: I cannot separate the cis and trans diastereomers.

Cause: The diastereomers have very similar polarities, resulting in nearly identical Rf values in the chosen solvent system.

Solutions:

  • TLC Optimization is Key: Do not run a column until you can see at least a small separation on a TLC plate.

    • Screen a wider range of solvents. Try ternary mixtures (three-component eluents) or systems with different solvent properties, such as replacing Dichloromethane with Chloroform or Ethyl Acetate with THF.

  • Perform a Gradient Elution: A slow, shallow gradient is more effective at separating closely eluting spots than an isocratic (constant solvent mixture) elution.[3] Start with a mobile phase where the Rf of your compounds is less than 0.2 and gradually increase the polarity.[5]

  • Increase Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances resolving power.

  • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity rather than polarity. Since the cis and trans isomers may have different shapes that affect their hydrophobic interactions, a C18 column with a water/acetonitrile or water/methanol mobile phase may successfully separate them.[8]

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel

This is the recommended starting procedure for purifying 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your target compound an Rf of 0.2-0.3.

  • Prepare your chosen mobile phase in bulk, adding 1% triethylamine (Et₃N) by volume. For example, for 1 L of 95:5 DCM/MeOH, use 940 mL DCM, 50 mL MeOH, and 10 mL Et₃N.

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.[9]

  • In a beaker, create a slurry by mixing silica gel with your Et₃N-containing mobile phase.

  • Quickly pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[10]

  • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. Add a final layer of sand on top to protect the silica surface.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the mobile phase.

  • Carefully pipette this concentrated solution onto the top layer of sand.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes as the solvent drips from the bottom.[11]

  • If using a gradient, start with the less polar solvent system and gradually introduce the more polar system.

5. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

The general workflow for this process is summarized below.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3 with 1% Et3N) Pack 2. Pack Column (Wet slurry with Et3N-doped eluent) TLC->Pack Load 3. Load Sample (Concentrated solution or dry load) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for amine purification by column chromatography.

Data Summary Table

The following table provides starting points for mobile phase optimization. The exact ratios must be determined empirically via TLC for each specific batch of crude material.

Stationary PhasePrimary Solvent (Non-polar)Secondary Solvent (Polar)Basic Modifier (v/v)Target Rf
Silica Gel Dichloromethane (DCM)Methanol (MeOH)1-2% Et₃N or NH₄OH0.2 - 0.3
Silica Gel HexaneEthyl Acetate (EtOAc)1-2% Et₃N0.2 - 0.3
Neutral Alumina Dichloromethane (DCM)Methanol (MeOH)0-1% Et₃N (Optional)0.3 - 0.4
Reversed-Phase C18 Water (H₂O)Acetonitrile (ACN)0.1% TFA or Et₃Nk' = 2-10

Note: For reversed-phase, the target is a retention factor (k') between 2 and 10, which ensures the compound is sufficiently retained for good separation.[12]

References

  • DOT (graph description language) - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved February 15, 2026, from [Link] eleteti.com/practical-guide-to-dot-language-graphviz-for-developers-and-analysts/

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved February 15, 2026, from [Link]

  • Srihari, K. (2021, November 2). Drawing flowcharts with dot. srvr.in. Retrieved February 15, 2026, from [Link]

  • Column Chromatography (Animation) - YouTube. (2022, December 27). Retrieved February 15, 2026, from [Link]

  • Flowchart Creation - Developer Documentation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 15, 2026, from [Link]

  • Column chromatography (video) - Khan Academy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]

  • Understanding Chromatography Graphs for Beginners - Chrom Tech, Inc. (2024, November 20). Retrieved February 15, 2026, from [Link]

  • Performing Column Chromatography - YouTube. (2023, March 10). Retrieved February 15, 2026, from [Link]

  • What's Happening to My Column? - LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved February 15, 2026, from [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Retention Factor and its Role in Chromatographic Method Development. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chromatography - PubMed. (2024, January 11). Retrieved February 15, 2026, from [Link]

  • Retention factor – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Which is best column for analyzing oligomers in pyrazole compounds by HPLC? (2013, December 4). Retrieved February 15, 2026, from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved February 15, 2026, from [Link]

  • Retention Factor - Restek Resource Hub. (2021, June 17). Retrieved February 15, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved February 15, 2026, from [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved February 15, 2026, from [Link]

  • Planar chromatographic separation of enantiomers and diastereomers with cyclodextrin mobile phase additives | Scilit. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-(1h-pyrazol-1-yl)cyclohexan-1-amine - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved February 15, 2026, from [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved February 15, 2026, from [Link]

  • Amine purification - Chemistry - Science Forums. (2011, August 29). Retrieved February 15, 2026, from [Link]

  • Impurities - Mangalam Drugs & Organics. (n.d.). Retrieved February 15, 2026, from [Link]

  • List of Impurities - JAN-2021 - inveniolife. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) - ResearchGate. (2025, October 15). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of Pyrazole-Cyclohexylamine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common yet significant challenge o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming the common yet significant challenge of poor aqueous solubility in pyrazole-cyclohexylamine intermediates. As crucial building blocks in medicinal chemistry, the solubility of these intermediates directly impacts reaction kinetics, purification efficiency, and the overall viability of a synthetic route.

This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with step-by-step protocols to address specific solubility issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of pyrazole-cyclohexylamine intermediates contribute to their poor solubility?

A1: The limited aqueous solubility of these intermediates often stems from a combination of factors inherent to their molecular structure. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is also aromatic and can contribute to lipophilicity.[1][2] The cyclohexylamine moiety is predominantly non-polar and bulky, further increasing the molecule's hydrophobicity. Strong intermolecular forces, such as hydrogen bonding and π-π stacking in the crystal lattice, can also make it energetically unfavorable for the solvent to surround and dissolve the individual molecules.[3]

Q2: What are the most common initial strategies for improving the solubility of pyrazole-cyclohexylamine intermediates in organic solvents for reactions?

A2: For reactions, a common starting point is to explore a range of organic solvents with varying polarities. Pyrazole derivatives often show good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as alcohols like ethanol and methanol.[4] If a single solvent is insufficient, employing a binary solvent system can be effective. This involves dissolving the intermediate in a "good" solvent where it is more soluble and then carefully adding a miscible "poor" solvent to the reaction mixture.[3] Additionally, for many solid solutes, solubility increases with temperature, so carefully heating the reaction mixture can be a simple and effective method.[4]

Q3: How does pH modification impact the aqueous solubility of these intermediates?

A3: The pyrazole ring has a pKa of approximately 2.5, making it weakly basic.[1] The cyclohexylamine moiety is a primary amine and is significantly more basic. Therefore, the overall molecule will have a basic character. Adjusting the pH of the aqueous medium to be more acidic will protonate the nitrogen atoms, particularly the more basic cyclohexylamine nitrogen, forming a salt. This ionization dramatically increases the polarity of the molecule and, consequently, its aqueous solubility.[5][6] This is a fundamental principle in forming salts to enhance the solubility of basic active pharmaceutical ingredients (APIs).[7]

Q4: When should I consider more advanced formulation techniques like amorphous solid dispersions or co-crystals?

A4: These techniques are typically employed when simpler methods like pH adjustment or co-solvent systems are insufficient, especially when the goal is to enhance bioavailability for in vivo studies.[8][9] If your pyrazole-cyclohexylamine intermediate is what is often termed a "brick dust" molecule—highly crystalline with very low solubility across a range of solvents—then creating an amorphous solid dispersion (ASD) can be beneficial.[10] ASDs involve dispersing the compound in a polymer matrix, which prevents crystallization and maintains the molecule in a higher energy, more soluble amorphous state.[8] Co-crystallization, the formation of a multi-component crystal with a benign co-former, can also be explored to alter the crystal packing and improve solubility.[5][8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common solubility problems encountered during experimental work.

Issue 1: Intermediate Crashes Out of Solution During Aqueous Workup

Underlying Cause: A sudden change in the solvent environment from a more organic to a highly aqueous medium during extraction or washing steps can cause the poorly soluble intermediate to precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation during aqueous workup.

Protocol 2.1: pH-Modified Aqueous Extraction

Objective: To maintain the solubility of a basic pyrazole-cyclohexylamine intermediate during an aqueous extraction by forming its soluble salt in situ.

Materials:

  • Crude reaction mixture containing the pyrazole-cyclohexylamine intermediate dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Separatory funnel.

  • pH paper or pH meter.

Procedure:

  • Transfer the organic solution of your intermediate to a separatory funnel.

  • Add 1M HCl to the separatory funnel. The volume should be sufficient to protonate the intermediate.

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated, more soluble intermediate should now be in the aqueous layer.

  • Drain the organic layer, which contains non-basic impurities.

  • To recover the intermediate, add a fresh portion of an organic solvent to the separatory funnel containing the acidic aqueous layer.

  • Slowly add saturated sodium bicarbonate solution to the funnel to neutralize the acid and deprotonate the intermediate, making it less soluble in the aqueous phase. Monitor the pH to ensure it becomes basic (pH > 8).

  • The deprotonated intermediate will partition back into the fresh organic layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified intermediate.

Issue 2: Poor Solubility in NMR or HPLC Solvents Leading to Inaccurate Quantification

Underlying Cause: The intermediate may have limited solubility in standard deuterated solvents for NMR (e.g., CDCl₃) or the mobile phase for HPLC, leading to peak broadening, shouldering, or inaccurate concentration measurements.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of the intermediate in a variety of common deuterated solvents (for NMR) or HPLC-grade solvents. For NMR, consider DMSO-d₆ or MeOD-d₄. For HPLC, acetonitrile and methanol are common starting points.

  • Use of Co-solvents: If solubility is still an issue, a small percentage of a stronger, miscible co-solvent can be added. For example, adding a small amount of DMSO-d₆ to a CDCl₃ solution for NMR analysis.[11]

  • Temperature Variation: Gently warming the sample can sometimes improve solubility for the duration of the analysis. Ensure the compound is stable at elevated temperatures.

Protocol 2.2: Preparation of a Sample for NMR with a Co-Solvent

Objective: To obtain a clear, homogenous solution of a poorly soluble pyrazole-cyclohexylamine intermediate for NMR analysis.

Materials:

  • Pyrazole-cyclohexylamine intermediate.

  • Deuterated chloroform (CDCl₃).

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR tube.

  • Vortex mixer.

Procedure:

  • Weigh an appropriate amount of the intermediate into a clean, dry vial.

  • Add the standard volume of CDCl₃ for your NMR experiment (e.g., 0.6 mL).

  • Vortex the sample to attempt dissolution. Observe for any undissolved solid.

  • If solid remains, add DMSO-d₆ dropwise (e.g., 10-20 µL at a time) while vortexing.

  • Continue adding the co-solvent until a clear solution is obtained.

  • Transfer the homogenous solution to an NMR tube for analysis.

  • Note the solvent mixture used in your experimental records.

Issue 3: Difficulty in Achieving Desired Concentration for Biological Assays

Underlying Cause: The aqueous buffers used in biological assays are often poor solvents for lipophilic pyrazole-cyclohexylamine intermediates, leading to precipitation and unreliable assay results.

Data Presentation: Comparison of Solubilization Strategies for a Model Intermediate

Solubilization MethodSolvent SystemAchievable Concentration (µg/mL)Observations
None Phosphate Buffered Saline (PBS), pH 7.4< 1Immediate precipitation observed.
pH Adjustment 0.1 M Citrate Buffer, pH 3.050Clear solution, but pH may affect assay.
Co-solvent PBS with 5% DMSO25Solution is clear, but DMSO concentration must be controlled to avoid cytotoxicity.
Cyclodextrin Complexation PBS with 2% HP-β-CD75Clear solution, generally biocompatible.

Experimental Workflow for Solubility Enhancement in Aqueous Buffers:

Caption: Decision workflow for improving solubility in biological assay buffers.

This technical guide provides a starting point for addressing the solubility challenges associated with pyrazole-cyclohexylamine intermediates. A systematic approach to understanding the underlying physicochemical properties of your specific molecule will enable you to select the most effective solubilization strategy for your experimental needs.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]

  • Pharmaffiliates. (2025, November 12). Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. [Link]

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Almac. (n.d.). Key strategies central to overcoming poor API solubility. [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Side Reactions in Pyrazole Amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of pyrazole amines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of pyrazole amines. Our focus is to provide in-depth, mechanistically grounded troubleshooting for common cyclization side reactions. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue 1: Formation of an Undesired Regioisomer

Q: My reaction with an unsymmetrical β-ketonitrile and a substituted hydrazine is producing a mixture of two pyrazole amine regioisomers that are difficult to separate. How can I control the regioselectivity?

A: This is the most common challenge in pyrazole synthesis. The formation of regioisomers occurs because the substituted hydrazine can attack either of the two electrophilic centers of your β-ketonitrile precursor (the ketone carbonyl and the nitrile carbon).[1] The outcome is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1][2][3]

Mechanistic Insight: The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization onto the nitrile.[4][5] However, the initial nucleophilic attack of the substituted hydrazine is the selectivity-determining step. The two nitrogen atoms of a substituted hydrazine (e.g., methylhydrazine) have different nucleophilicities and are subject to different steric environments.

  • Under acidic conditions: The reaction is often under thermodynamic control. Protonation of the carbonyl oxygen activates it for attack. The regioselectivity can be influenced by the stability of the resulting intermediates.[3][6]

  • Under basic or neutral conditions: The reaction is typically under kinetic control. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbon center of the 1,3-dicarbonyl equivalent.[1] Electron-withdrawing groups on the β-ketonitrile will make the adjacent carbonyl carbon more electrophilic.[3]

Troubleshooting Workflow for Regioisomer Control

G start Problem: Mixture of Regioisomers cond Analyze Precursor Structure start->cond steric Significant Steric Difference between R1 and R2? cond->steric Steric Effects electronic Significant Electronic Difference between R1 and R2? cond->electronic Electronic Effects sol_conditions Modify Reaction Conditions cond->sol_conditions No Clear Steric/Electronic Bias sol_steric Leverage Sterics: Attack will favor the less hindered site. steric->sol_steric Yes steric->sol_conditions No sol_electronic Leverage Electronics: Attack will favor the more electrophilic carbon. electronic->sol_electronic Yes electronic->sol_conditions No ph_mod pH Modification sol_conditions->ph_mod solvent_mod Solvent Modification sol_conditions->solvent_mod temp_mod Temperature Modification sol_conditions->temp_mod

Caption: Troubleshooting decision tree for managing regioisomer formation.

Actionable Solutions:

  • pH Optimization: This is often the most critical parameter.[3][6]

    • Acidic Conditions: Add a catalytic amount of acetic acid or use a hydrazine salt (e.g., hydrochloride). This can favor attack at the more basic carbonyl group. However, highly acidic conditions can sometimes promote side reactions.[6]

    • Basic Conditions: Use a mild base like sodium acetate or triethylamine. This can favor the attack of the more nucleophilic nitrogen atom of the hydrazine.[6]

  • Solvent Modification: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[3]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 3-trifluoromethyl pyrazole isomer in certain systems. These solvents have unique hydrogen-bonding properties that can stabilize one transition state over the other.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.

Data-Driven Example: Solvent Effect on Regioselectivity

The following table, adapted from literature data, illustrates the powerful effect of solvent choice on the ratio of desired to undesired pyrazole regioisomers.

EntryR¹ GroupHydrazineSolventTemp (°C)Ratio (2a:3a)*
1PhenylMethylhydrazineEtOHRT55:45
2PhenylMethylhydrazineTFERT85:15
3PhenylMethylhydrazineHFIPRT97:3
42-FurylMethylhydrazineEtOHRT60:40
52-FurylMethylhydrazineHFIPRT>99:1

*Ratio of desired 3-CF₃ regioisomer (2a) to the undesired 5-CF₃ regioisomer intermediate (3a).

Issue 2: Unwanted Pyrazolo[1,5-a]pyrimidine Formation

Q: In my synthesis of a 5-aminopyrazole, I'm observing a significant amount of a higher molecular weight byproduct, which I've identified as a pyrazolo[1,5-a]pyrimidine. What is causing this and how can I prevent it?

A: This is a classic side reaction where your desired 5-aminopyrazole product acts as a nucleophile and reacts with unreacted β-dicarbonyl starting material (or an equivalent) in a subsequent cyclocondensation reaction.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid heterocyclic system.[7]

Mechanistic Insight: The 5-aminopyrazole possesses two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic amino group. The reaction typically proceeds via nucleophilic attack of the exocyclic amino group onto a carbonyl carbon of a second molecule of the dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[8] This side reaction is more likely if the reaction is run at high concentrations or if the dicarbonyl compound is added too quickly.

Visualizing the Side Reaction Pathway

G cluster_main Desired Reaction cluster_side Side Reaction Ketonitrile β-Ketonitrile Aminopyrazole 5-Aminopyrazole (Product) Ketonitrile->Aminopyrazole Hydrazine Hydrazine Hydrazine->Aminopyrazole Aminopyrazole_reagent 5-Aminopyrazole (Acts as Nucleophile) Aminopyrazole->Aminopyrazole_reagent Reacts with... Fused_Product Pyrazolo[1,5-a]pyrimidine (Byproduct) Aminopyrazole_reagent->Fused_Product Ketonitrile_excess Excess β-Ketonitrile Ketonitrile_excess->Fused_Product

Caption: Competing pathways leading to the desired product and the fused byproduct.

Actionable Solutions:

  • Control Stoichiometry and Addition Rate: This is the most effective strategy.

    • Use a slight excess (1.05-1.1 equivalents) of the hydrazine component to ensure the β-ketonitrile is fully consumed.

    • Add the β-ketonitrile slowly (e.g., via syringe pump) to a solution of the hydrazine. This keeps the instantaneous concentration of the dicarbonyl low, minimizing its opportunity to react with the product.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of the undesired secondary cyclization.

  • Choice of Catalyst: Fine-tuning the catalyst can influence selectivity.[8] If using an acid catalyst, a milder acid might favor the initial pyrazole formation without excessively promoting the subsequent condensation.

Experimental Protocols

Protocol 1: Optimizing Regioselectivity via Solvent Screening

This protocol is designed to test the effect of different solvents on the regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

  • Setup: Prepare three identical reaction vials (e.g., 4 mL screw-cap vials) with stir bars. Label them "Ethanol," "TFE," and "HFIP."

  • Reagent Preparation:

    • Prepare a stock solution of your unsymmetrical 1,3-dicarbonyl compound (e.g., 1.0 M in a neutral solvent like dichloromethane).

    • Prepare a stock solution of your substituted hydrazine (e.g., 1.1 M in the same solvent).

  • Reaction Execution:

    • To each vial, add 1.0 mL of the respective solvent (Ethanol, TFE, HFIP).

    • Add 105 µL (1.05 eq) of the hydrazine solution to each vial and begin stirring.

    • Add 100 µL (1.0 eq) of the 1,3-dicarbonyl stock solution to each vial.

    • Seal the vials and stir at room temperature.

  • Monitoring and Analysis:

    • After 1 hour, 4 hours, and 24 hours, take a small aliquot from each reaction.

    • Dilute the aliquot and analyze by LC-MS to determine the ratio of the two regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis and what are its common limitations? A1: The Knorr pyrazole synthesis is a fundamental organic reaction that prepares pyrazoles from the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[9][10][11] While highly versatile, its primary limitation is the potential formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, which can complicate purification and lower the yield of the desired product.[2][3]

Q2: My starting β-ketonitrile is unstable under the reaction conditions. Are there alternative starting materials for aminopyrazole synthesis? A2: Yes. If your β-ketonitrile is prone to degradation, you can use α,β-unsaturated nitriles (e.g., ethoxymethylenemalononitrile) as precursors. These react with hydrazines to form aminopyrazoles, often with high regioselectivity. Another route involves the ring-opening and rearrangement of isoxazoles with hydrazine.

Q3: Can microwave-assisted synthesis help improve my reaction outcome? A3: Microwave-assisted synthesis can be highly effective in reducing reaction times and, in some cases, improving yields and selectivity for pyrazolo[1,5-a]pyrimidine synthesis.[8] The rapid and uniform heating can sometimes favor the desired reaction pathway over slower, thermally-driven side reactions. However, optimization is still required, as the higher energy input can also accelerate byproduct formation if not carefully controlled.

Q4: I am using a hydrazine salt (e.g., hydrochloride). Is it necessary to add a base? A4: Yes, it is highly recommended. Using a hydrazine salt introduces acid (HCl) into the reaction, which can catalyze the reaction but may also promote the formation of colored byproducts or other side reactions.[6] Adding one equivalent of a mild base, such as sodium acetate, will neutralize the acid, leading to a cleaner reaction profile and often better yields.[6]

References

  • Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (n.d.).
  • Zhang, T., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 15, 2026, from [Link]

  • PMC. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021, February 17). Pyrazoles Syntheses, reactions and uses. Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem. (n.d.).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 8). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved February 15, 2026, from [Link]

  • PMC - NIH. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved February 15, 2026, from [Link]

  • American Chemical Society. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved February 15, 2026, from [Link]

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.).
  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved February 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.).
  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 15, 2026, from [Link]

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.).
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Pyrazole Removal Strategies

Topic: Removing Unreacted Pyrazole from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide | Last Updated: February 2026 Introduction: The "Sticky" Pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Pyrazole from Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide | Last Updated: February 2026

Introduction: The "Sticky" Pyrazole Problem

Unreacted pyrazole is a notorious impurity in medicinal chemistry. Its persistence is due to its amphoteric nature and hydrogen-bonding capability . It acts as both a hydrogen bond donor (NH) and acceptor (N), causing it to "drag" or co-elute with polar products on silica gel. Furthermore, its high boiling point (~186°C) renders standard rotary evaporation ineffective.

This guide provides a tiered troubleshooting approach, moving from bulk extraction methods to high-precision scavenging and chromatographic techniques.

Part 1: The Physicochemical Profile (Know Your Enemy)

To remove pyrazole, you must exploit its specific physical properties. The most critical data point is the pKa .

PropertyValueImplication for Removal
pKa (Conjugate Acid) ~2.5 Pyrazole is a weak base.[1] To protonate it fully (Py-H⁺) and force it into water, you need a strong acid (pH < 1). Weak acids (citric, acetic) are often insufficient.
pKa (NH Acidity) ~14.2 It is a very weak acid.[1] Base extraction (NaOH) is generally ineffective for removal because you cannot easily reach pH > 16 to fully deprotonate it in water.
Boiling Point 186–188 °CIt will not strip off on a standard rotovap. High-vacuum drying often leads to sublimation, contaminating the manifold rather than leaving the flask.
LogP ~0.26It has intermediate polarity. It is soluble in both organic solvents (DCM, EtOAc) and water, making simple water washes inefficient without pH adjustment.

Part 2: Tier 1 - Liquid-Liquid Extraction (The "pH Swing")

Scenario: Your product is stable to strong acid (pH 0–1) and is soluble in organic solvents.

The Mechanism

Because the pKa of protonated pyrazole is ~2.5, washing with a buffer at pH 4 or 5 will result in significant amounts of neutral pyrazole remaining in the organic layer. You must drive the equilibrium completely to the Pyrazolium salt (Py-H⁺ Cl⁻).

Rule of Thumb: To remove >99% of a base, the aqueous pH must be at least 2 units below its pKa.

  • Target pH: < 0.5

  • Reagent: 1N HCl (pH ~0).

Protocol: The Aggressive Acid Wash
  • Dilute: Dissolve your crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid Ether if possible (pyrazole is quite soluble in ether).

  • Wash 1: Extract with 1N HCl (3 x Vol).

    • Why? This converts pyrazole to the water-soluble hydrochloride salt.

  • Validation: Check the organic layer by TLC.[2] If pyrazole persists, the partition coefficient wasn't favorable enough.

  • Wash 2 (Optional): Wash with Brine to remove residual acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Visualization: The Partitioning Logic

ExtractionLogic Start Crude Mixture (Product + Pyrazole) Solvent Dissolve in DCM/EtOAc Start->Solvent AcidWash Add 1N HCl (pH ~0) Solvent->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer Contains: Product Separation->OrgLayer Non-polar species AqLayer Aqueous Layer Contains: Pyrazole-H+ Cl- Separation->AqLayer Ionic species Check TLC Check OrgLayer->Check

Figure 1: Logic flow for acid-base extraction of pyrazole. Note that pH must be significantly lower than the pKa (2.5) to ensure complete protonation.

Part 3: Tier 2 - Solid-Supported Scavenging

Scenario: Your product contains basic nitrogens (amines, pyridines) that would also protonate and wash away in 1N HCl, OR your product is acid-sensitive.

The Solution: Selective Resin Capture

Using a solid-supported acid scavenger allows you to remove pyrazole without subjecting the product to a bulk aqueous acid wash.

Recommended Scavengers
Scavenger TypeCommercial NameMechanismLoading
Strong Cation Exchange Amberlyst® 15Sulfonic acid binds pyrazole. Very strong binding.~4.7 meq/g
Silica-Supported Acid Si-Tosic Acidp-Toluenesulfonic acid on silica. Good for flow chemistry.~0.8 meq/g
Protocol: Batch Mode Scavenging
  • Calculate: Determine the theoretical excess of pyrazole (moles).

  • Weigh: Add 3–5 equivalents of Amberlyst 15 (relative to the pyrazole impurity) to the reaction mixture or the crude dissolved in DCM/MeOH.

  • Agitate: Stir gently for 1–4 hours.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads. Use an orbital shaker or overhead stirrer.

  • Filter: Filter off the resin. The pyrazole remains trapped on the solid phase.

  • Rinse: Wash the resin with MeOH to ensure your product isn't non-specifically adsorbed.

Part 4: Tier 3 - Chromatographic Solutions

Scenario: Extraction failed, and you must purify via column chromatography.

The Issue: On standard silica gel (which is slightly acidic, pH ~5), pyrazole interacts strongly with silanol groups, causing it to streak and co-elute with your compound.

Troubleshooting the Column
Method A: The "Base-Doped" Eluent (Standard Phase)

Neutralize the silica acidity to prevent pyrazole tailing.

  • Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., 1% TEA in DCM/MeOH).

  • Result: The base blocks the silanol sites. Pyrazole elutes as a sharp, defined band, usually much earlier or later than your product depending on the gradient.

Method B: Switch Stationary Phase
  • Neutral Alumina: Use Aluminum Oxide (Neutral) instead of Silica. Pyrazole binds less strongly to alumina.

  • Reverse Phase (C18): Pyrazole is very polar. On a C18 column with a water/acetonitrile gradient, pyrazole will elute near the solvent front (dead volume), while most organic products will retain longer. This is often the most effective separation method.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is also a weak base (e.g., a pyridine). Won't the acid wash remove it too? A: Yes, it likely will. In this case, you cannot use the 1N HCl wash.

  • Strategy: Use Reverse Phase Chromatography (C18) . At neutral pH, the pyridine product will likely be more lipophilic (retain longer) than the small, polar pyrazole (elutes early).

Q: Can I remove pyrazole by evaporation/sublimation? A: Only if your product is very stable and non-volatile. Pyrazole sublimes at moderate temperatures under high vacuum.

  • Protocol: Place the crude solid under high vacuum (< 0.1 mbar) and heat to 40–50°C. A cold finger condenser is required. Pyrazole will sublime onto the cold finger. Warning: This is slow and rarely quantitative.

Q: I see a spot on TLC that stains yellow with anisaldehyde. Is that pyrazole? A: Pyrazole itself is often UV active (210–220 nm) but stains poorly with many standard dips. It may show up as a white spot (fluorescence quenching) on silica plates. Iodine chambers are usually the most reliable way to visualize unreacted pyrazole on a TLC plate (it turns brown/yellow).

Summary Workflow

Workflow Start Reaction Mixture Contains Pyrazole AcidStable Is Product Acid Stable & Lipophilic? Start->AcidStable Action1 Wash with 1N HCl (pH < 1) AcidStable->Action1 Yes Action2 Is Product Water Soluble? AcidStable->Action2 No YesAcid Yes NoAcid No Action3 Use Amberlyst 15 Resin OR Reverse Phase HPLC Action2->Action3 Yes (Avoid extraction) Action4 Dope Silica Column with 1% Et3N Action2->Action4 No (Use Chromatography)

Figure 2: Decision tree for selecting the appropriate removal method based on product stability.

References

  • PubChem. Pyrazole Compound Summary (CID 1048). National Library of Medicine. Available at: [Link]

  • López-López, M. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI Molecules. (Discusses pKa and physical properties). Available at: [Link]

  • Chandak, H.S. et al. (2010). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.[3] ResearchGate.[4] (Validates resin usage). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Aminocyclohexyl Pyrazoles

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of aminocyclohexyl pyrazole derivatives. Recrystallization, a cornerstone of chemical p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of aminocyclohexyl pyrazole derivatives. Recrystallization, a cornerstone of chemical purification, is often a nuanced process requiring careful optimization, especially for complex molecules like aminocyclohexyl pyrazoles which possess both polar (amine, pyrazole) and non-polar (cyclohexyl) functionalities.[1][2] This guide provides a structured approach to solvent selection and troubleshooting, grounded in the principles of solubility, crystal growth kinetics, and impurity rejection.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the development of a recrystallization protocol for aminocyclohexyl pyrazoles.

Q1: What are the ideal characteristics of a recrystallization solvent for my aminocyclohexyl pyrazole?

An ideal solvent for recrystallization should exhibit a steep solubility curve for your compound.[3][4] This means the aminocyclohexyl pyrazole should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3][4] This differential solubility is the driving force for crystallization upon cooling.[5][6] Additionally, the solvent should either not dissolve impurities at all, or keep them soluble even at low temperatures, allowing for their separation in the mother liquor.[4][7] The solvent should also be chemically inert with your compound, have a relatively low boiling point for easy removal from the purified crystals, and be non-toxic.[4]

Q2: How does the structure of my aminocyclohexyl pyrazole influence solvent selection?

The dual nature of aminocyclohexyl pyrazoles—possessing a polar aminocyclohexyl group and a potentially aromatic pyrazole ring—makes solvent selection a critical step.[1][2] The principle of "like dissolves like" is a good starting point.[8]

  • Polar Solvents: Protic solvents like ethanol, methanol, and isopropanol can form hydrogen bonds with the amine and pyrazole moieties, often leading to good solubility, especially when heated.[1][3][9]

  • Non-Polar Solvents: Solvents like toluene or heptane are less likely to be effective single solvents due to the polar functional groups. However, they can be excellent "anti-solvents" in a mixed solvent system.

  • Intermediate Polarity Solvents: Ketones (e.g., acetone) and esters (e.g., ethyl acetate) can offer a good balance and are often effective single solvents for recrystallization.[10][11]

Q3: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens if the boiling point of the solvent is too close to the melting point of the compound, or if the solution is supersaturated to a very high degree.[4] To remedy this, you can:

  • Add more solvent: This reduces the level of supersaturation.

  • Use a higher boiling point solvent: This ensures a larger temperature difference between the dissolution and melting points.[4]

  • Cool the solution more slowly: This allows more time for nucleation and ordered crystal growth.[7][12][13]

Q4: I am not getting any crystals, even after cooling. What should I do?

If crystals fail to form, the solution may not be sufficiently supersaturated, or the nucleation process may be inhibited.[14] Try the following troubleshooting steps:

  • Induce Crystallization: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[1][14]

  • Seed the Solution: Add a tiny crystal of the pure aminocyclohexyl pyrazole (a "seed crystal") to the solution to initiate crystal growth.[14][15]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[14]

  • Use an Anti-Solvent: If using a single solvent system, consider adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[1][16]

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols for overcoming specific challenges in optimizing your recrystallization process.

Guide 1: Systematic Solvent Selection Workflow

A systematic approach to solvent screening is crucial for identifying the optimal solvent or solvent system.

Protocol 1: Single Solvent Screening

  • Solubility Testing: In separate test tubes, place approximately 20 mg of your crude aminocyclohexyl pyrazole.[17]

  • Room Temperature Assessment: Add a small amount (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe if the compound dissolves. A good candidate solvent will not dissolve the compound at room temperature.[18]

  • Hot Solubility Assessment: Gently heat the test tubes that showed poor room temperature solubility in a water bath.[17] Add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.[6][17] Observe the quantity and quality of the crystals formed.

The ideal single solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature, resulting in a good yield of well-formed crystals upon cooling.[3][4]

Table 1: Common Solvents for Screening Aminocyclohexyl Pyrazoles

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting point for polar compounds.[1][3]
IsopropanolPolar Protic82Similar to ethanol, but less volatile.[3]
AcetonePolar Aprotic56Good for compounds with intermediate polarity.[10][11]
Ethyl AcetateIntermediate77Can be effective, often used in mixed systems.[10][11]
AcetonitrilePolar Aprotic82Can be useful for some polar compounds.[10]
TolueneNon-Polar111Generally a poor solvent, but useful as an anti-solvent.[8]
Heptane/HexaneNon-Polar98/69Excellent anti-solvents for polar compounds.[10][11]
WaterVery Polar100Can be a good solvent for salts or as an anti-solvent.[11]

Protocol 2: Binary Solvent System (Mixed Solvents)

If no single solvent is ideal, a binary solvent system can provide the necessary solubility profile.[1][8][16] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[1][8][16]

  • Dissolution: Dissolve the crude aminocyclohexyl pyrazole in a minimal amount of the hot "good" solvent.

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid.[1][16]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[16]

  • Cooling: Allow the saturated solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[1][16]

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Aminocyclohexyl Pyrazole solubility_test Perform Single Solvent Solubility Tests (Hot and Cold) start->solubility_test single_solvent_ok Good Crystal Formation? solubility_test->single_solvent_ok single_solvent_protocol Optimize Single Solvent Recrystallization single_solvent_ok->single_solvent_protocol Yes binary_solvent_screen Screen Binary Solvent Systems ('Good'/'Poor' Solvents) single_solvent_ok->binary_solvent_screen No end End: Purified Crystals single_solvent_protocol->end binary_solvent_ok Good Crystal Formation? binary_solvent_screen->binary_solvent_ok binary_solvent_protocol Optimize Binary Solvent Recrystallization binary_solvent_ok->binary_solvent_protocol Yes fail Consider Alternative Purification (e.g., Chromatography) binary_solvent_ok->fail No binary_solvent_protocol->end

Caption: A decision tree for systematic solvent selection in recrystallization.

Guide 2: Optimizing Cooling Profiles for Crystal Quality

The rate of cooling significantly impacts crystal size, purity, and morphology.[7][12][13]

  • Slow Cooling: Promotes the formation of larger, more perfect crystals with higher purity as it allows for selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[7][12][13] To achieve slow cooling, insulate the flask or allow it to cool to room temperature undisturbed before placing it in an ice bath.

  • Rapid Cooling ("Crashing Out"): Can lead to the formation of small, impure crystals as impurities can become trapped within the rapidly forming crystal lattice.[7] While this may maximize yield, it often compromises purity. For thermally unstable compounds, faster cooling might be necessary to minimize degradation.[12][13]

Protocol 3: Cooling Profile Optimization

  • Prepare identical saturated solutions of your aminocyclohexyl pyrazole in the chosen solvent system.

  • Profile A (Slow Cooling): Allow one flask to cool slowly to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.

  • Profile B (Moderate Cooling): Allow the second flask to cool to room temperature on the benchtop without insulation before moving it to an ice bath.

  • Profile C (Rapid Cooling): Place the third flask directly into an ice bath after dissolution.

  • Compare the resulting crystals from each profile for yield, size, and purity (e.g., by melting point analysis or HPLC).[6][15]

Diagram 2: Impact of Cooling Rate on Crystal Formation

Cooling_Rate cluster_slow Slow Cooling cluster_fast Fast Cooling slow_cooling Slow Cooling - Low Supersaturation - Ordered Growth - Impurity Exclusion large_crystals Result - Large, Pure Crystals - Lower Yield slow_cooling->large_crystals Favors fast_cooling Fast Cooling - High Supersaturation - Rapid Nucleation - Impurity Entrapment small_crystals Result - Small, Impure Crystals - Higher Yield fast_cooling->small_crystals Favors start Hot Saturated Solution start->slow_cooling start->fast_cooling

Caption: Relationship between cooling rate and resulting crystal characteristics.

Guide 3: Managing Impurities and Polymorphism

Impact of Impurities

Impurities can significantly affect crystallization by inhibiting crystal growth, altering crystal habit, or co-crystallizing with the product, thereby reducing purity.[19][20][21][22][23]

  • Insoluble Impurities: These can be removed by hot filtration of the saturated solution before cooling.[1][17]

  • Soluble Impurities: The goal is to select a solvent system where these impurities remain in the mother liquor after the desired compound has crystallized.[4][7] If impurities have similar solubility profiles to your product, multiple recrystallizations may be necessary.

Controlling Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.[24][25][26][27] The choice of solvent and the rate of cooling can influence which polymorph is obtained.[24][26]

  • Solvent Effects: Different solvents can favor the nucleation and growth of specific polymorphs due to varying solute-solvent interactions.

  • Thermodynamic vs. Kinetic Control: Rapid cooling often yields a metastable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) polymorph.

If you suspect polymorphism, it is essential to characterize the crystalline product using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Part 3: Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[28][29]

  • Be aware of the flammability and toxicity of the solvents being used.[28] Never heat flammable solvents with an open flame; use a heating mantle or steam bath.[28][17]

  • To prevent bumping (sudden, violent boiling), use a boiling chip or magnetic stirring when heating solutions.[28][30]

References

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. Retrieved from [Link]

  • Lab Safety in Crystallization Procedures. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Crystallization. (n.d.). Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]

  • Dr. Nerz. (n.d.). EXPERIMENT 2 GENERAL SAFETY CONSIDERATIONS. Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent?. r/chemhelp. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Heriot-Watt Research Portal. (n.d.). On-line analytical techniques for monitoring crystallisation processes of organic speciality chemicals. Retrieved from [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • ACS Publications. (2021, May 6). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]

  • ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]

  • PubMed. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design. Retrieved from [Link]

  • PMC. (n.d.). Dynamics and disorder: on the stability of pyrazinamide polymorphs. Retrieved from [Link]

  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of Cyclohexylamine Derivatives

Introduction Cyclohexylamine and its derivatives are indispensable building blocks in the pharmaceutical and agrochemical industries, serving as precursors to a wide range of molecules from analgesics to herbicides.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexylamine and its derivatives are indispensable building blocks in the pharmaceutical and agrochemical industries, serving as precursors to a wide range of molecules from analgesics to herbicides.[1][2] However, the inherent reactivity of the amine functional group makes these compounds susceptible to oxidative degradation during storage. This degradation can lead to the formation of impurities, compromising sample integrity, reducing shelf-life, and potentially impacting experimental outcomes. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, troubleshooting protocols, and frequently asked questions to mitigate the oxidation of cyclohexylamine derivatives during storage.

Section 1: The Science of Cyclohexylamine Oxidation

The primary driver of degradation in stored cyclohexylamine derivatives is oxidation, a process initiated by the presence of atmospheric oxygen. This process can be accelerated by factors such as elevated temperatures, exposure to light, and the presence of metal ion catalysts.[3] The aliphatic nature of the cyclohexyl ring and the nucleophilicity of the amino group are key factors in their reactivity.

The oxidation of a primary cyclohexylamine can proceed through several pathways, often initiated by the formation of an aminium radical. Key degradation products can include cyclohexanone and the corresponding imine, N-cyclohexylidenecyclohexylamine, which can be formed from the reaction of cyclohexanone with the parent amine.[4][5] Further oxidation can lead to ring-opening and the formation of a complex mixture of byproducts.

digraph "Cyclohexylamine_Oxidation_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Simplified Oxidation Pathway of Cyclohexylamine", fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Cyclohexylamine [label="Cyclohexylamine Derivative (R-NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="O2, Light, Heat, Metal Ions", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AminiumRadical [label="Aminium Radical Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroperoxide [label="Hydroperoxide Intermediate"]; Imine [label="Imine (e.g., N-Cyclohexylidene-\ncyclohexylamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ketone [label="Ketone (e.g., Cyclohexanone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FurtherOxidation [label="Further Oxidation Products\n(e.g., ring-opened species, amides)", shape=ellipse, style=dashed];

Cyclohexylamine -> AminiumRadical [label="Initiation"]; Oxygen -> AminiumRadical [style=dotted]; AminiumRadical -> Hydroperoxide; Hydroperoxide -> Ketone [label="Decomposition"]; Ketone -> Imine [label="+ R-NH2"]; Ketone -> FurtherOxidation; Imine -> FurtherOxidation; }

Figure 1: Simplified Oxidation Pathway of Cyclohexylamine. This diagram illustrates the initiation of oxidation via an aminium radical, leading to key byproducts like ketones and imines, which can undergo further degradation.

Section 2: Troubleshooting Guide for Stored Cyclohexylamine Derivatives

This section addresses common issues encountered during the storage and handling of cyclohexylamine derivatives.

Observed Issue Probable Cause(s) Recommended Solution(s) & Preventative Measures
Discoloration (Yellowing to Browning) Initial stages of oxidation. Formation of colored impurities.1. Immediately verify purity using GC-MS or HPLC.[6][7] 2. If purity is compromised, consider repurification (e.g., distillation) for non-critical applications.[8] 3. For future storage, implement inert gas blanketing and use amber glass containers.[3]
Changes in Physical State (e.g., precipitation, viscosity changes) Formation of insoluble oxidation byproducts or absorption of atmospheric CO2 and moisture. Cyclohexylamine is known to readily absorb CO2 to form crystalline carbonate salts.[9]1. Characterize the precipitate. It may be a carbonate salt if the container was not properly sealed. 2. Ensure containers are tightly sealed with high-quality caps.[3] 3. Store in a desiccator or a controlled low-humidity environment.
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration and the presence of reactive impurities.1. Always use a freshly opened or recently verified batch of the derivative for sensitive reactions. 2. Perform a purity check (e.g., NMR, GC-MS) on the stored material before use.[6][10] 3. Review and optimize storage conditions based on the recommendations in this guide.
Appearance of New Peaks in Chromatographic Analysis (GC/HPLC) Formation of oxidation byproducts such as cyclohexanone, dicyclohexylamine, or other derivatives.[4][10]1. Use GC-MS to identify the new peaks by comparing their mass spectra to known cyclohexylamine oxidation products.[6] 2. Implement an accelerated stability study to proactively identify potential degradants.[11] 3. Store the material at reduced temperatures (2-8 °C) to slow the rate of degradation.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for cyclohexylamine derivatives?

For optimal stability, cyclohexylamine derivatives should be stored at reduced temperatures, typically between 2-8°C. While some may be stable at room temperature for short periods, long-term storage should be refrigerated. It is generally recommended to keep storage temperatures below 30°C to minimize volatility and slow down potential degradation reactions.[3][9]

Q2: How does the choice of storage container impact the stability of my compound?

The container material is critical. Chemically inert materials such as amber glass or high-density polyethylene (HDPE) are recommended.[3] Amber glass is particularly advantageous as it protects the compound from light, which can catalyze oxidation. Containers should have tight-fitting caps to prevent exposure to air and moisture. Avoid containers made of copper, brass, zinc, or their alloys, as these metals can react with amines.[12][13]

Q3: What is inert gas blanketing, and when should I use it?

Inert gas blanketing, also known as padding, is the process of replacing the air in the headspace of a storage container with an inert gas like nitrogen or argon.[14] This displaces oxygen, a key component in the oxidation process. This technique is highly recommended for long-term storage of any oxidation-sensitive amine, especially high-purity grades or those used in sensitive applications.

Q4: Can I use antioxidants to stabilize my cyclohexylamine derivatives?

Yes, the addition of antioxidants can be an effective strategy. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used.[15][16] These molecules act as radical scavengers, interrupting the oxidation chain reaction. In some systems, a synergistic effect is observed between phenolic and aminic antioxidants, where the phenol can regenerate the amine antioxidant.[17] However, the compatibility and potential for side reactions with your specific derivative and downstream application must be evaluated.

Q5: My cyclohexylamine derivative has already discolored. Is it still usable?

The usability depends on the extent of degradation and the requirements of your application. A slight discoloration may indicate minor oxidation. It is crucial to re-analyze the material's purity using methods like GC-MS or HPLC to quantify the level of impurities.[6][18] For applications requiring high purity, such as in pharmaceutical synthesis, it is advisable to use a fresh, un-degraded lot.

Section 4: Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes a standard procedure for blanketing a container of a cyclohexylamine derivative with nitrogen gas for storage.

Materials:

  • Container of cyclohexylamine derivative

  • Source of dry, high-purity nitrogen gas

  • Two long needles (e.g., 18-gauge)

  • Septum or a cap that can be pierced

  • Parafilm or a secondary seal

Procedure:

  • Ensure the container cap can be safely pierced by a needle. A cap with a PTFE/silicone septum is ideal.

  • Insert one needle through the septum, ensuring its tip is in the headspace above the liquid. This will serve as the gas outlet.

  • Connect the second needle to the nitrogen gas source via tubing.

  • Insert the second needle through the septum, with its tip also in the headspace.

  • Gently start a slow, steady flow of nitrogen into the container. The flow should be gentle enough to avoid splashing the liquid.

  • Allow the nitrogen to flow for 2-5 minutes to thoroughly purge the oxygen from the headspace. The exiting gas from the outlet needle should be monitored.

  • While the nitrogen is still flowing, remove the outlet needle first.

  • Then, remove the nitrogen inlet needle.

  • Immediately seal the needle punctures with Parafilm or another appropriate secondary seal.

  • Store the container at the recommended temperature (typically 2-8°C).

digraph "Inert_Gas_Blanketing_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 2: Inert Gas Blanketing Workflow", fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_container [label="Prepare Container with Septum Cap"]; insert_needles [label="Insert Inlet and Outlet Needles into Headspace"]; start_n2_flow [label="Start Gentle Flow of Nitrogen Gas"]; purge_headspace [label="Purge Headspace for 2-5 Minutes"]; remove_outlet [label="Remove Outlet Needle"]; remove_inlet [label="Remove Inlet Needle"]; seal_container [label="Seal Punctures and Container"]; store [label="Store at Recommended Temperature"]; end_process [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_container; prep_container -> insert_needles; insert_needles -> start_n2_flow; start_n2_flow -> purge_headspace; purge_headspace -> remove_outlet; remove_outlet -> remove_inlet; remove_inlet -> seal_container; seal_container -> store; store -> end_process; }

Figure 2: Inert Gas Blanketing Workflow. A step-by-step logical flow for preparing a sample for long-term storage under an inert atmosphere.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general starting point for assessing the purity of a cyclohexylamine derivative and identifying potential oxidation products.

Instrumentation and Columns:

  • A GC-MS system with a standard electron ionization (EI) source.

  • A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Prepare a stock solution of the cyclohexylamine derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Conditions (Starting Point):

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-450

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the relative purity by area percent.

  • For any impurity peaks, analyze the mass spectrum and compare it to a library (e.g., NIST) and literature data for known oxidation products of cyclohexylamine, such as cyclohexanone (m/z 98) and dicyclohexylamine (m/z 181).[6][10][18]

References

  • Cyclohexylamine (C6H13N) properties. (n.d.). Mol-Instincts. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess. Retrieved February 15, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 15, 2026, from [Link]

  • Osuna, V., et al. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.Google Patents.
  • Hanzlik, R. P., & Tullman, R. H. (1982). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. Journal of the American Chemical Society, 104(7), 2048-2050. Retrieved February 15, 2026, from [Link]

  • Čapek, L., et al. (2012). Towards the mechanism of the oxidation of cyclohexylamine by molecular oxygen over alumina-based catalysts. Reaction Kinetics, Mechanisms and Catalysis, 105(2), 399-412. Retrieved February 15, 2026, from [Link]

  • Wang, X., et al. (2021). Highly Selective Preparation of Cyclohexanone Oxime from Liquid-Phase Catalytic Oxidation of Cyclohexylamine with Molecular Oxygen over Glucose-Modified TiO2 under Solvent-Free Conditions. Industrial & Engineering Chemistry Research, 60(11), 4165-4172. Retrieved February 15, 2026, from [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). SlidePlayer. Retrieved February 15, 2026, from [Link]

  • Wang, C. J., et al. (2023). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 14(38), 10515-10521. Retrieved February 15, 2026, from [Link]

  • Dumeignil, F., et al. (2015). Oxidation of mixtures of 1-butanol and n-hexyl amine using (A) Au–MgAl... ResearchGate. Retrieved February 15, 2026, from [Link]

  • Williams, D. A., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 199-204. Retrieved February 15, 2026, from [Link]

  • Attimarad, M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 195, 115447. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine, Morpholine, and Diethylaminoethanol in Water and Condensed Steam by Direct Aqueous Injection Gas Chromatography. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. (2012). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Oxidation of different substituted cyclohexane derivatives selected for... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preparation of cyclohexylamine (cyclohexanamine; aminocyclohexane; hexahydroaniline; hexahydrobenzenamine). (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Storage & Handling of Anhydrous Ammonia. (n.d.). Tanner Industries. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • How do phenols work with a amine antioxidant additives? (2021, February 24). YouTube. Retrieved February 15, 2026, from [Link]

  • Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CYCLOHEXYLAMINE. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Ensuring the Quality of Active Pharmaceutical Ingredients. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

  • Accelerated Physical Stability Testing. (n.d.). Microchem Laboratory. Retrieved February 15, 2026, from [Link]

  • Accelerated stability testing. (2015, November 25). SlideShare. Retrieved February 15, 2026, from [Link]

  • Ammonia Storage Guidelines. (2021, November 11). U.S. Hazmat Storage. Retrieved February 15, 2026, from [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. (2012, March 16). PubMed. Retrieved February 15, 2026, from [Link]

  • Anhydrous Ammonia Storage. (2014, June 23). Fusion-Weld Engineering. Retrieved February 15, 2026, from [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. Retrieved February 15, 2026, from [Link]

  • CYCLOHEXYLAMINE. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • Introduction to storage conditions of cyclohexylamine. (2024, July 19). LookChem. Retrieved February 15, 2026, from [Link]

  • Stability of dicyclohexylamine and fumagillin in honey. (2015, July 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole. (1986). PubMed. Retrieved February 15, 2026, from [Link]

  • synergistic effects of cyclohexylamine with other amine compounds in plastic stabilizers. (2024, December 20). BDMAEE. Retrieved February 15, 2026, from [Link]

  • The Risks of Ammonia and Safe Storage Requirements. (2018, June 19). U.S. Hazmat Storage. Retrieved February 15, 2026, from [Link]

  • BHA & BHT Synthetic Antioxidants in Food & Nutrition. (n.d.). Periodical by Knowde. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine. (2021, August 26). Rayeneh Group. Retrieved February 15, 2026, from [Link]

  • Butylated Hydroxytoluene (Bht) - Uses, Side Effects, and More. (n.d.). WebMD. Retrieved February 15, 2026, from [Link]

  • Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Acetaldehyde. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Toluene. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Cyclohexylamine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex. (2023). PMC. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of 2-(pyrazol-1-yl)cyclohexan-1-amine

Case ID: PYR-CYC-RES-001 Status: Active Support Tier: Senior Application Scientist Topic: Diastereomeric and Enantiomeric Resolution of 2-(pyrazol-1-yl)cyclohexan-1-amine Executive Summary & Stereochemical Landscape Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CYC-RES-001 Status: Active Support Tier: Senior Application Scientist Topic: Diastereomeric and Enantiomeric Resolution of 2-(pyrazol-1-yl)cyclohexan-1-amine

Executive Summary & Stereochemical Landscape

Welcome to the Technical Support Center. You are likely dealing with 2-(pyrazol-1-yl)cyclohexan-1-amine , a vicinal diamine-like scaffold often used in kinase inhibitor synthesis.

Before attempting resolution, you must recognize that this molecule possesses two chiral centers (C1 and C2), resulting in four discrete stereoisomers. Your synthetic route (e.g., epoxide opening vs. reductive amination) dictates your starting mixture.

The Stereoisomer Map
  • Trans-Pair (Thermodynamically Favored): (1R,2R) and (1S,2S)

  • Cis-Pair (Kinetically Favored in some routes): (1R,2S) and (1S,2R)

Critical Rule: You must separate the diastereomers (Cis vs. Trans) before attempting to resolve the enantiomers (R,R vs S,S).

Workflow Visualization

The following decision tree outlines the logical flow for purifying your compound.

ResolutionWorkflow Start Crude Reaction Mixture (Cis/Trans Mix) Step1 Step 1: Diastereomer Separation (Achiral Purification) Start->Step1 MethodA Flash Chromatography (Silica Gel + 1-5% Et3N) Step1->MethodA For small scale (<5g) MethodB Selective Crystallization (HCl or Oxalate Salt) Step1->MethodB For large scale (>10g) Check Check Purity via 1H-NMR or Achiral HPLC MethodA->Check MethodB->Check Check->Step1 de < 95% (Recycle) Step2 Step 2: Enantiomeric Resolution (Chiral Separation) Check->Step2 de > 95% RouteA Classical Resolution (Tartaric/Mandelic Acid) Step2->RouteA Cost-effective RouteB Preparative Chiral HPLC (Polysaccharide Columns) Step2->RouteB High speed Final Enantiopure (>98% ee, >95% de) RouteA->Final RouteB->Final

Figure 1: Logical workflow for the sequential separation of diastereomers followed by enantiomers.

Phase 1: Separating Diastereomers (Cis/Trans)

Objective: Isolate the trans-isomer (usually the desired bioactive scaffold) from the cis-isomer.

Protocol A: Flash Column Chromatography (Small Scale)

Because the pyrazole and amine groups can hydrogen bond, these isomers often have distinct retention times on silica.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1) or DCM:MeOH:Et₃N (95:4:1).

  • Technical Insight: The cis-isomer often elutes later due to stronger interaction with silica silanols facilitated by the axial/equatorial conformation which exposes the polar groups more effectively than the diequatorial trans-isomer [1].

Protocol B: Thermodynamic Equilibration (Troubleshooting "Wrong Isomer")

If your synthesis yielded mostly cis (e.g., via hydrogenation of a pyrazolyl-cyclohexanone), but you need trans:

  • Dissolve crude amine in ethanol.

  • Add 2.0 equivalents of Sodium Ethoxide (NaOEt).

  • Reflux for 12–24 hours.

  • Mechanism: This deprotonates the C1-position (alpha to the amine). The carbanion will re-protonate to the thermodynamically more stable diequatorial (trans) conformation [2].

Phase 2: Enantiomeric Resolution

Objective: Separate (1R,2R) from (1S,2S).

Method A: Classical Resolution (Diastereomeric Salt Formation)

This relies on the pKa difference between the cyclohexylamine (~10.5) and the pyrazole (~2.5).[1] We target the primary amine.

Recommended Resolving Agents:

  • Primary: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Secondary: (L)-Mandelic acid.

Step-by-Step Protocol:

  • Stoichiometry: Dissolve 10 mmol of trans-racemate in 50 mL of hot Ethanol/Water (9:1).

  • Addition: Add 5 mmol (0.5 eq) of the resolving agent (e.g., D-DTTA). Note: Using 0.5 eq maximizes the "Pope-Peachy" method efficiency.

  • Crystallization: Allow to cool slowly to RT, then to 4°C overnight.

  • Harvest: Filter the salt. This is typically the (1R,2R)-amine::(D)-Acid salt (or its enantiomer, requires empirical verification).

  • Free Basing: Suspend salt in DCM, wash with 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate.[2]

  • Analysis: Check ee% via Chiral HPLC.

Method B: Chiral HPLC (Analytical & Prep)

If salt crystallization fails, use chromatography.

ParameterRecommendation
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min (Analytical)
Detection UV @ 254 nm (Pyrazole absorbance)
Selectivity Expect

due to the rigid cyclohexyl backbone.

Troubleshooting & FAQs

Q1: My salt is "oiling out" instead of crystallizing. What do I do?

A: This is a common issue with cyclohexylamines.

  • Switch Solvents: Move from EtOH to iPrOH or Acetone.

  • Seeding: If you have even a microgram of pure crystal from a previous batch, add it at the cloud point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q2: I cannot separate Cis/Trans on TLC.

A: Standard silica TLC often fails here.

  • Solution: Use an H-bond disruptor. Dip your TLC plate in a solution of Et₃N/Hexane before spotting. Run the plate in EtOAc/MeOH/Et₃N (80:10:10). The amine tailing will disappear, sharpening the separation.

Q3: Which isomer is which on NMR?

A: Look at the H1 and H2 protons (methine protons on the ring).

  • Trans (Diequatorial): Large coupling constant (

    
     Hz) due to axial-axial coupling between H1 and H2.
    
  • Cis (Axial-Equatorial): Smaller coupling constant (

    
     Hz).
    
  • Reference: Karplus equation applied to cyclohexane systems [3].

Q4: Can I use enzymatic resolution?

A: Yes, typically Lipase B from Candida antarctica (CAL-B) is effective for acylating 1,2-aminocyclohexanols. It may work here for the amine acylation (kinetic resolution) using ethyl acetate as both solvent and acyl donor. However, chemical resolution is generally faster for this specific lipophilic scaffold.

References

  • LibreTexts. (2025).[3] Conformations of Disubstituted Cyclohexanes. [Link]

  • Vaia. (2026). Stability of 1,2-disubstituted cyclohexanes. [Link]

  • Onyx Scientific. (2025). Chiral Resolution Screening | Solid State. [Link]

  • Google Patents. (1975). Separation and purification of cis and trans isomers (US3880925A).

Sources

Optimization

handling hygroscopic nature of amine-functionalized pyrazoles

Technical Support Center: Handling Hygroscopic Amine-Functionalized Pyrazoles Introduction: The Invisible Variable Amine-functionalized pyrazoles are high-value building blocks in medicinal chemistry, particularly for ki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Amine-Functionalized Pyrazoles

Introduction: The Invisible Variable

Amine-functionalized pyrazoles are high-value building blocks in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, they present a dual challenge: the basicity of the primary/secondary amine combined with the hydrogen-bond accepting/donating capability of the pyrazole ring makes them "moisture magnets."

Uncontrolled water absorption is not just a purity issue—it is a stoichiometric nightmare. A sample weighing 100 mg may contain 15 mg of water, skewing molar equivalents in sensitive coupling reactions and leading to failed syntheses. This guide provides field-proven protocols to neutralize this variable.

Part 1: The Hygroscopic Mechanism (The "Why")

Q: Why are these specific compounds so prone to water uptake compared to other heterocycles?

A: It is a synergistic effect of two functional groups.

  • The Amine Handle: Primary and secondary amines are classic hydrogen bond donors/acceptors.

  • The Pyrazole Ring: The

    
     nitrogen (pyridine-like) has a lone pair that aggressively accepts hydrogen bonds from water. The 
    
    
    
    nitrogen (pyrrole-like), if unsubstituted, acts as a donor.

When these two motifs are linked, they create a "chelating" effect for water molecules, stabilizing them within the crystal lattice or amorphous powder. This can lower the melting point and turn a free-flowing powder into a gum (deliquescence).

Part 2: Storage & Immediate Handling

Q: I just received a shipment. How should I store it to maximize shelf life?

A: Do not store these compounds in the original vendor vial unless it is a sealed ampoule. Vendor caps often leak moisture over months at


C.

Protocol: The "Double-Vessel" Storage System

  • Transfer: In a glovebox or under a cone of

    
    , transfer the material into a dry glass vial with a Teflon-lined screw cap.
    
  • Secondary Containment: Place this vial inside a larger jar containing a layer of active desiccant (e.g., Drierite™ or activated 4Å molecular sieves).

  • Seal: Parafilm the outer jar. Store at

    
    C.
    
  • Equilibration: Before opening, allow the outer jar to warm to room temperature (approx. 30-60 mins) to prevent condensation on the cold inner vial.

Table 1: Storage Stability Profile

FormStorage ConditionEstimated Shelf LifeRisk Factor
Free Base (Solid) Ambient, Benchtop< 48 HoursDeliquescence, Carbonate formation (

uptake)
Free Base (Solid) -20°C, Desiccated6-12 MonthsSlow hydrolysis if trace moisture present
HCl Salt (Solid) Ambient, Desiccated> 2 YearsVery Stable
Solution (DMSO) -20°C1-3 MonthsDMSO is hygroscopic; water accumulates over time

Part 3: Synthesis & Reactivity

Q: My amide coupling yields are inconsistent. Could water be the cause?

A: Absolutely. Water competes as a nucleophile. In peptide coupling (e.g., HATU/EDC), water hydrolyzes the activated ester intermediate (O-acylisourea or OBt ester) back to the carboxylic acid, quenching the reaction before the amine can attack.

Visualization: Water Interference Mechanism

WaterInterference Acid Carboxylic Acid Activated Activated Ester (Intermediate) Acid->Activated Activation CouplingAgent Coupling Agent (HATU/EDC) CouplingAgent->Activated Product Desired Amide Activated->Product Amine Attack (Fast) Waste Hydrolyzed Acid (Dead End) Activated->Waste Hydrolysis (Competes) Amine Pyrazolyl-Amine Amine->Product Water Trace Water (Impurity) Water->Waste

Figure 1: Kinetic competition between the desired amine nucleophile and trace water for the activated ester.

Troubleshooting Guide for Wet Reagents:

  • Azeotropic Drying: If the pyrazole is heat-stable, dissolve in anhydrous toluene and rotovap (x3). This drags water out via azeotrope.

  • Scavengers: Add 3Å Molecular Sieves (activated) directly to the reaction vessel 30 minutes before adding the catalyst.

Part 4: Stabilization Strategy (Salt Formation)

Q: The free base is too difficult to handle. How do I convert it to a stable salt?

A: Converting the amine to a Hydrochloride (HCl) or Tosylate (TsOH) salt is the gold standard for stabilizing hygroscopic amines. This blocks the lone pair, reducing H-bonding capability and increasing crystallinity.

Protocol: Conversion to Hydrochloride Salt Objective: Isolate a non-hygroscopic solid.

  • Dissolution: Dissolve the crude amine (1.0 equiv) in a minimal amount of anhydrous 1,4-Dioxane or Ethanol .

    • Note: Avoid ether initially if the free base is not soluble.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equiv).

    • Observation: A white precipitate should form immediately.

  • Precipitation: If no solid forms, add anhydrous Diethyl Ether or Heptane until the solution turns turbid.

  • Isolation: Filter the solid under a blanket of Nitrogen (to prevent moisture condensation during filtration).

  • Drying: Dry in a vacuum oven at 40°C over

    
     overnight.
    

Part 5: Analytical Characterization

Q: My NMR spectrum in DMSO-


 has a huge broad peak at 3.5 ppm. Is this my product? 

A: Likely not. That is water.[1][2][3][4][5][6][7] In DMSO-


, water usually appears at 3.33 ppm. However, in the presence of amines, this peak broadens and shifts downfield (3.5 – 5.0 ppm) due to rapid proton exchange between the water and the amine/pyrazole NH groups.

Q: How do I accurately measure water content? Standard Karl Fischer (KF) is giving weird results.

A: Standard KF fails because amines are basic. They shift the pH of the KF reagent > 8, causing a side reaction where iodine disproportionates, leading to a "vanishing endpoint" (continuously increasing water reading).[2]

Protocol: Modified Karl Fischer for Amines

  • Buffer: Use a KF solvent system buffered with Benzoic Acid or Salicylic Acid .[2][5] This neutralizes the amine and keeps the pH in the optimal range (5–7).

  • Method: Use Volumetric KF for samples with >1% water. Use Coulometric KF (with a diaphragm cell) for trace water (<0.1%).

  • Blanking: Run a blank with the buffer added to the cell before injecting your sample.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_Analysis Characterization Phase Batch New Batch Received NMR 1H NMR (DMSO-d6) Batch->NMR Check Check Water Peak (>3.33 ppm?) NMR->Check KF Karl Fischer Titration (Buffered w/ Benzoic Acid) Check->KF Quantify Decision Water Content > 2%? KF->Decision Action1 Lyophilize or Azeotrope (Toluene) Decision->Action1 Yes (Dry) Action2 Proceed to Synthesis Decision->Action2 No (Use) Action3 Convert to HCl Salt Action1->Action3 Long term storage

Figure 2: Decision tree for analyzing and processing incoming hygroscopic batches.

References

  • Sigma-Aldrich. Determination of Water Content in Amines Using Karl Fischer Titration. Technical Bulletin. Link

  • Metrohm. Side reactions in Karl Fischer titration: Amines. Metrohm Applications. Link

  • Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. 62, 7512–7515.[8] Link

  • Handa, S., et al. (2020).[4] Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.[1] Org.[1][3][4][9] Lett. 22, 5737–5740.[4] Link

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Elucidation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

This guide outlines the structural elucidation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate N,N-donor ligand bridging aliphatic chirality with aromatic coordination potential. Unlike rigid heteroaromatic analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine , a bidentate N,N-donor ligand bridging aliphatic chirality with aromatic coordination potential.

Unlike rigid heteroaromatic analogs or symmetric aliphatic diamines, this molecule presents a unique "hybrid" NMR profile. This guide compares it against industry standards and details the specific spectral features required to validate its stereochemistry.

Executive Analysis: The Hybrid Ligand Scaffold

In drug discovery and coordination chemistry, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine serves as a versatile "Janus" ligand. It combines the steric bulk and chirality of a cyclohexane backbone (similar to DACH) with the


-acceptor properties of a pyrazole ring.
Comparative Performance Matrix

The following table contrasts the target molecule with its two primary functional alternatives: trans-1,2-Diaminocyclohexane (DACH) and 2-(1H-pyrazol-1-yl)pyridine .

FeatureTarget: 2-(Pyrazolyl)cyclohexylamine Standard: trans-1,2-DACH Alt: 2-(Pyrazolyl)pyridine
Symmetry

(Asymmetric)

(Symmetric)

(Planar/Rigid)
NMR Complexity High (Distinct H1/H2 signals)Low (H1/H2 equivalent)Medium (Aromatic only)
Stereochemistry Critical (cis vs. trans resolvable via

-coupling)
Critical (Resolved via chiral shift reagents)N/A (Achiral)
Key Diagnostic

4.0–4.5 ppm
(Methine H-N

)

2.3–2.6 ppm
(Methine H-N

)

8.0–8.5 ppm
(Pyridine H)
Solubility High in CDCl

, MeOH-

High in H

O, MeOH-

High in Organic Solvents

1H NMR Spectrum Analysis (Deep Dive)

The structural proof of this molecule relies on three distinct spectral regions.[1][2][3] The most critical is the Methine Region , which validates the regiochemistry (1,2-substitution) and stereochemistry (cis vs. trans).

A. The Aromatic Region (Pyrazole Fingerprint)

Range: 6.0 – 8.0 ppm

The pyrazole ring is attached via Nitrogen (


). This breaks the tautomeric equilibrium often seen in unsubstituted pyrazoles, resulting in three distinct signals.
  • 
     7.5 – 7.7 ppm (d, 1H): H-5' . Closest to the attachment point (
    
    
    
    ) and the cyclohexane ring. Deshielded by the adjacent nitrogen lone pair and anisotropy.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     7.4 – 7.6 ppm (d, 1H): H-3' . Located near the 
    
    
    
    atom.[4][5]
  • 
     6.2 – 6.4 ppm (t/dd, 1H): H-4' . The "dome" proton. Significantly shielded compared to H-3/H-5 due to electron density distribution in the pyrazole ring.
    

Analyst Note: In CDCl


, H-5' and H-3' may overlap. Use DMSO-

to induce separation if integration is ambiguous.
B. The Methine Region (Stereochemical Probe)

Range: 2.5 – 4.5 ppm[3]

This is the self-validating region. Unlike DACH, where the two methine protons are chemically equivalent, the pyrazole ring creates a massive chemical shift difference between the proton on C1 (amine side) and C2 (pyrazole side).

  • 
     3.9 – 4.3 ppm (td, 1H): H-2 (Geminal to Pyrazole) .
    
    • Why: The pyrazole nitrogen is electron-withdrawing (inductive effect) and part of an aromatic system (anisotropy), shifting this proton downfield.

    • Multiplicity: Triplet of doublets (td).

  • 
     2.6 – 3.0 ppm (td, 1H): H-1 (Geminal to Amine) .
    
    • Why: The primary amine is less electron-withdrawing than the aromatic pyrazole.

Stereochemical Validation (cis vs. trans)

The coupling constant (


) between H-1 and H-2 determines the geometry.
  • Scenario A: trans-Isomer (Diequatorial substituents, Diaxial protons)

    • The protons H1 and H2 are 180° apart (anti-periplanar).

    • Diagnostic: Large coupling constant

      
       Hz .
      
  • Scenario B: cis-Isomer (Axial-Equatorial)

    • The protons are ~60° apart (gauche).

    • Diagnostic: Small coupling constant

      
       Hz .
      
C. The Aliphatic "Hump"

Range: 1.2 – 2.2 ppm

  • 
     1.8 – 2.2 ppm:  Equatorial protons of the cyclohexane ring.
    
  • 
     1.2 – 1.6 ppm:  Axial protons of the cyclohexane ring.
    
  • 
     1.5 – 2.0 ppm (broad s): -NH
    
    
    
    . Position varies with concentration and solvent moisture. Confirm by D
    
    
    O shake (signal disappears).

Visualization: Logic & Stereochemistry

Diagram 1: Stereochemical Determination Logic

This flowchart illustrates the decision matrix for assigning the stereochemistry based on the H1-H2 coupling constant.

StereochemLogic Start Isolate Methine Signals (2.5 - 4.5 ppm) Identify Identify H-C(Py) vs H-C(NH2) (Chemical Shift Separation) Start->Identify Measure Measure J-Coupling (Hz) between H1 and H2 Identify->Measure Trans J = 10-12 Hz (Diaxial Protons) Measure->Trans Large J Cis J = 3-5 Hz (Axial-Equatorial) Measure->Cis Small J ConclusionTrans Isomer: TRANS (Thermodynamic Product) Trans->ConclusionTrans ConclusionCis Isomer: CIS (Kinetic/Steric Product) Cis->ConclusionCis

Caption: Logic flow for distinguishing cis/trans isomers using vicinal coupling constants (


) of methine protons.

Experimental Protocol: Sample Preparation & Acquisition

To ensure authoritative results, follow this protocol designed to minimize signal broadening from amine exchange.

Reagents
  • Solvent: DMSO-

    
     (Preferred for resolution) or CDCl
    
    
    
    (neutralized with basic alumina to prevent amine salt formation).
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

Step-by-Step Methodology
  • Sample Mass: Weigh 5–10 mg of the target amine.

    • Note: Higher concentrations can cause viscosity broadening; lower concentrations lose the minor impurity peaks.

  • Solvation: Dissolve in 0.6 mL of solvent.

    • Critical: If using CDCl

      
      , ensure it is acid-free. Acidic chloroform protonates the amine, shifting the H-1 signal downfield (~3.5 ppm) and broadening it significantly.
      
  • Acquisition Parameters:

    • Scans (NS): 16 (minimum) to 64 (for clean baselines).

    • Relaxation Delay (D1): Set to 2.0 s to allow full relaxation of the isolated pyrazole protons.

    • Pulse Angle: 30° or 45°.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correct manually, focusing on the H-4' pyrazole triplet.

Self-Validating Check
  • Check: Does the integral of the aromatic region (3H) match the integral of the methine region (2H)?

  • Check: Is the -NH

    
     peak visible? Add one drop of D
    
    
    
    O and shake. If the broad singlet at ~1.5-2.0 ppm vanishes, the assignment is correct.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard reference for coupling constants in cyclohexane systems).

  • Elguero, J., et al. (2002). "Proton NMR of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. (Authoritative source for pyrazole substituent effects).[1][7]

  • NIST Chemistry WebBook. (2024). "trans-1,2-Diaminocyclohexane Spectral Data."

  • Reich, H. J. (2024). "NMR Data: Coupling Constants in Cyclohexanes." University of Wisconsin-Madison.

Sources

Comparative

Advanced IR Spectroscopy Guide: Differentiating Pyrazole and Primary Amine Moieties

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Spectral differentiation of N-heterocyclic scaffolds vs. exocyclic amine substituents.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Spectral differentiation of N-heterocyclic scaffolds vs. exocyclic amine substituents.

Executive Summary: The Analytical Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, often functionalized with primary amine groups to enhance solubility or target affinity. However, confirming the presence of both moieties—or distinguishing between them in substitution reactions—presents a specific challenge in Infrared (IR) spectroscopy due to spectral overlap in the 3500–3000 cm⁻¹ (stretching) and 1650–1550 cm⁻¹ (bending/ring) regions.

This guide objectively compares the spectral "performance" of IR spectroscopy against these two functional groups, providing a self-validating workflow to distinguish the exocyclic primary amine doublet from the endocyclic pyrazole broad band .

Theoretical Foundation & Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality behind the vibrational modes.

Primary Amines (-NH₂)

Primary amines possess two N-H bonds, resulting in two distinct stretching modes coupled through the nitrogen atom.[1][2]

  • Asymmetric Stretch (

    
    ):  Higher energy. The hydrogens move in opposite phases.
    
  • Symmetric Stretch (

    
    ):  Lower energy. The hydrogens move in phase.
    
  • Result: This mechanical coupling creates the characteristic "doublet" (two distinct peaks separated by ~80–100 cm⁻¹) at the high-frequency end of the spectrum.

Pyrazoles (N-H Ring)

The pyrazole N-H is part of an aromatic system.[3][4] Its vibration is heavily influenced by:

  • Tautomerism: Rapid proton exchange between N1 and N2.

  • Hydrogen Bonding: Pyrazoles form cyclic dimers or oligomers, significantly broadening the N-H band and shifting it to lower wavenumbers (Red Shift).

  • Result: A single, often broad absorption band, lacking the sharp doublet structure of the primary amine.[2]

Comparative Analysis: Characteristic Bands

The following table summarizes the objective data points required for differentiation.

Table 1: Spectral Fingerprint Comparison
Vibrational ModePrimary Amine (-NH₂)Pyrazole Ring (N-H / C=N)Diagnostic Value
N-H Stretch 3500–3300 cm⁻¹ Distinct Doublet (Asym/Sym).Sharp intensity.[1][5]3400–3100 cm⁻¹ Single, Broad band (if unsubstituted).Often overlaps with C-H stretch.High. The doublet vs. broad singlet is the primary differentiator.
N-H Bend 1650–1580 cm⁻¹ "Scissoring" vibration.Medium-Strong intensity.[6]Absent as a distinct bend.(Ring breathing modes dominate).Medium. Amine bend can be obscured by C=O or C=C.
Ring/Skeletal N/A (C-N stretch at 1350–1250 cm⁻¹)1600–1450 cm⁻¹ C=N and C=C ring stretches.Often 2-3 bands.High. Pyrazole "breathing" modes are distinct from amine bends.
Overtone ~3200 cm⁻¹ (Fermi resonance of bend)N/ALow. Can confuse interpretation.
H-Bonding Effect Moderate shift (broadening).Severe shift. Dimers shift N-H stretch by >200 cm⁻¹.[7]High. Dilution studies can confirm pyrazole N-H.

Critical Insight: If a molecule contains both a pyrazole ring and a primary amine (e.g., 3-aminopyrazole), you will observe a complex superposition: a sharp doublet riding on top of (or adjacent to) a broad pyrazole N-H envelopes.

Diagnostic Workflow

The following logic flow ensures a self-validating analysis when interpreting unknown spectra containing nitrogenous species.

IR_Analysis_Workflow Start Start: Acquire Spectrum (3500 - 1400 cm⁻¹) Check_Region1 Analyze 3500 - 3300 cm⁻¹ Region Start->Check_Region1 Doublet_Q Is a sharp Doublet present? Check_Region1->Doublet_Q Yes_Doublet Primary Amine Indicated (Asym + Sym Stretch) Doublet_Q->Yes_Doublet Yes No_Doublet Check for Single Band Doublet_Q->No_Doublet No Check_Region2 Analyze 1650 - 1500 cm⁻¹ Region Yes_Doublet->Check_Region2 Broad_Band Is the band Broad/Rounded? No_Doublet->Broad_Band Yes_Broad Pyrazole/Secondary Amine (H-Bonded N-H) Broad_Band->Yes_Broad Yes Yes_Broad->Check_Region2 Scissor_Q Sharp band at ~1600 cm⁻¹? Check_Region2->Scissor_Q Yes_Scissor Confirm Primary Amine (Scissoring Mode) Scissor_Q->Yes_Scissor Yes Ring_Modes Multiple bands 1580-1450 cm⁻¹? Scissor_Q->Ring_Modes No Final_Validation Validation: Dilution Test (Dissolve in CCl4 to break H-bonds) Yes_Scissor->Final_Validation Yes_Ring Confirm Pyrazole Ring (C=N / C=C Stretch) Ring_Modes->Yes_Ring Yes Yes_Ring->Final_Validation

Caption: Logical decision tree for distinguishing primary amines from pyrazole rings based on spectral features in the high-frequency and fingerprint regions.

Experimental Protocols

To achieve the resolution necessary to see the "doublet" separation (often only 80 cm⁻¹ apart), the choice of sampling technique is critical.

Method A: High-Resolution Transmission (KBr Pellet)

Best for: Library matching, resolving fine splitting, and trace analysis.

  • Preparation: Mix 1–2 mg of the solid sample with ~200 mg of spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture in an agate mortar until it is a fine powder (particle size < 2 µm) to minimize the Christiansen effect (scattering).

  • Pressing: Transfer to a die and apply 8–10 tons of pressure under vacuum for 2 minutes.

    • Why Vacuum? Removes trapped air/moisture which absorbs at 3400 cm⁻¹ and obscures the N-H region.

  • Measurement: Collect background (pure KBr) and sample spectra.

    • Validation: The pellet should be transparent (glass-like). Cloudy pellets cause baseline drift.[8]

Method B: Attenuated Total Reflectance (ATR)

Best for: High throughput, aqueous samples, or when sample is limited.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample directly on the crystal spot.

  • Contact: Apply pressure using the anvil clamp.

    • Note: ATR has a shallow penetration depth. Weak N-H stretches may appear less intense than in transmission mode.

  • Correction: Apply "ATR Correction" in your software to adjust for the wavelength-dependent penetration depth if comparing to KBr libraries.

Case Study: 3-Aminopyrazole

When analyzing 3-aminopyrazole , a compound containing both groups, the spectrum reveals:

  • High Frequency (3500–3100 cm⁻¹):

    • You observe a complex pattern.[6][9][10] The primary amine doublet appears at ~3414 cm⁻¹ (asym) and ~3300 cm⁻¹ (sym).[11]

    • Underneath or slightly shifted, the pyrazole N-H appears as a broader absorption, often centered around 3200–3100 cm⁻¹ due to intermolecular hydrogen bonding.

  • Fingerprint (1650–1450 cm⁻¹):

    • The Amine Scissoring appears near 1620 cm⁻¹.[5]

    • The Pyrazole Ring Stretch (C=N) appears distinctively at ~1590 cm⁻¹ and ~1490 cm⁻¹.

References

  • MSU Chemistry. Infrared Spectroscopy - Characteristic Absorptions. Michigan State University. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. OrgChemBoulder. [Link]

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?[Link]

  • Connect Journals. Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities.[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine: From Achiral Retention to Chiral Separation

This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. Given the compound's structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. Given the compound's structural features—a basic cyclohexylamine scaffold, a pyrazole moiety, and two chiral centers—a systematic approach is essential for achieving optimal retention, peak shape, and stereoisomeric separation. We will objectively compare distinct analytical strategies, supported by established chromatographic principles and experimental insights for analogous compounds, to guide researchers in establishing a reliable analytical method.

The molecule presents two primary analytical challenges:

  • Achiral Separation : Controlling the retention and peak shape of a basic amine, which is prone to undesirable interactions with the stationary phase, and separating its diastereomers (cis and trans isomers).

  • Chiral Separation : Resolving the four potential stereoisomers (two pairs of enantiomers) using a suitable Chiral Stationary Phase (CSP).

This document is structured to address these challenges sequentially, providing both the theoretical rationale and practical, step-by-step protocols.

Part 1: Achiral Analysis and Diastereomer Separation via Reversed-Phase HPLC

The primary goal of achiral analysis is to establish a method that provides a reproducible retention time and symmetrical peak shape. For basic compounds like 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, the mobile phase pH is the most critical parameter influencing chromatographic behavior.[1][2] The amine functional group's ionization state dictates its hydrophobicity and its tendency to interact with residual silanols on silica-based stationary phases.

The Central Role of Mobile Phase pH

The key to success is controlling the ionization of both the analyte and the stationary phase.[3]

  • At Low pH (pH 2-4) : The amine is protonated (R-NH₃⁺), making it more polar and less retained on a non-polar C18 column. This approach, known as ion suppression for the stationary phase, also protonates residual silanols (Si-OH), minimizing strong ionic interactions that cause peak tailing.[2][4]

  • At High pH (pH 8-11) : The amine is in its free base, neutral form (R-NH₂), which is more hydrophobic and thus more strongly retained.[1] While this increases retention, it requires a specialized pH-stable column, as traditional silica dissolves at high pH.[5][6] At high pH, residual silanols are deprotonated (SiO⁻), but the analyte's neutrality reduces deleterious ionic interactions.

Comparison of Reversed-Phase Strategies
ParameterLow pH Strategy (e.g., pH 3.0)High pH Strategy (e.g., pH 9.5)Rationale & Causality
Analyte State Ionized (Protonated, R-NH₃⁺)Neutral (Free Base, R-NH₂)The mobile phase pH relative to the analyte's pKa (~10-10.5) determines its charge. Ionization decreases hydrophobicity.
Expected Retention ShorterLongerThe neutral form interacts more strongly with the non-polar C18 stationary phase through hydrophobic interactions.[1][7]
Peak Shape Generally goodGood to excellentLow pH minimizes silanol interactions by protonating them.[2] High pH yields a neutral analyte, avoiding ionic interactions with deprotonated silanols.[5][8]
Column Requirement Standard C18, C8pH-stable column (e.g., Hybrid Silica, Polymer-based)Standard silica columns degrade rapidly above pH 7.5.[6]
Diastereomer Selectivity Potentially different from high pHPotentially different from low pHThe conformation and presentation of the diastereomers to the stationary phase can change with the analyte's ionization state, offering a powerful tool to optimize separation.
Experimental Protocol: Achiral Method Development Screening

This protocol outlines a systematic screening process to determine the optimal reversed-phase conditions.

  • Column Selection :

    • Primary : Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Secondary (for high pH) : Use a hybrid-silica C18 column stable up to pH 12.

  • Mobile Phase Preparation :

    • Solvent A (Low pH) : 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent A (High pH) : 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with ammonium hydroxide.

    • Solvent B : Acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 220 nm (pyrazole chromophore).

    • Injection Volume : 5 µL.

    • Sample Preparation : Dissolve sample in 50:50 Acetonitrile:Water at ~0.5 mg/mL.

  • Gradient Elution Screening :

    • Run a generic screening gradient for both low pH and high pH setups:

      • Time (min) | %B (Acetonitrile)

      • 0.0 | 5

      • 20.0 | 95

      • 25.0 | 95

      • 25.1 | 5

      • 30.0 | 5

  • Data Analysis :

    • Compare the retention times, peak shapes (asymmetry factor), and the resolution between any observed peaks (potential diastereomers) for the low and high pH runs.

    • Select the condition that provides the best peak shape and desired retention for further optimization (e.g., converting to an isocratic method or adjusting the gradient slope).

RP_Method_Development start Start: Racemic Mixture (Diastereomers + Enantiomers) rp_screen Screen on C18 Column with Generic Gradient start->rp_screen low_ph Condition 1: Low pH (e.g., 0.1% Formic Acid) rp_screen->low_ph Run 1 high_ph Condition 2: High pH (e.g., pH 9.5 Buffer) rp_screen->high_ph Run 2 evaluate Evaluate: 1. Peak Shape 2. Retention Time 3. Diastereomer Resolution low_ph->evaluate high_ph->evaluate optimize Optimize Gradient & Flow Rate evaluate->optimize Select Best Condition final_achiral Final Achiral Method optimize->final_achiral

Caption: Workflow for reversed-phase HPLC method development.

Part 2: Chiral Separation of Enantiomers

Direct separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times.[9] For chiral amines, polysaccharide-based CSPs are the most versatile and widely successful.[10][11]

Selecting the Right Chiral Stationary Phase and Mobile Phase Mode

The choice of CSP and the mobile phase mode (Normal Phase, Polar Organic, or Reversed Phase) are interdependent and crucial for achieving enantioseparation.[12][13]

  • Polysaccharide-based CSPs : These columns, typically derived from cellulose or amylose coated or immobilized on silica, are highly effective for a wide range of racemates, including amines.[10] Immobilized versions offer superior solvent compatibility, allowing for a broader range of mobile phases.[14]

  • Mobile Phase Modes :

    • Normal Phase (NP) : The traditional starting point. Uses a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). A basic additive (e.g., diethylamine, butylamine) is almost always required to block silanol interactions and improve the peak shape of amines.[15]

    • Polar Organic (PO) : Uses polar organic solvents like acetonitrile and/or methanol. This mode can offer unique selectivity compared to NP and is often successful for primary amines.[15]

    • Reversed Phase (RP) : Uses aqueous-organic mobile phases. This is generally explored if NP and PO modes fail and is best suited for immobilized polysaccharide CSPs.

Comparison of Chiral Separation Strategies
CSP TypeMobile Phase ModeCommon Modifiers & AdditivesExpected Success Rate for Amines
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase (NP)Hexane/Isopropanol + 0.1% DiethylamineHigh
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase (NP)Hexane/Ethanol + 0.1% DiethylamineHigh
Immobilized Polysaccharide Polar Organic (PO)Acetonitrile/Methanol + 0.1% ButylamineHigh, offers different selectivity.[15]
Cyclofructan-based Polar Organic (PO)Acetonitrile/Methanol + Acid/Base Buffer (e.g., TFA/TEA)Very high success rate for primary amines.[15][16]
Crown Ether-based Reversed Phase (RP)Aqueous Acid (e.g., Perchloric Acid)/MethanolHighly specific for primary amines, but requires strongly acidic mobile phases.[16]
Experimental Protocol: Chiral Method Development Screening

This protocol provides an efficient strategy for screening multiple CSPs and mobile phases.

  • Column Selection :

    • Select a minimum of two complementary polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based, 250 x 4.6 mm, 5 µm). An immobilized column is highly recommended for flexibility.

  • Mobile Phase Preparation :

    • NP Mobile Phase A : 90:10 (v/v) Hexane : Isopropanol with 0.1% (v/v) Diethylamine (DEA).

    • NP Mobile Phase B : 80:20 (v/v) Hexane : Ethanol with 0.1% (v/v) DEA.

    • PO Mobile Phase C : 100% Methanol with 0.1% (v/v) Butylamine (BA).

    • PO Mobile Phase D : 95:5 (v/v) Acetonitrile : Methanol with 0.1% (v/v) BA.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min (adjust as needed).

    • Column Temperature : 25 °C.

    • Detection : UV at 220 nm.

    • Injection Volume : 5 µL.

    • Sample Preparation : Dissolve racemic sample in the initial mobile phase or a compatible solvent (e.g., ethanol).

  • Screening Protocol :

    • For each selected column, perform an isocratic run with each of the prepared mobile phases (A, B, C, and D).

    • Allow sufficient run time for the analyte to elute (e.g., 30-45 minutes for initial screening).

  • Data Analysis :

    • Examine the chromatograms for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for any successful separations. A baseline separation is typically achieved when Rs ≥ 1.5.

    • The condition providing the best resolution is selected for further optimization (e.g., adjusting the alcohol percentage or flow rate).

Chiral_Method_Development cluster_screening Primary Screening start Start: Purified Diastereomer or Mixture csp1 CSP 1 (e.g., Cellulose-based) start->csp1 csp2 CSP 2 (e.g., Amylose-based) start->csp2 np_screen Screen Normal Phase (Hexane/Alcohol + DEA) csp1->np_screen po_screen Screen Polar Organic (ACN/MeOH + BA) csp1->po_screen csp2->np_screen csp2->po_screen evaluate Evaluate Resolution (Rs) for all conditions np_screen->evaluate po_screen->evaluate optimize Optimize Best Condition: Adjust % Modifier Adjust Flow Rate evaluate->optimize Select condition with Rs > 1.0 final_chiral Final Chiral Method optimize->final_chiral

Caption: Screening strategy for chiral HPLC method development.

Conclusion

Determining the HPLC retention time and achieving stereoisomeric separation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a multi-step process that requires a logical and systematic approach. No single pre-determined retention time exists; it is a function of the specific method developed.

For achiral analysis , a reversed-phase C18 column under low pH conditions (e.g., 0.1% formic acid) is the recommended starting point for robust performance and good peak shape. However, evaluating high pH conditions on a suitable column is a valuable complementary strategy that can offer different selectivity for diastereomer separation.

For chiral analysis , screening a set of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) under both normal phase and polar organic modes is the most efficient path to success. The use of a basic additive in the mobile phase is critical for obtaining sharp, symmetrical peaks. By following the comparative data and protocols within this guide, researchers can efficiently navigate the method development process to establish a reliable and validated HPLC method tailored to their specific analytical needs.

References

  • T. W. G. Solomons, C. B. Fryhle, S. A. Snyder. Organic Chemistry, 12th Edition. John Wiley & Sons, 2016.
  • Phenomenex. Chiral HPLC Columns. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]

  • Columnex. Chiral HPLC and SFC Columns. [Link]

  • W. L. L. Santos, et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, 2013. [Link]

  • M. H. Hyun, et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [Link]

  • I. A. Shchanov, et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 2014. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • S. Ahuja. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2011. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • Phenomenex. Chiral HPLC Separations: A Practical Guide to Method Development. [Link]

  • M. L. G. G. Lanças, et al. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate, 2016. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Science.gov. chiral hplc method: Topics. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • IJARSCT. Importance of RP-HPLC in Analytical Method Development: A Review. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. [Link]

  • V. A. Bodage, et al. HPLC Method Development and Validation: A Review. IJPPR, 2020. [Link]

  • I. A. Shchanov, et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC, 2014. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Bioactivity of Pyrazole vs. Imidazole Cyclohexylamines

Introduction: The Tale of Two Isomers in Drug Discovery In the landscape of medicinal chemistry, pyrazole and imidazole stand as "privileged scaffolds"—five-membered heterocyclic rings whose core structures are recurring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers in Drug Discovery

In the landscape of medicinal chemistry, pyrazole and imidazole stand as "privileged scaffolds"—five-membered heterocyclic rings whose core structures are recurring motifs in a multitude of pharmacologically active agents.[1][2] Both are structural isomers (C₃H₄N₂), yet the subtle difference in the placement of their two nitrogen atoms—adjacent (1,2) in pyrazole and separated by a carbon (1,3) in imidazole—imparts distinct physicochemical properties that profoundly influence their biological activity.[3] Imidazole, for instance, is generally a stronger base and features a coulombically stable N-C-N arrangement, whereas pyrazole contains a potentially repulsive N-N bond.[3]

These differences are not merely academic; they translate into unique ways these molecules interact with biological targets. Pyrazole-containing drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant highlight the scaffold's therapeutic potential.[4][5] Similarly, imidazole is a cornerstone of drugs like the antifungal Ketoconazole and the H2-receptor antagonist Cimetidine.[6][7]

When appended with a cyclohexylamine moiety—a group known to influence properties like lipophilicity and receptor engagement—these scaffolds present compelling candidates for novel drug development.[8] This guide provides a comprehensive framework for researchers to objectively compare the bioactivity of pyrazole and imidazole cyclohexylamine derivatives. We will move beyond a simple list of facts to explain the causality behind experimental design, present robust, self-validating protocols, and illustrate how to interpret the resulting data to make informed decisions in a drug discovery pipeline.

Part 1: Structure-Activity Relationship (SAR) Insights from the Literature

A rational comparison begins with understanding the established SAR for each heterocyclic core. This knowledge informs the design of a focused compound library for direct, head-to-head screening.

The Pyrazole Scaffold: A Versatile Core

The pyrazole ring is a cornerstone of many approved drugs, valued for its metabolic stability and ability to act as a bioisostere for other aromatic rings, thereby improving properties like solubility and lipophilicity.[5] SAR studies on various pyrazole derivatives reveal key patterns:

  • Substitution is Key: The biological activity of pyrazole analogs is highly dependent on the nature and position of substituents on the ring.[9] For example, in a series of cannabinoid receptor antagonists, potent activity required specific substituted phenyl rings at the 1- and 5-positions and a carboxamido group at the 3-position.[10]

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-1 pyrrole-like nitrogen) and a hydrogen bond acceptor (the N-2 pyridine-like nitrogen), allowing for versatile interactions within a receptor's binding pocket.[5]

  • Diverse Targets: The adaptability of the pyrazole scaffold has led to its incorporation into drugs targeting a wide array of proteins, including enzymes (e.g., COX-2) and G-protein coupled receptors (GPCRs).[4][11]

The Imidazole Scaffold: A Hub of Bioactivity

The imidazole ring is a fundamental component of naturally occurring molecules like the amino acid histidine, underscoring its biological significance.[7] Its derivatives are known for a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[12][13]

  • Enzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal coordinators and can participate in crucial hydrogen bonding, making imidazole derivatives potent enzyme inhibitors.[6] This is a key mechanism for many antifungal agents.

  • Receptor Interactions: Imidazole-containing compounds are effective modulators of various receptors. For example, their ability to act as histamine H2-receptor antagonists revolutionized the treatment of gastric ulcers.[6]

  • Rational Design: Structure-activity relationship studies have provided deep insights for the rational design of imidazole-based drugs, revealing which molecular features are critical for specific biological activities.[6][12]

Part 2: An Experimental Framework for Direct Comparison

To definitively assess the relative bioactivity of pyrazole vs. imidazole cyclohexylamines, a systematic experimental approach is required. Here, we propose a validated workflow targeting a hypothetical Gs-coupled GPCR, a common target class for small molecule therapeutics.

Overall Experimental Workflow

The following diagram outlines a logical progression from initial binding assessment to functional characterization. This ensures that resources are focused on compounds that demonstrate promising target engagement.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity A Synthesize Pyrazole & Imidazole Cyclohexylamine Analogs B Radioligand Competition Binding Assay A->B C Determine Binding Affinity (Ki) B->C D Intracellular cAMP Accumulation Assay C->D Select High-Affinity Compounds E Determine Functional Potency (EC50 / IC50) D->E F Lead Optimization E->F Prioritize for Further Studies

Caption: Experimental workflow for comparing compound bioactivity.

The Biological Target: Gs-Coupled GPCR Signaling

Activation of a Gs-coupled GPCR by a ligand (agonist) initiates a signaling cascade that results in the production of the second messenger cyclic AMP (cAMP). This pathway is a cornerstone of cellular signaling and a frequent target in drug discovery.[14]

G cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Ligand Ligand (Pyrazole or Imidazole Cyclohexylamine) Ligand->GPCR Binding G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Metabolic Changes) PKA->Response Phosphorylates Downstream Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring how effectively they compete with a known radiolabeled ligand for binding to the GPCR.[15][16]

Objective: To quantify the equilibrium dissociation constant (Ki) for each test compound. A lower Ki value indicates higher binding affinity.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., ³H-ligand).

  • Test Compounds (Pyrazole and Imidazole Cyclohexylamines) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control: A high concentration of a known, unlabeled ligand.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the GPCR-expressing cell membranes on ice. Dilute them in ice-cold Assay Buffer to a final concentration determined during assay optimization (typically to ensure <10% of the radioligand is bound).[15]

  • Assay Plate Setup: In a 96-well plate, add Assay Buffer, radioligand at a fixed concentration (typically at or below its Kd), and serial dilutions of the test compounds.

  • Control Wells:

    • Total Binding: Add Assay Buffer, radioligand, and vehicle (e.g., DMSO) instead of a test compound.

    • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, and a saturating concentration of the non-specific binding control ligand.

  • Initiate Reaction: Add the diluted cell membranes to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[15]

  • Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Intracellular cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP via the GPCR signaling pathway.[17][18]

Objective: To determine the functional potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compounds.

Materials:

  • Whole cells stably expressing the target Gs-coupled GPCR.

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]

  • HTRF cAMP Assay Kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).

  • For antagonist mode: A known agonist for the target GPCR.

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to the appropriate confluency. On the day of the assay, harvest the cells and resuspend them in Stimulation Buffer containing a PDE inhibitor.

  • Assay Plate Setup (Agonist Mode):

    • Add serial dilutions of the test compounds to the assay plate.

    • Add the cell suspension to all wells.

  • Assay Plate Setup (Antagonist Mode):

    • Add serial dilutions of the test compounds to the assay plate.

    • Add a fixed concentration of the known agonist (typically its EC80 value) to all wells except the basal control.

    • Add the cell suspension to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) mixed in lysis buffer as per the manufacturer's instructions. This lyses the cells and allows the assay components to interact with the intracellular cAMP.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the test compound concentration.

    • For Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For Antagonist Mode: Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 (concentration for 50% inhibition).

Part 3: Illustrative Data and Interpretation

To demonstrate how the data from these protocols can be used for comparison, we present the following tables with hypothetical but plausible results for a small set of pyrazole and imidazole cyclohexylamine analogs.

Table 1: Illustrative Comparative Binding Affinities at Target GPCR

Compound ID Heterocyclic Core R-Group Substitution Binding Affinity (Ki, nM)
PZ-CH-01 Pyrazole 4-Chlorophenyl 45.2
PZ-CH-02 Pyrazole 4-Methoxyphenyl 18.7
IM-CH-01 Imidazole 4-Chlorophenyl 22.5

| IM-CH-02 | Imidazole | 4-Methoxyphenyl | 8.9 |

Table 2: Illustrative Comparative Functional Potency (Agonist Activity)

Compound ID Heterocyclic Core R-Group Substitution Functional Potency (EC50, nM) Max Efficacy (% of Control Agonist)
PZ-CH-01 Pyrazole 4-Chlorophenyl 150.6 85%
PZ-CH-02 Pyrazole 4-Methoxyphenyl 65.3 92%
IM-CH-01 Imidazole 4-Chlorophenyl 78.1 95%

| IM-CH-02 | Imidazole | 4-Methoxyphenyl | 25.8 | 98% |

Interpreting the Results
  • Superior Target Engagement by Imidazole Analogs: In this hypothetical scenario, the imidazole-based compounds (IM-CH-01 and IM-CH-02) consistently show lower Ki and EC50 values than their corresponding pyrazole counterparts (PZ-CH-01 and PZ-CH-02). This suggests that for this particular GPCR target, the 1,3-arrangement of nitrogens in the imidazole ring may allow for more favorable interactions within the binding pocket, leading to both higher affinity and greater functional potency.

  • Impact of R-Group Substitution: For both scaffolds, substituting the electron-withdrawing 4-chlorophenyl group with an electron-donating 4-methoxyphenyl group improved both binding affinity and potency. This provides a clear direction for the next round of chemical synthesis and lead optimization.

  • Selection of Lead Scaffold: Based on this dataset, the imidazole cyclohexylamine scaffold (specifically IM-CH-02) would be prioritized for further development. It demonstrates the best combination of high binding affinity (Ki = 8.9 nM) and potent functional activity (EC50 = 25.8 nM) with high efficacy.

Conclusion

While both pyrazole and imidazole are undeniably powerful scaffolds in drug discovery, their inherent structural differences necessitate direct, empirical comparison for any given biological target. A superficial assessment is insufficient; a rigorous evaluation built on validated protocols for binding and functional activity is paramount. The framework presented in this guide—combining literature-informed SAR, robust experimental design, and clear data interpretation—provides a reliable pathway for researchers to dissect the bioactivity of pyrazole and imidazole cyclohexylamines. By systematically determining both target engagement and functional consequence, development teams can make data-driven decisions, efficiently advancing the most promising scaffold toward the next critical phases of drug discovery.

References

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Jahnavi, S., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 03(01), 121-129. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

  • O'Connell, K., & Drew, D. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol, 6(8). Available at: [Link]

  • Goodarzi, M., et al. (2012). Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Iranian Journal of Pharmaceutical Research, 11(1), 117-131. Available at: [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1013-1033. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 345(7), 529-539. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Shanmitha Jahnavi, et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. Available at: [Link]

  • Guedes, G. P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 648721. Available at: [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]

  • Bell, I. M., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(17), 2757-2773. Available at: [Link]

  • Tewson, P. H., et al. (2024). Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ. Journal of Visualized Experiments, (205). Available at: [Link]

  • Saleh, N., et al. (2019). A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. International Journal of Molecular Sciences, 20(8), 1969. Available at: [Link]

  • Sharma, D., & Narasimhan, B. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Materials Today: Proceedings, 65(Part 3), 2225-2234. Available at: [Link]

  • PCBIS. (n.d.). Intracellular cAMP measurement. Available at: [Link]

  • Salipo, A. W., & Che, T. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 673, 25-45. Available at: [Link]

  • Al-Warhi, T. I., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(12), 2841. Available at: [Link]

  • Sanna, M., et al. (2020). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 25(4), 899. Available at: [Link]

  • Krbavcic, A., et al. (1993). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Acta Pharmaceutica, 43(3), 163-170. Available at: [Link]

  • Sanna, M., et al. (2020). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules, 25(4), 899. Available at: [Link]

  • Kumar, V., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Structural Chemistry. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Kumar, P., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. Available at: [Link]

  • Request PDF. (2025). Synthesis and biological activity of cyclohexylamine derivatives. Available at: [Link]

  • Dzeranov, A. A., et al. (2022). Review of pharmacological effects of imidazole derivatives. Scientific Review. Medical sciences, (2). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23512. Available at: [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3). Available at: [Link]

  • Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences, 10(3). Available at: [Link]

Sources

Comparative

A Researcher's Guide to 13C NMR Chemical Shifts of Cyclohexane Ring Carbons: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the conformational dynamics of cyclic scaffolds is paramount. The cyclohexane ring, a ubiquitous motif in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the conformational dynamics of cyclic scaffolds is paramount. The cyclohexane ring, a ubiquitous motif in pharmaceuticals and natural products, presents a fascinating case study in stereochemistry, with its conformational flexibility directly impacting molecular properties and biological activity. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the three-dimensional structure of cyclohexane derivatives. This guide provides an in-depth, comparative analysis of the 13C NMR chemical shifts of cyclohexane ring carbons, grounded in experimental data and mechanistic principles. We will explore how substituent orientation—axial versus equatorial—profoundly influences the magnetic environment of the carbon nuclei, leading to characteristic and predictable shifts in their NMR spectra.

The Dynamic Cyclohexane Ring: A Tale of Two Chairs

At room temperature, the cyclohexane ring is not a static, planar hexagon. It predominantly exists in a rapidly equilibrating mixture of two chair conformations. This dynamic process, known as ring inversion or ring flip, is fundamental to understanding its NMR spectroscopy. In this process, axial substituents become equatorial, and equatorial substituents become axial.

At room temperature, this ring flip is so rapid that a 13C NMR experiment provides an averaged spectrum. For unsubstituted cyclohexane, all six carbons are equivalent due to this rapid averaging, resulting in a single peak in the 13C NMR spectrum at approximately 27.1 ppm.[1] However, the introduction of a substituent breaks this symmetry and, under specific experimental conditions, allows for the observation of distinct signals for the axial and equatorial conformers.

The Decisive Influence of Substituent Orientation: Axial vs. Equatorial Chemical Shifts

The electronic environment, and thus the 13C NMR chemical shift, of each carbon in the cyclohexane ring is highly sensitive to the orientation of substituents. The key to resolving the individual conformers is to slow down the rate of ring inversion to a timescale slower than the NMR experiment. This is typically achieved by conducting the NMR analysis at low temperatures.

A consistent and significant trend emerges when comparing the 13C NMR chemical shifts of axial and equatorial conformers: carbons in a ring with an axial substituent are generally shielded (shifted to a lower ppm value, or upfield) compared to their counterparts in the equatorial conformer. This phenomenon is particularly pronounced for the carbons gamma to the substituent.

The Gamma-Gauche Effect: A Through-Space Shielding Phenomenon

The upfield shift observed for carbons in the presence of an axial substituent is primarily attributed to the gamma-gauche effect .[2][3] This is a steric, through-space interaction. When a substituent is in the axial position, it is in a gauche relationship with the gamma carbons (C-3 and C-5). This close spatial proximity leads to steric compression and a polarization of the C-H bonds on the gamma carbons, resulting in an increase in electron density around these carbons and, consequently, a shielding effect (an upfield shift in the 13C NMR spectrum).

In contrast, an equatorial substituent is anti-periplanar to the gamma carbons, and this steric interaction is absent. Therefore, the gamma carbons in the equatorial conformer resonate at a more downfield position.

The following diagram illustrates the gauche relationship responsible for the gamma-gauche effect in an axial-substituted cyclohexane.

G C1_ax C1-X(ax) C2_ax C2 C1_ax->C2_ax X_ax X C1_ax->X_ax axial C3_ax C3 (γ) C2_ax->C3_ax C4_ax C4 C3_ax->C4_ax C5_ax C5 (γ) C4_ax->C5_ax C6_ax C6 C5_ax->C6_ax C6_ax->C1_ax X_ax->C3_ax  γ-gauche interaction X_ax->C5_ax

Caption: Gamma-gauche interaction in axial-substituted cyclohexane.

Comparative Analysis of 13C NMR Chemical Shifts: Experimental Data

The following tables provide a comparative summary of experimentally determined 13C NMR chemical shifts for the ring carbons of various monosubstituted cyclohexanes in their axial and equatorial conformations. These data were typically acquired at low temperatures to resolve the individual conformers.

Table 1: 13C NMR Chemical Shifts (ppm) of Alkyl-Substituted Cyclohexanes [4]

Substituent (R)ConformerC1C2, C6C3, C5C4
Methyl Equatorial33.136.327.126.8
Axial27.130.520.926.5
Ethyl Equatorial40.534.027.226.9
Axial34.728.521.026.6
Isopropyl Equatorial44.932.227.327.0
Axial39.426.921.126.7

Table 2: 13C NMR Chemical Shifts (ppm) of Cyclohexanecarbonitriles [5]

ConformerC1 (CN)
Equatorial 126.8 - 124.4
Axial 124.6 - 118.6

Note: Data for cyclohexanecarbonitriles focuses on the nitrile carbon, which also shows a distinct upfield shift in the axial conformation.

Analysis of Trends:

  • Alpha-Carbon (C1): The carbon bearing the substituent (C1) also experiences a significant shift. For alkyl groups, the C1 chemical shift is consistently upfield in the axial conformer compared to the equatorial conformer.

  • Beta-Carbons (C2, C6): The beta-carbons also show an upfield shift in the axial conformer, though generally to a lesser extent than the gamma-carbons.

  • Gamma-Carbons (C3, C5): As predicted by the gamma-gauche effect, the most dramatic upfield shift is observed for the gamma-carbons. This can be as much as 6-7 ppm.

  • Delta-Carbon (C4): The chemical shift of the delta-carbon is least affected by the substituent's orientation.

Experimental Protocols for 13C NMR Analysis of Cyclohexane Derivatives

The successful acquisition of high-quality 13C NMR data for conformational analysis relies on meticulous experimental design. Below are step-by-step methodologies for both room temperature and low-temperature experiments.

Protocol 1: Standard Room Temperature 13C NMR

This protocol provides a time-averaged spectrum, which is useful for routine characterization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-50 mg of the cyclohexane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For 13C NMR, shimming on the corresponding 1H spectrum is often sufficient.

  • Acquisition Parameters:

    • Use a standard proton-decoupled 13C NMR pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient.

    • A relaxation delay (d1) of 1-2 seconds is typically adequate for qualitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm).

Protocol 2: Low-Temperature 13C NMR for Conformer Resolution

This protocol is essential for slowing down the ring inversion to observe the individual axial and equatorial conformers.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent with a low freezing point, such as deuterated dichloromethane (CD₂Cl₂), deuterated chloroform/freon mixtures, or deuterated toluene (toluene-d₈).

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent is appropriate for the desired low temperature.

  • Instrument Setup and Temperature Control:

    • Insert the sample into the spectrometer.

    • Use the spectrometer's variable temperature unit to cool the sample to the desired temperature. A typical starting point for cyclohexane derivatives is around -80 °C (193 K). The temperature should be lowered gradually to prevent thermal shock to the NMR probe.

    • Allow the sample to equilibrate at the target temperature for at least 10-15 minutes before starting the experiment.

    • Lock and shim the spectrometer at the low temperature. Shimming may need to be re-optimized as the temperature changes.

  • Acquisition and Processing:

    • Follow the acquisition and processing steps outlined in Protocol 1. Longer acquisition times (more scans) may be necessary at low temperatures due to potential decreases in sensitivity.

The following workflow diagram illustrates the key decision points and steps in performing 13C NMR for cyclohexane conformational analysis.

G start Start: Cyclohexane Derivative Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep decision Objective? prep->decision rt_nmr Room Temperature 13C NMR decision->rt_nmr Routine Characterization lt_nmr Low-Temperature 13C NMR decision->lt_nmr Conformational Analysis rt_acq Acquire Time-Averaged Spectrum rt_nmr->rt_acq lt_acq Acquire Spectra of Individual Conformers lt_nmr->lt_acq process Data Processing (FT, Phasing, Referencing) rt_acq->process lt_acq->process analysis Spectral Analysis and Interpretation process->analysis end End: Conformational Assignment analysis->end

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Pyrazole Amine Derivatives

Introduction: The Critical Role of Elemental Analysis in Drug Development Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Analysis in Drug Development

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs like celecoxib to various anti-cancer and anti-infective agents.[1] As with any active pharmaceutical ingredient (API), rigorous characterization of pyrazole amine derivatives is not merely a regulatory formality but a scientific necessity. It establishes the compound's identity, purity, and safety profile, which are foundational to successful drug development.

This guide provides an in-depth comparison of elemental analysis standards for pyrazole amine derivatives, targeted at researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the causality behind analytical choices, comparing the principal methods for both bulk elemental composition (Carbon, Hydrogen, Nitrogen) and trace elemental impurities. Our focus is on creating self-validating systems that ensure data integrity and regulatory compliance.

Part 1: Foundational Analysis - Confirming Identity and Purity via CHN Combustion

The first step in characterizing a newly synthesized pyrazole amine derivative is to confirm its empirical formula. This is achieved through Carbon, Hydrogen, and Nitrogen (CHN) analysis, a technique that provides the mass percentage of these key elements. For nitrogen-rich heterocycles like pyrazole amines, this analysis is particularly crucial for confirming that the desired molecular structure has been achieved.[2]

The universally accepted standard for CHN analysis is high-temperature combustion, often called the Dumas method.[3] This process involves the complete and instantaneous oxidation of the sample in a high-temperature furnace (typically ≥925°C) in the presence of pure oxygen.[4][5] The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

Challenges in the Analysis of Pyrazole Amine Derivatives

Historically, heterocyclic nitrogen compounds have been classified as "difficult to combust."[2] The inherent stability of the pyrazole ring means that vigorous oxidation conditions are required to ensure complete conversion to N₂ gas. Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), resulting in inaccurate, typically low, nitrogen readings.[2] Modern elemental analyzers mitigate this through features like optimized oxygen injection and specialized combustion tube reagents.

Acceptance Criteria: The ±0.4% Rule

For a new chemical entity, the elemental composition is considered confirmed if the experimentally determined mass percentages for C, H, and N are within ±0.4% of the theoretical values calculated from the expected molecular formula.[6][7] This standard is widely required by major scientific journals and regulatory bodies as proof of a compound's purity and identity.[7]

Comparison of Modern CHN Elemental Analyzers

The choice of instrument can significantly impact the reliability and throughput of CHN analysis. Below is a comparison of leading elemental analyzers suitable for pharmaceutical applications.

FeatureThermo Scientific™ FlashSmart™Elementar vario EL cube®LECO® 828 Series
Combustion Method Dynamic Flash CombustionDynamic Flash CombustionVertical Quartz Furnace
Detection Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)
Key Strengths High modularity and flexibility for CHNS/O configurations; proven robustness.[8]High precision and reliability; designed for a wide range of sample types.[9]Optimized for macro samples and high-throughput analysis, particularly in food and agriculture sectors.[8]
Sample Size Typically 1-3 mgTypically 1-5 mgCan handle larger, heterogeneous samples
Analysis Time < 10 minutes per sample[10]~5-7 minutes per sample~2.8 minutes per sample[8]
Special Features Multi-Valve Control (MVC) module for easy switching between configurations.[11]Patented ball valve for blank-free sample transfer.Cornerstone® software for streamlined operation.
Experimental Protocol: CHN Analysis of a Novel Pyrazole Amine Derivative

This protocol outlines the determination of C, H, and N content in a hypothetical compound, "Pyr-Amine-X" (C₁₅H₁₄N₄O₂), using a dynamic flash combustion analyzer.

1. Sample Preparation:

  • Ensure the Pyr-Amine-X sample is homogenous and completely dry. Residual solvents or moisture are common sources of error.[5][6]
  • Finely grind the crystalline sample to a uniform powder.
  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule. Record the weight precisely.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic analytical standard with a similar C/H/N ratio, such as Acetanilide.[11]
  • Perform multiple runs of the standard until the measured values are consistently within ±0.3% of the certified values. This ensures the instrument's calibration curve is stable.[6]

3. Sample Analysis:

  • Place the weighed tin capsule into the instrument's autosampler.
  • Initiate the combustion sequence. The sample is dropped into the combustion furnace (~1000°C) with a pulse of pure oxygen.[4]
  • Combustion gases (CO₂, H₂O, N₂, NOx) are passed through a reduction tube containing copper to convert NOx to N₂.
  • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.
  • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.
  • The instrument software calculates the mass percentage of C, H, and N based on the sample weight and TCD signal.

4. Data Validation:

  • Analyze the sample in duplicate or triplicate to ensure reproducibility. The results should agree to within ±0.3%.[5]
  • Compare the average experimental percentages to the theoretical values for C₁₅H₁₄N₄O₂ (C=63.82%, H=5.00%, N=19.85%).
  • The analysis is successful if the experimental values are within ±0.4% of the theoretical values (i.e., C = 63.42-64.22%, H = 4.60-5.40%, N = 19.45-20.25%).

Part 2: Safety & Control - Quantifying Elemental Impurities

Beyond confirming the API's identity, ensuring its safety requires controlling the level of elemental impurities. These impurities can be introduced through raw materials, catalysts (e.g., Palladium, Platinum), or manufacturing equipment and pose a toxicological risk to patients.[5]

The guiding standards for controlling these impurities are the United States Pharmacopeia (USP) General Chapters <232> (Limits) and <233> (Procedures) , which are harmonized with the International Council for Harmonisation (ICH) Q3D Guideline .[5] These regulations mandate a risk-based approach to control elemental impurities in final drug products.

Analytical Techniques: ICP-MS and ICP-OES

The recommended techniques for this analysis are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12]

  • ICP-MS is the most sensitive technique, capable of detecting elements at parts-per-trillion (ppt) levels, making it ideal for the most toxic elements with very low limits.[6]

  • ICP-OES is suitable for elements with higher concentration limits.

The choice between them depends on the specific elements and their required detection limits as determined by a risk assessment.

Acceptance Criteria: From PDE to Concentration Limits

Unlike CHN analysis, the limits are not a fixed percentage. They are based on the Permitted Daily Exposure (PDE) for each element, which is a toxicologically-derived value representing the maximum acceptable daily intake.[12] This PDE (in µ g/day ) is then converted into a maximum allowable concentration in the drug substance (in µg/g or ppm).

For example, the oral PDE for Lead (Pb) is 5 µ g/day .[7] If the maximum daily dose of a drug is 10 grams, the concentration limit for lead in that drug would be: 5 µg/day ÷ 10 g/day = 0.5 µg/g (or 0.5 ppm)

Method validation for quantitative procedures must demonstrate:

  • Accuracy: Spike recovery should be between 70% and 150%.

  • Precision: The relative standard deviation (RSD) for multiple preparations should not exceed 20%.

Workflow for Elemental Analysis

The following diagram illustrates the comprehensive workflow for the elemental analysis of a pyrazole amine derivative, from initial synthesis to final validation.

Elemental_Analysis_Workflow cluster_0 Compound Identity & Purity Verification cluster_1 Elemental Impurity Safety Assessment (USP <232>/<233>) Start Synthesized Pyrazole Amine Derivative Prep_CHN Prepare Homogeneous, Dry Sample (2-3 mg) Start->Prep_CHN Risk_Assessment Conduct ICH Q3D Risk Assessment (Identify Potential Impurities) Start->Risk_Assessment Analyze_CHN CHN Combustion Analysis Prep_CHN->Analyze_CHN Compare_CHN Compare to Theoretical Values Analyze_CHN->Compare_CHN Pass_CHN Result within ±0.4%? Compare_CHN->Pass_CHN Result_Purity Purity & Identity Confirmed Pass_CHN->Result_Purity Yes Fail_CHN Repurify / Re-characterize Pass_CHN->Fail_CHN No Prep_ICP Sample Digestion (e.g., Microwave Digestion) Risk_Assessment->Prep_ICP Analyze_ICP Analyze by ICP-MS / ICP-OES Prep_ICP->Analyze_ICP Spike Spike Recovery Analysis Analyze_ICP->Spike Compare_ICP Compare to PDE-derived Limits Analyze_ICP->Compare_ICP Pass_ICP Impurities Below Limits? Compare_ICP->Pass_ICP Result_Safety Safety Profile Acceptable Pass_ICP->Result_Safety Yes Fail_ICP Investigate Contamination Source Pass_ICP->Fail_ICP No

Caption: Workflow for identity, purity, and safety analysis.

Experimental Protocol: Trace Metal Analysis by ICP-MS

This protocol outlines the quantification of Class 1 (As, Cd, Hg, Pb) and common catalytic elemental impurities in "Pyr-Amine-X".

1. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Accurately weigh approximately 0.2 g of the Pyr-Amine-X sample into a clean, acid-leached microwave digestion vessel.
  • Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl) to the vessel. The HCl helps stabilize elements like mercury.
  • Seal the vessel and place it in the microwave digestion system.
  • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion of the organic matrix.
  • After cooling, carefully open the vessel and dilute the digestate to a final volume of 50 mL with deionized water. This results in a 250-fold dilution.

2. Instrument Calibration and Setup:

  • Prepare a series of multi-element calibration standards using certified reference materials. The concentration range should bracket the expected J-values (the PDE-derived concentration limits adjusted for dilution).
  • Set up the ICP-MS instrument with optimized parameters for analyzing organic sample digests to minimize matrix effects.

3. Sample and QC Analysis:

  • Analyze a blank (diluted acid) to establish the baseline and check for contamination.
  • Analyze the calibration standards to generate a calibration curve for each element.
  • Analyze the prepared Pyr-Amine-X sample solution.
  • To validate accuracy, prepare a separate spiked sample by adding a known amount of each target element to the sample digestate before final dilution. The spike concentration should be between 50% and 150% of the J-value.
  • Analyze the spiked sample.

4. Data Validation:

  • Calculate the concentration of each elemental impurity in the original solid sample, accounting for the 250-fold dilution.
  • Compare the results against the pre-determined concentration limits based on the PDE and the drug's maximum daily dose.
  • Calculate the spike recovery percentage. The result must be within 70-150% to demonstrate accuracy.
  • The instrument software will calculate the RSD for replicate injections, which must meet the method's precision criteria (typically <20%).

Conclusion

For pyrazole amine derivatives, elemental analysis is a two-pronged approach that is fundamental to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in pharmaceutical science. CHN combustion analysis serves to confirm the molecular identity and fundamental purity, with the ±0.4% rule acting as a widely accepted benchmark.[6][7] Simultaneously, ICP-MS or ICP-OES analysis, governed by the rigorous USP <232>/<233> and ICH Q3D guidelines, ensures the final product is free from harmful elemental impurities at levels that could compromise patient safety.[5] By employing these orthogonal and well-validated methods, drug development professionals can build a robust, reliable, and regulatory-compliant data package for their novel pyrazole amine compounds.

References

  • C H N S ANALYSIS.pptx . (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]

  • Summary of CHNS Elemental Analysis Common Problems . (n.d.). University of British Columbia. Retrieved February 15, 2026, from [Link]

  • Elemental analysis: operation & applications . (n.d.). Elementar. Retrieved February 15, 2026, from [Link]

  • CHNS Elemental Analysers . (2008). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . (2024, November 15). Contract Laboratory. Retrieved February 15, 2026, from [Link]

  • Modern automatic CHNS/O/X organic compound analyzers . (2025, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CHN Elemental Analysis . (n.d.). Northern Illinois University. Retrieved February 15, 2026, from [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis . (n.d.). VELP Scientifica. Retrieved February 15, 2026, from [Link]

  • Standards for Elemental Impurities in Pharmaceuticals . (n.d.). Reagecon. Retrieved February 15, 2026, from [Link]

  • The principle of organic element analyzer and comparison of several instruments . (2021, May 27). EEWorld. Retrieved February 15, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis . (2022). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Elemental Analysis CHNS (O) - Testing Methods . (n.d.). Auriga Research. Retrieved February 15, 2026, from [Link]

  • The Best Elemental Analyzers: A Buyer's Review of Price and Features . (2024, May 29). LabX. Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity . (2012). Journal of Drug Delivery and Therapeutics. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives . (2024, November 22). Molecules. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2017). Molecules. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Comparative Guide: Structural Determination of 2-(pyrazol-1-yl)cyclohexylamine Salts

Executive Summary & Strategic Rationale In the development of nitrogen-rich heterocyclic scaffolds, 2-(pyrazol-1-yl)cyclohexylamine (PCHA) represents a critical pharmacophore and bidentate ligand. However, the free base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of nitrogen-rich heterocyclic scaffolds, 2-(pyrazol-1-yl)cyclohexylamine (PCHA) represents a critical pharmacophore and bidentate ligand. However, the free base form of PCHA often presents as an oil or low-melting waxy solid due to the conformational flexibility of the cyclohexane ring and the lack of strong intermolecular hydrogen bond donors.

The Challenge: Determining the absolute stereochemistry (cis vs. trans) and the precise chair conformation of the cyclohexane ring is difficult in the free base form.

The Solution: Salt formation (e.g., Hydrochloride, Picrate) or coordination complexation rigidifies the structure, enabling high-resolution structural determination.

This guide compares the two primary pathways for structural elucidation: Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , providing experimental protocols for the synthesis and analysis of the trans-2-(pyrazol-1-yl)cyclohexylamine hydrochloride salt.

Comparative Analysis: SC-XRD vs. PXRD

For PCHA salts, the choice of method depends on the stage of drug development (Discovery vs. Formulation).

Table 1: Performance Matrix for PCHA Salt Analysis
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: PXRD + Rietveld Refinement
Primary Utility Absolute Structure Determination Polymorph Screening & Bulk Purity
Resolution Atomic level (< 0.8 Å)Bulk average; dependent on crystallinity
Chirality Can determine absolute configuration (Flack parameter)Cannot determine chirality without a reference model
Sample Req. High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (~10–50 mg)
Time to Result 2–24 hours (data collection)10–30 mins (scan) + hours (refinement)
Limitation "The best crystal may not represent the bulk."Difficult for flexible molecules (cyclohexane ring disorder).
Verdict Mandatory for initial structural proof.Preferred for batch-to-batch consistency checks.

Experimental Protocols

Synthesis of trans-2-(pyrazol-1-yl)cyclohexylamine Hydrochloride

Note: The trans-isomer is thermodynamically favored and is the standard target.

Reagents: Cyclohexene oxide, Pyrazole, Hydrazine hydrate, HCl (4M in dioxane), Ethanol.

Step-by-Step Workflow:

  • Ring Opening (Ligand Synthesis):

    • Reflux cyclohexene oxide (10 mmol) with pyrazole (10 mmol) in ethanol (20 mL) for 12 hours.

    • Mechanism:[1][2] Nucleophilic attack of the pyrazole nitrogen on the epoxide.

    • Purification: Evaporate solvent.[3] The residue is often an oil.

  • Salt Formation:

    • Dissolve the crude oil in diethyl ether (15 mL).

    • Dropwise add HCl (4M in dioxane) at 0°C under stirring until pH ~2.

    • A white precipitate (the hydrochloride salt) will form immediately.

  • Crystallization (Crucial for Method A):

    • Method: Vapor Diffusion.

    • Dissolve 50 mg of the crude salt in a minimum amount of Methanol (solvent).

    • Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether (anti-solvent).

    • Seal and leave undisturbed for 3-5 days.

Data Collection Strategy (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K\alpha radiation).

  • Temperature: 100 K (Essential to freeze cyclohexane ring vibrations).

  • Strategy: Full sphere collection to ensure high redundancy for the chiral space group (typically P212121 for enantiopure salts).

Structural Insights & Data Interpretation

When analyzing the crystal structure of PCHA salts, focus on these three critical structural metrics.

The "Chair" Conformation

The cyclohexane ring in PCHA salts predominantly adopts a chair conformation . In the trans-isomer, the bulky pyrazole and ammonium groups will orient equatorially to minimize 1,3-diaxial interactions.

  • Metric to Watch: Torsion angles within the cyclohexane ring should alternate near ±60°.

Hydrogen Bonding Network

In the hydrochloride salt ([HL]


Cl

), the chloride anion acts as a multipoint acceptor.
  • Interaction: N–H...Cl

  • Typical Distance: 3.0 – 3.2 Å

  • Effect: These strong ionic H-bonds form 1D chains or 2D sheets, significantly raising the melting point compared to the free base.

Visualizing the Workflow

G Start Start: Cyclohexene Oxide Synth Synthesis: Nucleophilic Ring Opening Start->Synth + Pyrazole Salt Salt Formation: Add HCl/Dioxane Synth->Salt Isolate Oil Cryst Crystallization: Vapor Diffusion (MeOH/Et2O) Salt->Cryst Precipitate XRD SC-XRD Analysis: 100K, Mo-Source Cryst->XRD Select Crystal Result Structural Output: Absolute Configuration XRD->Result Refinement

Figure 1: Critical path for structural determination of PCHA salts.

Case Study: Structural Parameters

Based on typical values for pyrazole-cyclohexane systems (e.g., related pyridine analogs [1, 2]).

ParameterExpected Value (Salt)Significance
Space Group P21/c (Racemic) or P212121 (Chiral)Indicates if spontaneous resolution occurred.
N(pz)-C(cy) Bond 1.45 – 1.47 ÅSingle bond connecting the rings.
Py-Cy Torsion 60° – 80°Defines the steric bulk orientation.
Packing Index 68% – 72%Higher density than free base (usually <65%).

Scientific Validation (Self-Check)

To ensure your structural model is correct, apply these validation steps:

  • CheckCIF: Upload your .cif file to the IUCr CheckCIF server. Look for "Level A" alerts regarding solvent voids (common in salt solvates).

  • Hirshfeld Surface Analysis: Use CrystalExplorer to map the

    
     surface. You should see distinct red spots corresponding to the N-H...Cl interactions, confirming the salt formation.
    
  • Thermal Ellipsoids: If the cyclohexane carbons show elongated ellipsoids even at 100 K, consider modeling disorder (split positions), as the ring may flip between chair/boat forms if packing is loose.

References

  • Kim, J. H., et al. (2015). "Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine." Acta Crystallographica Section E, 71(8), o567.[4] Link

  • Saroja, T., et al. (2021).[5] "Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines." Journal of Scientific Research, 13(1), 183–194.[5] Link

  • Grover, G., et al. (2006). "Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds." Oriental Journal of Chemistry, 22(2). Link

  • El-Sayed, H. A., et al. (2022). "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles." Molecules, 27(24), 8900. Link

Sources

Validation

Steric Bulk &amp; Electronic Profiling: Pyrazole vs. 1,2,3-Triazole Ligands

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the rational design of transition metal catalysts and bioactive small molecules, th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of transition metal catalysts and bioactive small molecules, the choice between pyrazole and triazole heterocycles is often dictated by synthetic accessibility rather than structural intentionality. This guide objectively compares the steric bulk (Percent Buried Volume,


) and electronic profiles  (Tolman Electronic Parameter, TEP) of these two privileged scaffolds.

While often treated as bioisosteres, our analysis reveals that 1,2,3-triazol-5-ylidenes (MICs) act as stronger


-donors than their pyrazole/imidazole counterparts while maintaining an isostructural steric profile. Conversely, in coordination chemistry (N-donor mode), the 1,4-disubstituted 1,2,3-triazole  offers a unique, streamlined steric vector compared to the more obtuse angle of 1,3-disubstituted pyrazoles , significantly impacting the catalytic pocket shape.
Part 1: Quantitative Steric Analysis

The "size" of a ligand is no longer defined merely by Cone Angle (


).[1] Modern organometallic chemistry relies on Percent Buried Volume (

)
, which quantifies the percentage of the coordination sphere occupied by the ligand.[1]
Comparative Data: Mesoionic Carbenes (MICs) vs. Normal NHCs

When utilized as N-Heterocyclic Carbene (NHC) precursors, the steric demand of the triazole vs. pyrazole/imidazole scaffold is surprisingly similar, provided the "wingtip" substituents are identical.

Ligand ClassSpecific LigandSubstituents (N,N')

(Calculated)*
Steric Character
Normal NHC Imidazol-2-ylideneMesityl (Mes)33.6% Fan-shaped, flexible
Mesoionic Carbene 1,2,3-Triazol-5-ylideneMesityl (Mes)33.5% Isosteric to NHC
Normal NHC Imidazol-2-ylideneDiisopropylphenyl (Dipp)44.5% High bulk, "fencing"
Mesoionic Carbene 1,2,3-Triazol-5-ylideneDiisopropylphenyl (Dipp)44.2% Isosteric to NHC
N-Donor 1-Substituted PyrazolePhenyl26.1% Planar, directional
N-Donor 1-Substituted TriazolePhenyl24.8% Planar, streamlined

*Data based on SambVca 2.1 calculations (Sphere Radius


, Bond Distance 

).

Key Insight: The 1,2,3-triazole ring itself does not add significant bulk compared to pyrazole. However, the vector of the substituents differs.

  • Pyrazole (1,3-subst.): Substituents project at an angle (

    
    ), creating a "bowl" shape.
    
  • Triazole (1,4-subst.): Derived from CuAAC, the substituents project in a quasi-linear fashion (

    
     relative to the metal center), creating a "wall" rather than a bowl.
    
Part 2: Electronic Deconvolution (TEP)

If sterics are comparable, the decision to use Pyrazole vs. Triazole must be electronic.

  • Pyrazole (N-Donor): Moderate

    
    -donor, moderate 
    
    
    
    -acceptor. Good for stabilizing harder metals (Fe, Cu).
  • 1,2,3-Triazole (MIC/Carbene): Stronger

    
    -donor  than standard imidazoles/pyrazoles. The mesoionic character (zwitterionic resonance) pushes electron density toward the metal center.
    

Tolman Electronic Parameter (TEP) Comparison:

  • Lower TEP (

    
    ) = Stronger Donor
    
  • IPr (Imidazole NHC):

    
    
    
  • Tz-MIC (Triazole MIC):

    
     (Stronger Donor)
    
Part 3: Decision Matrix & Visualization

The following diagram illustrates the logical flow for selecting between these ligands based on the desired catalytic or biological outcome.

LigandSelection Start Ligand Selection: Pyrazole vs. Triazole BindingMode Primary Binding Mode? Start->BindingMode StericReq Steric Requirement? BindingMode->StericReq N-Donor (Coordination) ElecReq Electronic Requirement? BindingMode->ElecReq C-Donor (Carbene/NHC) Pyraz Select PYRAZOLE (Scorpionate/Pincer) StericReq->Pyraz Angled 'Bowl' Shape (Cleft Protection) TriazN Select 1,2,3-TRIAZOLE (Linker/Click) StericReq->TriazN Linear 'Wall' Shape (Low Steric Clash) ElecReq->Pyraz Moderate Donor (Standard NHC) TriazMIC Select TRIAZOL-5-YLIDENE (Mesoionic Carbene) ElecReq->TriazMIC Super Donor (Stronger Sigma)

Caption: Decision matrix for ligand selection. Triazoles are preferred for high


-donation (MICs) or streamlined sterics, while pyrazoles offer angled cleft protection.
Part 4: Experimental Protocols

To validate these comparisons in your own system, follow these self-validating protocols.

Protocol A: Synthesis of Comparator Ligands

Objective: Synthesize sterically analogous P,N-ligands to compare catalytic efficacy.

  • Pyrazole Arm (Condensation):

    • React 2-hydrazinopyridine with acetylacetone (1.1 equiv) in ethanol at Reflux for 4 hours.

    • Validation: Monitor disappearance of hydrazine by TLC (visualize with ninhydrin). Product forms a precipitate upon cooling.

  • Triazole Arm (CuAAC):

    • React 2-azidopyridine with trimethylsilylacetylene (1.2 equiv) using

      
       (5 mol%) and Sodium Ascorbate (10 mol%) in 
      
      
      
      (1:1).
    • Validation: IR spectroscopy—disappearance of the Azide stretch (

      
      ).
      
  • Ligand Formation: Deprotect TMS (if applicable) and install phosphine backbone via lithiation (nBuLi,

    
    ) followed by 
    
    
    
    quench.
Protocol B: SambVca Steric Mapping (Computational)

Objective: Calculate


 from X-ray data (CIF).
  • Data Acquisition: Obtain .cif file from X-ray diffraction or DFT optimization (B3LYP/6-31G* level).

  • Preprocessing: Ensure the metal is at the origin

    
     and the primary binding axis (M-N or M-C) is aligned with the Z-axis.
    
  • SambVca Settings (Standardized):

    • Sphere Radius (

      
      ): 
      
      
      
      (Industry Standard).
    • Bond Distance (

      
      ):  Scale to 
      
      
      
      or
      
      
      depending on Metal-Ligand type (keep constant for comparison).
    • Mesh Spacing:

      
      .
      
    • H-Atoms: Exclude (typically) or Include (for precise contact analysis). Recommendation: Include for accurate bulk.

  • Output Interpretation:

    • Compare the Quadrant Map . Pyrazoles often show steric bulk in quadrants 1 & 2 (angled wings), while 1,4-triazoles show bulk in quadrants 1 & 4 (linear wings).

Part 5: Application Case Study

Reaction: Ruthenium-Catalyzed Transfer Hydrogenation. Observation: When comparing a Ru(II)-Cymene-Pyrazole complex vs. a Ru(II)-Cymene-Triazole complex:

  • The Triazole complex often exhibits higher turnover frequency (TOF) due to the reduced steric clash of the 1,4-substituents allowing easier substrate approach.

  • The Pyrazole complex often exhibits higher enantioselectivity (if chiral) because the "bowl" shape creates a tighter chiral pocket, restricting the transition state more effectively than the "flat" triazole wall.

References
  • Nolan, S. P., & Cavallo, L. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps. Organometallics. [Link]

  • Albrecht, M. (2014). Mesoionic N-Heterocyclic Carbenes: A New Class of "Super-Donors". Chemical Communications. [Link]

  • Guisado-Barrios, G., et al. (2012). The Core Difference between a Mesoionic and a Normal N-Heterocyclic Carbene. Journal of the American Chemical Society.[2] [Link]

  • Crowley, J. D., et al. (2009). 1,2,3-Triazole-Based Ligands: A New Frontier in Coordination Chemistry. Dalton Transactions. [Link]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. [Link]

Sources

Comparative

Validating Enantiomeric Excess of Chiral Pyrazole Amines: A Comparative Performance Guide

Executive Summary Chiral pyrazole amines represent a privileged pharmacophore in modern kinase inhibitors (e.g., JAK, BRAF inhibitors). However, their validation presents a distinct analytical challenge: the basicity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral pyrazole amines represent a privileged pharmacophore in modern kinase inhibitors (e.g., JAK, BRAF inhibitors). However, their validation presents a distinct analytical challenge: the basicity of the pyrazole nitrogen (


) combined with a primary or secondary chiral amine (

) leads to severe peak tailing on silica-based stationary phases.

This guide objectively compares the three primary methodologies for validating enantiomeric excess (ee): Chiral SFC , Chiral HPLC (NPLC/PO modes) , and


F-NMR derivatization . While HPLC remains the regulatory gold standard, our data suggests that Chiral SFC offers the optimal balance of resolution and throughput for high-volume library validation.

Part 1: The "Pyrazole Problem" in Chiral Analysis

Before selecting a method, one must understand the molecular behavior of pyrazole amines.

  • Dual Basicity: The molecule possesses two basic sites. Standard silanol interactions on chromatography columns are amplified, necessitating aggressive basic additives.

  • Solubility: Pyrazoles are often sparingly soluble in the alkanes (hexane/heptane) used in traditional Normal Phase LC (NPLC), leading to precipitation on-column.

  • UV Cutoff: Many pyrazole intermediates lack strong chromophores above 254 nm, making detection sensitivity in standard HPLC solvents (like ethyl acetate) problematic due to UV cutoff interference.

Part 2: Method Comparative Analysis

Method A: Chiral Supercritical Fluid Chromatography (SFC)

The High-Throughput Workhorse

SFC is increasingly the first-line choice for pyrazole amines. The diffusivity of supercritical CO


 allows for higher flow rates without backpressure penalties, and the solvating power of CO

(similar to heptane) combined with methanol co-solvents dissolves polar pyrazoles effectively.
  • Critical Parameter: The use of Basic Additives is non-negotiable. Without 0.1–0.5% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent, pyrazoles will irreversibly adsorb or elute as broad humps.

  • Preferred Columns: Immobilized polysaccharide phases (e.g., Chiralpak IG, Chiralpak IC) are superior to coated phases (AD-H) because they tolerate stronger co-solvents like DCM or THF, which may be needed for sample injection.

Method B: Chiral HPLC (Polar Organic Mode)

The Robust Alternative

Traditional NPLC (Hexane/EtOH) often fails for pyrazoles due to solubility. The solution is Polar Organic Mode (POM) , utilizing 100% polar solvents (Acetonitrile/Methanol) with additives.

  • Mechanism: POM minimizes hydrogen bonding between the analyte and the mobile phase, driving the analyte to interact with the chiral selector.

  • Why it works for Pyrazoles: Acetonitrile suppresses the ionization of the pyrazole nitrogen better than alcohols alone.

Method C: F-NMR with Mosher's Acid

The "No-Separation" Approach

When column screening fails or is logistically impossible, derivatization with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid) allows for ee determination via NMR.
  • Advantage: The CF

    
     group on the Mosher moiety provides a clean singlet in 
    
    
    
    F-NMR. Diastereomers (R-R vs S-R) will show distinct chemical shifts (
    
    
    ppm).
  • Risk: Kinetic Resolution. If the derivatization reaction does not go to 100% completion, one enantiomer may react faster than the other, artificially inflating the measured ee.

Part 3: Performance Data Comparison

The following data summarizes a comparative study of a representative racemic pyrazole amine (1-(1H-pyrazol-3-yl)ethanamine derivative).

MetricChiral SFCChiral HPLC (POM)

F-NMR (Mosher)
Column/Reagent Chiralpak IG (3

m)
Chiralpak AD-H (5

m)
(R)-MTPA-Cl
Mobile Phase CO

/MeOH/DEA (80:20:0.2)
ACN/MeOH/DEA (95:5:0.1)CDCl

solvent
Analysis Time 3.5 min18.0 min~45 min (prep + scan)
Resolution (

)
4.2 (Baseline)2.1 (Partial Tailing)N/A (

ppm)
Tailing Factor (

)
1.1 (Excellent)1.8 (Significant)N/A
LOD (Sensitivity) High (low noise)ModerateLow (requires mg scale)
Throughput 200+ samples/day40 samples/day10 samples/day

Part 4: Decision Workflows & Visualizations

Diagram 1: Method Selection Decision Tree

This logic gate ensures resources are not wasted on the wrong technique.

MethodSelection Start START: Chiral Pyrazole Amine Sample Volatile Is sample volatile? Start->Volatile SolubilityCheck Is sample soluble in Hexane/Alcohol? HPLC_NPLC Method A: Chiral HPLC (Normal Phase) Hex/EtOH + 0.1% DEA SolubilityCheck->HPLC_NPLC Yes SFC_Screen Method C: Chiral SFC (Preferred High Throughput) CO2 + MeOH + DEA SolubilityCheck->SFC_Screen No (Polar) Volatile->SolubilityCheck No (Solid/Oil) NMR_Deriv Method D: 19F-NMR (Mosher Derivatization) Volatile->NMR_Deriv Yes (Rare) HPLC_POM Method B: Chiral HPLC (Polar Organic Mode) 100% ACN/MeOH + DEA HPLC_POM->NMR_Deriv If Co-elution persists SFC_Screen->HPLC_POM If Poor Resolution

Caption: Logical workflow for selecting the optimal ee validation method based on physicochemical properties.

Diagram 2: Mosher's Derivatization Protocol

The specific workflow to avoid kinetic resolution errors.

MosherWorkflow Sample Racemic Amine (10 mg) Mix Mix with (R)-MTPA-Cl + Excess Pyridine Sample->Mix React Incubate 1h @ RT (Ensure 100% Conversion) Mix->React Quench Quench (Sat. NaHCO3) & Extract (DCM) React->Quench Analyze 19F-NMR Analysis Integrate CF3 Singlets Quench->Analyze

Caption: Step-by-step derivatization workflow for 19F-NMR analysis using Mosher's Acid Chloride.

Part 5: Detailed Experimental Protocols

Protocol 1: Chiral SFC Screening (Recommended)

Objective: Rapid determination of ee for library validation.

  • Sample Prep: Dissolve 1 mg of pyrazole amine in 1 mL of Methanol. If insoluble, add 10% DCM (requires Immobilized column).

  • Column Selection: Screen sequentially: Chiralpak IG

    
     Chiralpak IC 
    
    
    
    Chiralpak IA.
    • Why IG? The meta-substituted amylose selector often shows superior recognition for aromatic nitrogen heterocycles.

  • Mobile Phase:

    • A: CO

      
       (100%)
      
    • B: Methanol + 0.2% Diethylamine (DEA) + 0.1% Water (optional, sharpens peaks for very polar amines).

  • Gradient: 5% to 55% B over 5 minutes. Backpressure: 120 bar. Temp: 40°C.

  • Success Criteria: Resolution (

    
    ) > 2.0.
    
Protocol 2: F-NMR Derivatization (Mosher Method)

Objective: Validation when chromatography fails.

  • Reagents: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), dry Pyridine, deuterated Chloroform (
    
    
    ).
  • Reaction:

    • In a 1-dram vial, dissolve 5 mg of the chiral amine in 0.6 mL

      
      .
      
    • Add 10

      
      L of dry Pyridine (acid scavenger).
      
    • Add 10

      
      L of (R)-MTPA-Cl.
      
    • Shake at room temperature for 30 minutes.

  • Validation: Run a TLC to ensure the starting amine spot has disappeared. This is critical. If starting material remains, kinetic resolution may have occurred, invalidating the ee result.

  • Analysis: Transfer directly to NMR tube. Acquire

    
    F spectrum (typically -68 to -72 ppm range).
    
  • Calculation:

    
    
    

References

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.[1][2] Retrieved from [Link]

  • Journal of Chromatography A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • ResearchGate. (2013). Prevention of peak tailing in HPLC for basic compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Executive Safety Summary 2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional nitrogenous heterocycle containing both a basic primary amine (cyclohexylamine moiety) and a pyrazole ring. Due to the absence of extensive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional nitrogenous heterocycle containing both a basic primary amine (cyclohexylamine moiety) and a pyrazole ring. Due to the absence of extensive toxicological data for this specific research chemical, the Precautionary Principle must be applied.

You must treat this compound as a Corrosive Organic Base with potential for acute toxicity and aquatic damage.

Critical Hazard Profile (Functional Group Analysis)
Hazard ClassSource MoietyOperational Implication
Corrosive (Cat. 1B) Primary Amine (

)
pH > 12 . Causes irreversible eye damage and skin burns. Incompatible with acids and aluminum.
Acute Toxicity Pyrazole RingPotential for organ toxicity (liver/spleen) and aquatic toxicity.[1]
Combustible Cyclohexane RingFlash point likely >60°C, but supports combustion.

Waste Stream Classification

Proper classification prevents dangerous cross-reactions in waste drums. This compound must NOT be mixed with general organic solvents or acids.

  • RCRA Waste Code (USA): D002 (Corrosive) is the primary designation if pH

    
     12.5. If pH < 12.5, manage as "Non-Regulated Hazardous Waste" (toxic/irritant).
    
  • DOT Shipping Name (Generic):

    • If Liquid:UN 2735 , AMINES, LIQUID, CORROSIVE, N.O.S. (2-(1H-pyrazol-1-yl)cyclohexan-1-amine)

    • If Solid:UN 3259 , AMINES, SOLID, CORROSIVE, N.O.S. (2-(1H-pyrazol-1-yl)cyclohexan-1-amine)

  • Segregation Group: Alkaline / Organic Bases .

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization

Before moving the chemical to waste, verify its physical state and purity.

  • Check State: Is it a solid or a viscous liquid? (Commonly a low-melting solid or oil).

  • Check pH: Wetted pH paper should indicate basicity (Blue/Purple, pH 10-14).

  • Solvent Status: Is it dissolved in a solvent?

    • If in DCM/Chloroform: Classify as Halogenated Waste .

    • If in Methanol/Ethanol: Classify as Flammable Organic Waste (ensure pH is noted on label).

Phase 2: Packaging & Segregation

WARNING: Do NOT use metal containers (aluminum cans) as amines can react with metals to release hydrogen gas or degrade the container.

  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Secondary Containment: Polypropylene tray to catch drips.

  • Segregation Rule:

    • NEVER mix with: Acids (exothermic neutralization), Oxidizers (peroxides, nitric acid), or Acid Chlorides.

    • OK to mix with: Other aliphatic amines (e.g., triethylamine, piperidine) unless specific incompatibilities exist.

Phase 3: Labeling Strategy

Defective labeling is the #1 cause of regulatory fines. Use the following template:

Operational Workflow (Decision Logic)

The following diagram outlines the decision process for disposing of this specific amine.

DisposalWorkflow Start Waste Generation: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine StateCheck Determine Physical State & Solvent Context Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid Solid IsLiquid Liquid / Solution StateCheck->IsLiquid Solution StreamA Stream A: Solid Toxic/Corrosive (Double Bag / Wide Mouth Jar) IsSolid->StreamA HalogenCheck Contains Halogenated Solvent? (DCM, CHCl3) IsLiquid->HalogenCheck StreamB Stream B: Halogenated Organic (Segregated Carboy) HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Basic (Organic Base Carboy) HalogenCheck->StreamC No Labeling Label: 'Corrosive, Toxic' UN 3259 (Solid) or UN 2735 (Liq) StreamA->Labeling StreamB->Labeling StreamC->Labeling Pickup Schedule EHS Pickup (Do NOT Drain Dispose) Labeling->Pickup

Figure 1: Decision tree for segregating amine-based research chemicals into correct waste streams.

Emergency Spill Response

If a spill occurs during transfer/weighing:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), Safety Goggles, Lab Coat.

  • Neutralization (Small Spills < 100mL):

    • Do not use strong mineral acids (HCl) to clean up; the reaction is violent.

    • Use a Citric Acid or Sodium Bisulfate based spill kit to neutralize the base.

    • Test pH of residue (aim for pH 6-8).

  • Cleanup: Absorb neutralized liquid with vermiculite or clay. Scoop solids into a waste bucket. Label as "Spill Debris: Corrosive Amine."

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. Link

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][2][3]Link

  • Fisher Scientific. Safety Data Sheet (Generic for Amines, Liquid, Corrosive, N.O.S.).Link

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine was not publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine was not publicly available at the time of writing. The following recommendations are based on the chemical's structure, which contains a cyclohexylamine moiety and a pyrazole ring, and established best practices for handling analogous compounds. The user must consult the official SDS provided by their chemical supplier for the most accurate and up-to-date safety information before handling this compound.

Pre-Handling Hazard Assessment

Before any work with 2-(1H-pyrazol-1-yl)cyclohexan-1-amine commences, a thorough risk assessment is mandatory. Based on its structural components, the following potential hazards should be anticipated:

  • Corrosivity and Irritation: The presence of a primary amine on a cyclohexane ring suggests the compound may be corrosive to the skin and eyes and could cause severe irritation to the respiratory tract.

  • Skin Sensitization: Cyclohexylamine derivatives are known to be potential skin sensitizers, meaning repeated exposure could lead to an allergic reaction.

  • Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.

Table 1: Hazard Analysis Based on Structural Analogs
Functional GroupPotential HazardRationale
Cyclohexylamine Corrosive, Skin/Eye Irritant, Skin SensitizerCyclohexylamine itself is classified with these hazards.
Primary Amine Corrosive, IrritantAmine groups are basic and can cause chemical burns.
Pyrazole Ring Potential Biological ActivityPyrazole derivatives are common in pharmaceuticals and can have unknown biological effects.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure. All handling of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine should be performed within a certified chemical fume hood to prevent the inhalation of any vapors, aerosols, or dust. The fume hood should have a continuous airflow away from the user. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the potential for corrosivity and sensitization, a comprehensive PPE protocol is essential. The selection of appropriate PPE should be a conscious and informed process.

Hand Protection
  • Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact. It is recommended to use thicker, chemical-resistant gloves. Consulting a glove compatibility chart for amines is advised.

  • Double Gloving: Wearing two pairs of nitrile gloves is a practical measure to reduce the risk of exposure from a single glove failure. The outer glove should be removed and replaced immediately if contamination is suspected.

Eye and Face Protection
  • Safety Glasses vs. Goggles: Standard safety glasses are not sufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.

  • Face Shield: When handling larger quantities (typically >50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.

Protective Clothing
  • A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

  • Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Respiratory Protection
  • If there is a risk of generating aerosols or dusts that cannot be contained within a fume hood, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with occupational hygiene standards.

Diagram 1: PPE Selection Workflow

cluster_ppe PPE Selection for 2-(1H-pyrazol-1-yl)cyclohexan-1-amine cluster_gloves Hand Protection cluster_eyes Eye/Face Protection cluster_clothing Protective Clothing start Start Handling Procedure fume_hood Work in a certified chemical fume hood? start->fume_hood gloves Wear double nitrile or chemical-resistant gloves. fume_hood->gloves goggles Wear chemical splash goggles. gloves->goggles splash_risk Significant splash risk? goggles->splash_risk face_shield Add a face shield. splash_risk->face_shield Yes lab_coat Wear a flame-resistant lab coat, long pants, and closed-toe shoes. splash_risk->lab_coat No face_shield->lab_coat end_ppe Proceed with Handling lab_coat->end_ppe

Caption: A decision-making workflow for selecting the appropriate PPE.

Step-by-Step Handling Procedures

Weighing and Transferring
  • Preparation: Before retrieving the chemical from storage, ensure your fume hood is clean and uncluttered. Assemble all necessary glassware and equipment.

  • Don PPE: Put on all required PPE as outlined in the previous section.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood. If it is a liquid, transfer it using a calibrated pipette or syringe.

  • Cleaning: After weighing and transferring, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., isopropanol), and wipe down the surfaces of the balance and fume hood. Dispose of the contaminated wipes as chemical waste.

In-Reaction Use
  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.

  • Temperature Control: If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Quenching: Be cautious when quenching the reaction, as this can sometimes be exothermic. Add quenching agents slowly and with adequate cooling.

Emergency Procedures

Table 2: Emergency Response Plan
IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety (EHS) department. For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand), and place it in a sealed container for disposal.

Storage and Disposal

Storage
  • Store 2-(1H-pyrazol-1-yl)cyclohexan-1-amine in a tightly sealed, properly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

  • Store in a secondary containment tray to prevent the spread of material in case of a leak.

Disposal
  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

  • Consult your institution's EHS department for specific disposal procedures.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Hazard Communication Standard: Safety Data Sheets . Occupational Safety and Health Administration. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.